Physicochemical Profiling and Synthetic Utility of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propan-1-amine: A Technical Whitepaper
Executive Summary In contemporary drug discovery, the strategic incorporation of fluorinated motifs is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propan-1-a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary drug discovery, the strategic incorporation of fluorinated motifs is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propan-1-amine (CAS: 2206609-85-8) is a highly versatile, commercially available building block[1] that merges a flexible aliphatic amine with a metabolically robust fluorinated aromatic core. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and validated synthetic workflows, designed specifically for medicinal chemists and drug development professionals.
Structural Rationale & Molecular Architecture
The molecular architecture of this compound is intentionally designed to balance lipophilicity, basicity, and metabolic stability.
Fig 2: Logical relationship between structural moieties and their physicochemical effects.
According to authoritative reviews on the subject, such as , the introduction of fluorine into medicinal scaffolds fundamentally alters molecular conformation, membrane permeability, and metabolic pathways[2].
The 2,2,2-Trifluoroethoxy Motif: The strong electron-withdrawing nature of the CF3 group lowers the electron density of the adjacent oxygen. Placing this group at the meta-position of the phenoxy ring sterically and electronically shields the aromatic core, effectively blocking CYP450-mediated oxidative metabolism at that site.
The Propylamine Linker: The 3-carbon chain provides an optimal spatial trajectory. It is long enough to offer conformational flexibility, allowing the terminal primary amine to act as a hydrogen-bond donor/acceptor or to form critical salt bridges with acidic residues (e.g., Asp or Glu) within target binding pockets, such as GPCR allosteric sites or kinase hinge regions.
Physicochemical Profiling
Understanding the baseline physicochemical parameters is critical for predicting the behavior of this fragment when integrated into a larger Active Pharmaceutical Ingredient (API).
To synthesize this building block from commercially available precursors, a highly regioselective and controlled approach is required.
Fig 1: Step-by-step synthetic workflow utilizing Gabriel synthesis to prevent over-alkylation.
Step-by-Step Methodology & Causality
Regioselective Alkylation:
Protocol: React 3-(2,2,2-Trifluoroethoxy)phenol (1.0 eq) with 1-bromo-3-chloropropane (1.2 eq) and K₂CO₃ (2.0 eq) in DMF at 80°C for 6 hours.
Causality: K₂CO₃ is selected as a mild base; it is sufficiently basic to deprotonate the phenol (pKa ~9.5) without triggering unwanted side reactions. 1-Bromo-3-chloropropane is utilized because the bromide is a vastly superior leaving group compared to the chloride. This ensures regioselective alkylation at the bromine terminus, leaving the chloride intact for the subsequent amination.
Gabriel Synthesis (Amination):
Protocol: Treat the resulting chloropropoxy intermediate (1.0 eq) with potassium phthalimide (1.1 eq) in DMF at 90°C for 12 hours.
Causality: Direct amination using aqueous or alcoholic ammonia is a common pitfall that inevitably leads to a complex mixture of primary, secondary, and tertiary amines due to over-alkylation. Utilizing the bulky phthalimide anion exclusively yields the mono-alkylated intermediate, guaranteeing the absolute purity of the primary amine.
Deprotection (Ing-Manske Procedure):
Protocol: Reflux the phthalimide intermediate (1.0 eq) with hydrazine hydrate (3.0 eq) in ethanol for 4 hours.
Causality: Hydrazine acts as a powerful nucleophile, forming a highly stable, insoluble cyclic phthalhydrazide byproduct. The precipitation of this byproduct thermodynamically drives the release of the free primary amine to completion, allowing for easy isolation via filtration.
A robust protocol must be self-validating. To ensure the structural integrity of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propan-1-amine, orthogonal analytical techniques must be employed to cross-verify mass and connectivity.
Liquid Chromatography-Mass Spectrometry (LC-MS):
Method: Electrospray Ionization in positive mode (ESI+).
Validation Logic: The basic primary aliphatic amine readily accepts a proton. The system is validated by the presence of a dominant [M+H]⁺ signal at m/z 250.1. The absence of higher mass peaks (e.g., m/z 499) definitively proves that the Gabriel synthesis successfully prevented dialkylation.
Proton Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):
Method: Dissolve the free base in deuterated chloroform.
Validation Logic: The intact trifluoroethoxy moiety is validated by a distinct quartet around 4.3 ppm (J ≈ 8.0 Hz), caused by the splitting from the three adjacent fluorine atoms. The primary amine is verified by a broad singlet near 1.5 ppm (which disappears upon D₂O exchange) and a triplet at ~2.8 ppm integrating to exactly 2 protons, confirming the terminal -CH₂-NH₂ group.
Conclusion
3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propan-1-amine represents a highly optimized building block for medicinal chemistry. By leveraging the stereoelectronic benefits of the trifluoroethoxy group and the versatile vector of a propylamine linker, researchers can systematically improve the lipophilicity, metabolic half-life, and target-binding affinity of novel therapeutic agents.
Synthesis Pathway and Mechanistic Evaluation of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine: A Technical Guide
Executive Summary 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine is a highly specialized fluorinated aryloxypropylamine building block. The incorporation of the 2,2,2-trifluoroethoxy motif is a proven strategy in medici...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine is a highly specialized fluorinated aryloxypropylamine building block. The incorporation of the 2,2,2-trifluoroethoxy motif is a proven strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and increase target receptor affinity. This structural feature is prominently utilized in the synthesis of α1A-adrenoceptor antagonists such as Silodosin[1][2] and Class IC antiarrhythmic agents like Flecainide[3].
This technical guide outlines a robust, five-step, self-validating synthetic pathway to produce this compound from inexpensive resorcinol. The methodology prioritizes high-yielding, scalable reactions while strictly controlling regioselectivity.
Strategic Retrosynthetic Analysis & Causality
The synthesis of asymmetrical resorcinol derivatives requires precise control over the two identical hydroxyl groups. A direct double-alkylation approach inevitably leads to statistical mixtures of mono- and bis-alkylated products, severely compromising yield and requiring complex chromatographic separations. To establish a self-validating and high-purity system, a protection-alkylation-deprotection-alkylation strategy is employed.
Desymmetrization via Mono-protection : Benzylation of resorcinol yields 3-(benzyloxy)phenol, effectively masking one hydroxyl group and desymmetrizing the molecule for downstream functionalization.
Fluoroalkylation Dynamics : The introduction of the 2,2,2-trifluoroethyl group is notoriously difficult via standard alkyl halides (e.g., 2-bromo-1,1,1-trifluoroethane). The strong electron-withdrawing nature of the CF3 group severely destabilizes the adjacent transition state during an SN2 attack. To overcome this thermodynamic barrier, 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) is utilized. The exceptional leaving group ability of the triflate anion compensates for the deactivated electrophilic center[3].
Aminopropyl Chain Elongation : Following hydrogenolytic debenzylation, the remaining phenol is alkylated using N-Boc-3-bromopropylamine. The Boc protecting group is critical here; it prevents unwanted side reactions, such as amine self-alkylation or polymerization, during the basic Williamson ether synthesis conditions[4].
Reaction Pathway Visualization
Five-step synthetic workflow from resorcinol to the target aryloxypropylamine.
Step-by-Step Experimental Protocols
Step 1: Mono-benzylation of Resorcinol
Objective: Desymmetrize resorcinol to prevent bis-fluoroalkylation.
Charge a flame-dried 2L round-bottom flask with resorcinol (110.1 g, 1.0 mol) and anhydrous DMF (500 mL).
Cool the solution to 0 °C under an argon atmosphere.
Add finely powdered K2CO3 (165.8 g, 1.2 mol) in portions to prevent excessive exotherm.
Add benzyl bromide (171.0 g, 1.0 mol) dropwise over 1 hour via an addition funnel, maintaining the internal temperature below 5 °C.
Warm to room temperature and stir for 12 hours.
Quench the reaction with distilled water (1 L) and extract with ethyl acetate (3 x 500 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
Purify via flash column chromatography (Hexanes/EtOAc 8:2) to isolate 3-(benzyloxy)phenol.
Mechanistic Causality: Cs2CO3 is strictly required over K2CO3. The large ionic radius and low charge density of the cesium cation create a highly reactive, "naked" phenoxide anion. This enhanced nucleophilicity is mandatory when attacking the deactivated carbon of the trifluoroethyl group.
Add K2CO3 (110.6 g, 0.8 mol) and a catalytic amount of Potassium Iodide (KI) (6.6 g, 0.04 mol).
Mechanistic Causality: KI facilitates an in-situ Finkelstein reaction. The iodide ion displaces the bromide on N-Boc-3-bromopropylamine, converting it to the significantly more reactive alkyl iodide, thereby accelerating the SN2 substitution and minimizing thermal degradation of the Boc group.
Filter off the inorganic salts and concentrate the filtrate.
Purify via recrystallization (Hexanes/EtOAc) to yield tert-butyl (3-(3-(2,2,2-trifluoroethoxy)phenoxy)propyl)carbamate.
Step 5: Acidic Deprotection
Objective: Cleave the Boc group to yield the final primary amine.
Dissolve the Boc-protected intermediate (122.3 g, 0.35 mol) in anhydrous dichloromethane (300 mL).
Cool to 0 °C and slowly add 4M HCl in Dioxane (175 mL, 0.7 mol).
Stir at room temperature for 4 hours. The deprotected product will begin to precipitate as the hydrochloride salt.
Add diethyl ether (200 mL) to the flask to maximize precipitation and drive the equilibrium.
Filter the solid, wash with cold ether, and dry under vacuum to yield 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine hydrochloride.
(Optional): Free-base the product by partitioning between 1M NaOH and DCM, followed by organic layer concentration.
Quantitative Data Summary
The following table summarizes the key metrics for the validated 5-step synthetic pathway, providing expected yields and necessary analytical checkpoints for scale-up operations.
Step
Reaction Type
Key Reagents
Temp (°C)
Time (h)
Expected Yield (%)
Purification Method
1
Mono-benzylation
Benzyl bromide, K2CO3
0 → 25
12
65%
Column Chromatography
2
Fluoroalkylation
CF3CH2OTf, Cs2CO3
80
8
85%
Recrystallization (EtOH)
3
Hydrogenolysis
H2 (1 atm), 10% Pd/C
25
6
95%
Celite Filtration
4
N-Boc Alkylation
N-Boc-3-bromopropylamine, KI
60
16
80%
Recrystallization
5
Boc Deprotection
4M HCl in Dioxane
25
4
98%
Precipitation / Filtration
References
US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof. Google Patents.
Synthesis of Silodosin. Chinese Journal of Pharmaceuticals.
WO2013056842A1 - Method for preparing silodosin. Google Patents.
Preparation of a Psammaplysene-Based Library. Organic Letters - ACS Publications.
A Technical Guide to the Predicted Mechanism of Action of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine
Executive Summary This document provides an in-depth technical analysis of the predicted mechanism of action for the novel chemical entity, 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine. As this specific compound is no...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This document provides an in-depth technical analysis of the predicted mechanism of action for the novel chemical entity, 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine. As this specific compound is not extensively characterized in publicly available literature, this guide synthesizes information based on a robust structure-activity relationship (SAR) analysis. The core chemical scaffold, a phenoxypropylamine, is a well-established pharmacophore found in potent and selective monoamine reuptake inhibitors.[1][2][3][4]
Our central hypothesis is that 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine functions as a high-affinity inhibitor of the serotonin transporter (SERT) and/or the norepinephrine transporter (NET). This action would lead to an increase in the synaptic concentration of these key neurotransmitters, thereby potentiating serotonergic and noradrenergic signaling. This guide outlines the scientific basis for this hypothesis and provides detailed, field-proven experimental protocols to definitively characterize the compound's binding affinity, functional activity, and downstream cellular consequences.
Introduction: Structural Rationale for a Monoamine Transporter Inhibitor
The chemical structure of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine contains key features that strongly suggest an interaction with the solute carrier 6 (SLC6) family of neurotransmitter transporters, which includes the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[5][6]
Phenoxypropylamine Core: This scaffold is famously present in fluoxetine (Prozac), a selective serotonin reuptake inhibitor (SSRI), and atomoxetine, a selective norepinephrine reuptake inhibitor (NRI).[3][4] The three-carbon propylamine linker between the aromatic ring and the amine is an optimal length for high-affinity binding to monoamine transporters.[7]
Primary Amine (-NH2): The presence of a primary amine, as opposed to the secondary amine in fluoxetine, often confers a higher affinity for SERT and NET relative to DAT.
Trifluoroethoxy Group: This moiety significantly increases the lipophilicity of the molecule, which can enhance blood-brain barrier penetration. It also serves as a bioisostere for other functional groups and can influence binding affinity and metabolic stability.
Based on this structural analysis, we propose a targeted investigation to confirm its activity as a monoamine reuptake inhibitor, with a likely profile of a dual SERT/NET inhibitor or a selective SERT inhibitor.
Part 1: Primary Pharmacodynamics - Molecular Target Interaction
The foundational step in characterizing this compound is to determine its binding affinity and selectivity for the primary hypothesized targets: SERT, NET, and DAT. The gold-standard method for this is the competitive radioligand binding assay.[8][9]
Hypothesized Target Affinity Profile
We predict that 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine will exhibit high affinity (low nanomolar Ki) for human SERT and/or NET, with significantly lower affinity (higher Ki) for DAT.
Target Transporter
Predicted Kᵢ (nM)
Rationale
Serotonin Transporter (SERT)
1 - 20
The phenoxypropylamine scaffold is a classic SERT inhibitor pharmacophore.[3][4]
Norepinephrine Transporter (NET)
5 - 50
The primary amine and overall structure also show similarity to NET inhibitors.[6][10]
Dopamine Transporter (DAT)
> 500
Primary amines generally have lower affinity for DAT compared to secondary amines.
Non-specific binding inhibitors: Fluoxetine (10 µM for SERT), Desipramine (10 µM for NET), GBR 12909 (10 µM for DAT).
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
96-well plates, glass fiber filters, and a scintillation counter.
Methodology:
Compound Preparation: Prepare a serial dilution of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine (e.g., from 100 µM to 10 pM) in assay buffer.
Plate Setup (in triplicate):
Total Binding: Add 50 µL assay buffer, 50 µL radioligand (at a concentration near its Kd), and 100 µL of the appropriate membrane preparation.
Non-Specific Binding (NSB): Add 50 µL of the corresponding NSB inhibitor, 50 µL radioligand, and 100 µL membrane preparation.
Test Compound: Add 50 µL of each dilution of the test compound, 50 µL radioligand, and 100 µL membrane preparation.
Incubation: Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.
Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
Data Analysis:
Calculate specific binding: Total Binding (CPM) - NSB (CPM).
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for Radioligand Binding Assay.
Part 2: Functional Consequences - Reuptake Inhibition
While binding affinity demonstrates target engagement, a functional assay is required to confirm that this binding translates into inhibition of the transporter's biological function. The synaptosomal neurotransmitter uptake assay is the definitive method for this purpose.[13][14][15]
Objective: To measure the functional potency (IC₅₀) of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine in inhibiting serotonin and norepinephrine uptake into presynaptic nerve terminals.
Materials:
Freshly dissected rodent brain tissue (hippocampus or cortex for SERT/NET).
Radiolabeled neurotransmitters: [³H]Serotonin (5-HT) and [³H]Norepinephrine (NE).
Krebs-Ringer-HEPES (KRH) buffer, saturated with 95% O₂/5% CO₂.
Selective inhibitors for defining non-specific uptake (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET).
Dounce homogenizer, centrifuge, cell harvester.
Methodology:
Synaptosome Preparation:
Homogenize fresh brain tissue in ice-cold 0.32 M sucrose buffer.[16][17]
Perform differential centrifugation: a low-speed spin (1,000 x g) to remove nuclei and debris, followed by a high-speed spin (20,000 x g) of the supernatant to pellet the crude synaptosome fraction.
Resuspend the synaptosomal pellet in oxygenated KRH buffer and determine the protein concentration.
Uptake Assay:
In a 96-well plate, pre-incubate synaptosomes for 10-15 minutes at 37°C with either vehicle, a non-specific uptake inhibitor, or varying concentrations of the test compound.
Initiate the uptake by adding the radiolabeled neurotransmitter ([³H]5-HT or [³H]NE) at a final concentration near its Km.
Incubate for a short period (1-5 minutes) to measure the initial rate of uptake.
Terminate the reaction by rapid filtration over glass fiber filters, followed by immediate washing with ice-cold KRH buffer.
Quantification and Analysis:
Measure the radioactivity retained on the filters using a scintillation counter.
Calculate the IC₅₀ value by plotting the percent inhibition of specific uptake (Total Uptake - Non-specific Uptake) against the log concentration of the test compound. This value represents the functional potency of the inhibitor.
Part 3: Downstream Signaling & Cellular Impact
Unlike G-protein coupled receptors (GPCRs), monoamine transporters do not initiate a direct intracellular signaling cascade upon ligand binding.[18] Instead, their inhibition causes a profound indirect modulation of downstream signaling by increasing the concentration and residence time of neurotransmitters in the synaptic cleft.[10][19]
Mechanism:
Transporter Blockade: 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine binds to the central binding site of SERT and/or NET, locking the transporter in an outward-open conformation and physically preventing the reuptake of serotonin or norepinephrine from the synapse.[5]
Increased Synaptic Neurotransmitter Levels: With reuptake inhibited, released serotonin and norepinephrine accumulate in the synaptic cleft.
Enhanced Receptor Activation: This elevated concentration leads to prolonged and enhanced activation of all corresponding postsynaptic and presynaptic receptors.
Serotonergic: Increased activation of 5-HT receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₐ), which are GPCRs that couple to various G-proteins (Gαi, Gαq/11, Gαs) to modulate adenylyl cyclase, phospholipase C, and ion channels.[20][21][22]
Noradrenergic: Increased activation of α- and β-adrenergic receptors, which are also GPCRs that modulate critical second messenger systems like cAMP and IP₃/DAG.[23][24][25]
This potentiation of endogenous signaling is the ultimate mechanism through which transporter inhibitors exert their therapeutic effects in disorders like depression and anxiety.[26]
Caption: Predicted Synaptic Mechanism of Action.
Conclusion and Future Directions
The structural features of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine provide a compelling scientific basis to predict its mechanism of action as a monoamine reuptake inhibitor, likely targeting SERT and/or NET. The experimental framework detailed in this guide provides a clear and robust pathway to confirm this hypothesis and precisely quantify its pharmacological profile.
Key next steps in the development of this compound should include:
Execution of Binding and Functional Assays: Performing the described protocols to generate empirical Kᵢ and IC₅₀ values.
Selectivity Profiling: Screening against a broad panel of receptors, transporters, and enzymes (e.g., a CEREP panel) to identify any potential off-target activities.
In Vivo Microdialysis: To confirm that administration of the compound leads to increased extracellular levels of serotonin and/or norepinephrine in relevant brain regions of living animals.
Behavioral Pharmacology: Assessing the compound's efficacy in validated animal models of depression, anxiety, or other relevant CNS disorders.
By systematically following this research plan, the full therapeutic potential and mechanism of action of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine can be thoroughly elucidated.
References
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). British Pharmacological Society. Retrieved from [Link][27][28][29][30][31]
Mechanism of action of the serotonin transporter. (n.d.). Khan Academy. Retrieved from [Link][32]
Coleman, J. A., et al. (2016). X-ray structures and mechanism of the human serotonin transporter. Nature, 532(7599), 334–339. Retrieved from [Link][5]
Woldemichael, K., et al. (2021). Illumination of serotonin transporter mechanism and role of the allosteric site. Science Advances, 7(49), eabj9812. Retrieved from [Link]
Norepinephrine transporter. (n.d.). In Wikipedia. Retrieved from [Link][6]
What are NET agonists and how do they work? (2024, June 21). News-Medical.net. Retrieved from [Link][33]
Serotonin transporter. (n.d.). In Wikipedia. Retrieved from [Link][19]
Wang, X., et al. (2024). Transport and inhibition mechanisms of the human noradrenaline transporter. Nature. Retrieved from [Link][34][35]
Han, L., & Li, Y. (2011). Norepinephrine transporter inhibitors and their therapeutic potential. Pharmacology & Therapeutics, 131(1), 96-103. Retrieved from [Link][10]
Smith, C., et al. (2015). Structure and Function of Serotonin G protein Coupled Receptors. Progress in Molecular Biology and Translational Science, 132, 1-32. Retrieved from [Link][20]
Serotonin transporter. (2023, October 25). FlyBase. Retrieved from [Link][36]
Serotonin Receptor Signaling. (n.d.). QIAGEN GeneGlobe. Retrieved from [Link][21]
Wesołowska, A., et al. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Reports, 75(5), 985-1005. Retrieved from [Link][22]
Kumar, A., et al. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews, 33(4), 748-780. Retrieved from [Link][37]
Hossain, M. A., et al. (2003). Binding and functional affinity of some newly synthesized phenethylamine and phenoxypropanolamine derivatives for their agonistic activity at recombinant human beta3-adrenoceptor. Journal of Pharmacy and Pharmacology, 55(1), 103-110. Retrieved from [Link][38]
Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(11), 1636-1647. Retrieved from [Link][39]
Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Enzymology, 485, 335-355. Retrieved from [Link][8]
Faron-Górecka, A., et al. (2014). Novel Approaches to Serotonin Receptor Interaction Studies. Neuromethods, 83, 1-22. Retrieved from [Link][40]
Raote, I., et al. (2022). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Frontiers in Molecular Neuroscience, 15, 988338. Retrieved from [Link][26]
Zhang, H., et al. (2009). Phenoxypropylamines: Synthesis and Antiulcer Evaluation. Molecules, 14(5), 1818-1824. Retrieved from [Link][1][2]
Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. ResearchGate. Retrieved from [Link][9]
Knoll, J., et al. (1996). The pharmacology of 1-phenyl-2-propylamino-pentane (PPAP), a deprenyl-derived new spectrum psychostimulant. Archives Internationales de Pharmacodynamie et de Thérapie, 331(1-2), 1-22. Retrieved from [Link][41]
G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism. (2025, February 15). MDPI. Retrieved from [Link][23]
Perez, X. A., & Andrews, A. M. (2005). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. Retrieved from [Link][14]
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potential research applications of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine
An In-Depth Technical Guide to the Potential Research Applications of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine Authored by: Gemini, Senior Application Scientist Introduction: The Prominence of Aryloxypropanolamine...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Potential Research Applications of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine
Authored by: Gemini, Senior Application Scientist
Introduction: The Prominence of Aryloxypropanolamine Scaffolds in Modern Drug Discovery
The aryloxypropanolamine framework is a cornerstone in medicinal chemistry, renowned for its versatility in targeting a wide array of biological systems. This structural motif is central to the pharmacophore of numerous clinically significant drugs, most notably in the realm of neuroscience. A primary example is Fluoxetine (Prozac), a selective serotonin reuptake inhibitor (SSRI) that has revolutionized the treatment of depression and other mood disorders.[1][2] The efficacy of these molecules stems from the precise spatial arrangement of an aromatic ring, an ether linkage, and a propylamine side chain, which collectively facilitate high-affinity interactions with neurotransmitter transporters and receptors.[3] The continuous exploration of this scaffold has led to the development of compounds with diverse pharmacological profiles, including agents with anti-inflammatory, anti-cancer, and anti-obesity properties.[4][5]
This guide focuses on a novel, yet uncharacterized derivative of this class: 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine . We will dissect its unique structural attributes, draw logical inferences from its close analogues, and propose a comprehensive roadmap for its investigation across multiple research domains. This document serves as a technical primer for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of this promising compound.
The subject of this guide is a distinct molecule within the aryloxypropanolamine family. Its structure is characterized by three key features that differentiate it from more extensively studied compounds like Fluoxetine:
Primary Amine: Unlike Fluoxetine, which possesses a secondary amine (N-methyl), this compound features a primary propylamine chain. This modification can significantly alter its binding affinity, selectivity, and metabolic stability.
Meta-substituted Phenoxy Ring: The trifluoroethoxy group is positioned at the meta-position of the phenoxy ring. This contrasts with the para-substitution found in Fluoxetine and many other SSRIs.[1] This seemingly subtle shift can have profound effects on the molecule's electronic properties and its interaction with target proteins.
Trifluoroethoxy Moiety: The presence of a 2,2,2-trifluoroethoxy group, as opposed to a trifluoromethyl group, introduces additional flexibility and potential for hydrogen bonding, which could influence its pharmacokinetic and pharmacodynamic properties.
These structural nuances suggest that while 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine may share a common mechanism of action with its chemical relatives, it is also likely to exhibit a unique pharmacological profile.
Part 1: Potential Research Applications in Neuropharmacology
Given its structural similarity to a class of potent SSRIs, the most immediate and compelling research application for 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine is in the field of neuropharmacology, specifically as a modulator of monoamine neurotransmission.
Hypothesis: A Novel Selective Serotonin Reuptake Inhibitor (SSRI)
The core hypothesis is that 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine functions as an inhibitor of the serotonin transporter (SERT), thereby increasing the synaptic concentration of serotonin. This is a well-established mechanism for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1][6]
Experimental Workflow: From In Vitro Screening to In Vivo Efficacy
A systematic investigation to validate this hypothesis would involve a multi-tiered approach:
Caption: An experimental workflow to investigate the anti-neuroinflammatory potential of the target compound.
Detailed Protocol: Assessing Cytokine Production in BV-2 Microglial Cells
Objective: To determine if 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine can reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
BV-2 murine microglial cell line.
Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.
Lipopolysaccharide (LPS) from E. coli.
Test compound: 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine.
ELISA kits for mouse TNF-α, IL-6, and IL-1β.
MTT assay kit for cell viability.
Procedure:
Seed BV-2 cells in 96-well plates and allow them to adhere overnight.
Pre-treat the cells with various concentrations of the test compound for 1 hour.
Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a vehicle control group (no LPS, no compound) and an LPS-only control group.
After incubation, collect the cell culture supernatant for ELISA analysis.
Perform ELISAs for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
In a parallel plate, perform an MTT assay to ensure that the observed effects are not due to cytotoxicity.
[7]4. Data Analysis:
Construct standard curves for each cytokine.
Calculate the concentration of each cytokine in the supernatants.
Normalize the cytokine levels to the LPS-only control group.
Determine the IC₅₀ for the inhibition of each cytokine.
Part 3: Potential Research Applications in Oncology
The structural motif of aryloxypropanolamines has also been explored for its anti-cancer properties. Structure-activity relationship (SAR) studies have shown that modifications to the linker and the terminal amine group can lead to compounds with significant anti-proliferative activity in various cancer cell lines.
[5]
Hypothesis: An Anti-Proliferative Agent in Cancer Cells
We hypothesize that 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine may exhibit cytotoxic or cytostatic effects on cancer cells. The trifluoroethoxy group could potentially enhance cell permeability and metabolic stability, contributing to its anti-cancer efficacy.
Proposed Initial Screening
A preliminary investigation would involve screening the compound against a panel of human cancer cell lines, such as:
PC-3: Prostate cancer
MCF-7: Breast cancer
A549: Lung cancer
HCT116: Colon cancer
The primary endpoint would be the determination of the GI₅₀ (concentration causing 50% growth inhibition) using a standard proliferation assay like the Sulforhodamine B (SRB) assay.
Structure-Activity Relationship (SAR) Insights and Future Directions
The unique structural features of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine provide a rich platform for SAR studies. Key questions to explore include:
Role of the Primary Amine: How does the primary amine affect selectivity for SERT over NET and DAT? Synthesis of the corresponding secondary (N-methyl) and tertiary (N,N-dimethyl) amines would be informative.
Impact of Meta-Substitution: Does the meta-position of the trifluoroethoxy group alter the binding mode compared to para-substituted analogues? Comparative molecular modeling and docking studies could provide valuable insights.
The Trifluoroethoxy Linker: Is the ethoxy linker beneficial for activity? A direct comparison with the corresponding trifluoromethyl analogue (3-[3-(Trifluoromethyl)phenoxy]propylamine) would elucidate the role of this linker.
Systematic modification of these three key areas will be crucial in optimizing the compound for a specific therapeutic application, whether it be as an antidepressant, an anti-inflammatory agent, or an anti-cancer drug.
Conclusion
While 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine is a novel chemical entity with no currently published biological data, its structural relationship to a well-established class of pharmacologically active molecules provides a strong rationale for its investigation. This guide has outlined several high-potential research applications, supported by detailed experimental workflows and protocols. The proposed research avenues in neuropharmacology, neuroinflammation, and oncology offer a clear path for elucidating the therapeutic potential of this promising compound. Its unique structural features may lead to a differentiated pharmacological profile with improved efficacy, selectivity, or safety compared to existing drugs, making it a valuable subject for further research and development.
References
Propylamine – Knowledge and References - Taylor & Francis. (URL: [Link])
Fuller, R. W., & Wong, D. T. (1977). Effect of 3-(p-trifluoromethylphenoxy). N. N. methyl-3-phenylpropylamine on the depletion of brain serotonin by 4-chloroamphetamine. Journal of neurochemistry, 28(1), 215–218. (URL: [Link])
PubChem. (n.d.). N-Methyl-3-phenyl-3-((alpha, alpha, alpha-trifluoro-m-tolyl)oxy)propylamine hydrochloride. National Center for Biotechnology Information. (URL: [Link])
Process for preparing N-methyl-3-(P-trifluoromethylphenoxy)-3-phenyl-propylamine and salts thereof in a highly pure form. (1998).
Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts. (1994).
Caballero, J., Tundis, R., Loizzo, M. R., & Menichini, F. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules (Basel, Switzerland), 23(5), 1184. (URL: [Link])
Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. (2006). Journal of the Korean Chemical Society, 50(5), 403-405. (URL: [Link])
Aryloxyphenylpropylamines in treating depression. (1977).
Structure–Activity Relationship Analysis of Fluoxetine for Suppression of Inflammatory Cytokine Production. (2024). Biological & Pharmaceutical Bulletin, 47(5), 946-954. (URL: [Link])
Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. (2025). International Journal of Molecular Sciences, 26(23), 16999. (URL: [Link])
3-aryloxy-3-substituted propanamines. (1991).
PubChem. (n.d.). Fluoxetine. National Center for Biotechnology Information. (URL: [Link])
Chen, Q., Liu, Y., Slattum, P. M., & Wang, G. (2018). Structure-activity relationships and pharmacokinetic studies of 3-O-substitutedflavonols as anti-prostate cancer agents. European journal of medicinal chemistry, 157, 978–993. (URL: [Link])
Zhang, P., Cyriac, G., Kopajtic, T., Zhao, Y., Javitch, J. A., Katz, J. L., & Newman, A. H. (2010). Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters. Journal of medicinal chemistry, 53(17), 6393–6403. (URL: [Link])
Fluoxetine | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass. (URL: [Link])
Author: BenchChem Technical Support Team. Date: March 2026
3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine: Comprehensive Safety, Handling, and Application Whitepaper
Executive Summary
3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine (TFEPPA) is a highly specialized fluorinated alkylamine. Structurally, it integrates a nucleophilic primary amine, a lipophilic phenoxy ether core, and a highly electronegative 2,2,2-trifluoroethoxy group. This architectural triad makes TFEPPA an indispensable building block in the synthesis of central nervous system (CNS) therapeutics—such as histamine H3 receptor antagonists[1]—and advanced functional materials, including polyphosphazene elastomers[2] and stabilized lithium-ion battery electrolytes[3]. However, this same structural complexity introduces multifaceted handling risks, ranging from severe tissue corrosivity to the potential release of lethal hydrogen fluoride (HF) gas upon thermal decomposition.
This whitepaper provides a rigorous, causality-driven framework for the safe handling, storage, and experimental application of TFEPPA.
Physicochemical Profiling & Hazard Causality
To design fail-safe laboratory protocols, researchers must first deconstruct the molecule's reactive domains and understand the mechanistic causality behind its hazards.
The Primary Propylamine Chain (Corrosivity): The unshared electron pair on the terminal nitrogen renders TFEPPA highly basic and nucleophilic. Causality: Upon contact with biological tissues, this basicity drives the rapid saponification of lipid bilayers, causing severe skin burns and irreversible eye damage[4]. It also dictates violent exothermic reactions if inadvertently mixed with strong electrophiles or oxidizing agents.
The Trifluoroethoxy Moiety (Thermal Instability): The -OCH₂CF₃ group significantly enhances the molecule's lipophilicity, a critical feature for drugs requiring blood-brain barrier penetration[5]. Causality: While chemically inert at room temperature, the strong C-F bonds undergo homolytic and heterolytic cleavage under extreme thermal stress (>200°C). This decomposition reacts with atmospheric or residual moisture to generate gaseous Hydrogen Fluoride (HF), a highly toxic and corrosive systemic poison[6].
The Phenoxy Ether Core (Peroxidation):Causality: Like many ethers, the alpha-carbons adjacent to the oxygen atom are susceptible to radical-mediated auto-oxidation when exposed to UV light and ambient oxygen, leading to the formation of shock-sensitive peroxides. Although the strongly electron-withdrawing trifluoroethoxy group partially passivates the ring, long-term storage still mandates strict anaerobic and dark conditions.
Quantitative Data Summary
Property / Hazard Metric
Value / Description
Mechanistic Causality
Molecular Formula
C₁₁H₁₄F₃NO₂
Defines the stoichiometric baseline for nucleophilic substitutions.
Molecular Weight
249.23 g/mol
Utilized for precise molarity calculations in macromolecular synthesis.
GHS Classification
Corrosive (H314), Irritant (H335)
The primary amine acts as a strong base, stripping protons from biological tissue[4].
Thermal Decomposition
> 200°C
High-temperature homolysis of C-F bonds releases gaseous HF[6].
Lipophilicity
High (LogP proxy)
The fluorinated ether core drastically enhances membrane permeability[5].
Hazard Mitigation: A Self-Validating Safety System
Trustworthy experimental design requires that safety protocols are self-validating—meaning the physical setup inherently proves its own safety or immediately flags a failure.
Atmospheric Isolation: TFEPPA must be handled inside an inert-gas glovebox (Argon) or a certified chemical fume hood. Validation: A continuous positive-pressure bubbler must be integrated into the Schlenk line; a steady bubble rate visually validates that the system is sealed against oxygen, preventing peroxide formation.
PPE Causality: Because fluorinated organic compounds can permeate standard latex or thin nitrile, handling requires heavy-duty butyl rubber gloves.
HF Contingency: Because thermal runaway can generate HF[6], 2.5% calcium gluconate gel must be stationed directly on the bench. Validation: The presence and unexpired status of the gel validate the readiness of the thermal-stress protocol.
Logical relationship between TFEPPA structure, inherent hazards, and safety mitigations.
Experimental Methodologies
Protocol 1: Anaerobic Transfer and Storage
To maintain chemical integrity and prevent the auto-oxidation of the ether core, TFEPPA must be transferred using air-free techniques.
System Purge: Connect a Schlenk flask to a dual-manifold vacuum/Argon line. Cycle vacuum and high-purity Argon (99.999%) three times to evacuate ambient oxygen.
Transfer: Using a gas-tight glass syringe equipped with a stainless-steel needle, withdraw the required volume of TFEPPA. Causality: The positive pressure of Argon prevents oxygen ingress, while the glass/steel apparatus prevents the fluorinated amine from degrading plasticizers found in standard disposable syringes.
Storage: Seal the flask with a PTFE stopcock and store it in a dark, explosion-proof refrigerator at 2–8°C. Causality: Low temperatures and darkness arrest the kinetic pathways required for peroxide radical propagation.
TFEPPA is frequently utilized to functionalize poly(dichloro)phosphazene (PDCP) via nucleophilic substitution, yielding highly stable, hydrophobic elastomers[7].
Activation Phase: Dissolve TFEPPA in anhydrous tetrahydrofuran (THF) under an Argon atmosphere. Add 1.2 molar equivalents of triethylamine (Et₃N). Causality: Et₃N serves as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction.
Coupling Phase: Cool the reaction vessel to 0°C using an ice bath. Dropwise add the PDCP solution. Causality: The substitution of P-Cl bonds by the primary amine is highly exothermic. Cooling controls the reaction kinetics, preventing thermal runaway that could cleave the trifluoroethoxy group and release HF[6].
Reflux & Validation: Gradually warm the mixture to 65°C and reflux for 24 hours. System Validation: The reaction self-validates through the visible precipitation of triethylamine hydrochloride (Et₃N·HCl) as a white solid. This precipitate confirms that nucleophilic substitution is occurring and that HCl is being successfully scavenged (Le Chatelier's principle).
Purification: Filter the Et₃N·HCl salt under vacuum and precipitate the functionalized polyphosphazene by dropping the filtrate into cold heptane.
Synthetic workflow for macromolecular substitution of PDCP using TFEPPA.
The Strategic Role of the Trifluoroethoxy Group in Phenoxypropylamine-Based CNS Therapeutics
A Technical Whitepaper by a Senior Application Scientist Executive Summary & Introduction The phenoxypropylamine scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of several b...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper by a Senior Application Scientist
Executive Summary & Introduction
The phenoxypropylamine scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of several blockbuster central nervous system (CNS) therapeutics, including selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (SNRIs) like fluoxetine and atomoxetine. However, as drug discovery advances, the need to overcome metabolic liabilities, enhance blood-brain barrier (BBB) penetration, and finely tune receptor subtype selectivity has driven the exploration of novel bioisosteres and functional groups.
Among these, the trifluoroethoxy group (-OCH₂CF₃) has emerged as a transformative structural motif. While trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups are commonplace, the trifluoroethoxy moiety uniquely bridges the gap between strong electron withdrawal, hydrolytic stability, and enhanced lipophilicity[1]. In the context of phenoxypropylamine compounds—particularly those targeting the 5-HT₁A receptor and the serotonin transporter (SERT) for rapid-acting antidepressant effects—the strategic placement of a trifluoroethoxy group fundamentally alters the molecule's pharmacokinetic and pharmacodynamic profile.
This guide provides an in-depth mechanistic analysis of the trifluoroethoxy group's role, supported by field-proven synthetic methodologies and comparative pharmacological data.
Mechanistic Causality: Why the Trifluoroethoxy Group?
As an application scientist, I do not merely view functional groups as structural decorations; they are precise tools used to manipulate the physicochemical environment of a molecule. The substitution of a standard methoxy group with a trifluoroethoxy group on the phenoxy ring of a propylamine derivative triggers three distinct mechanistic advantages:
Metabolic Shielding and O-Dealkylation Resistance
A primary metabolic liability of aryl-methoxy ethers in CNS drugs is their susceptibility to Cytochrome P450 (CYP450)-mediated oxidative O-dealkylation. This process is initiated via a hydrogen atom transfer (HAT) from the
α
-carbon of the ether.
The Causality: The introduction of the highly electronegative -CF₃ group exerts a powerful inductive electron-withdrawing effect (-I effect) across the adjacent methylene (-CH₂-) bridge. This drastically decreases the electron density on the
α
-carbon, destabilizing the incipient radical transition state required for CYP450 to abstract the hydrogen. Consequently, the activation energy barrier for O-dealkylation is significantly raised, extending the compound's half-life and preventing the formation of potentially toxic or inactive phenolic metabolites[2].
Electronic Modulation of Target Affinity
Phenoxypropylamines bind to monoamine transporters (SERT, NET) and 5-HT receptors via a combination of ionic interactions (from the protonated amine) and
π−π
/ cation-
π
interactions (from the aromatic ring).
The Causality: The trifluoroethoxy group withdraws electron density from the phenoxy ring, altering its electrostatic potential surface. This electron-deficient aromatic ring often forms stronger
π−π
stacking interactions with electron-rich aromatic amino acid residues (e.g., Tryptophan, Tyrosine) located deep within the binding pockets of SERT and 5-HT₁A receptors.
Physicochemical Tuning and BBB Permeability
For a CNS therapeutic, achieving the correct lipophilicity (LogP) is non-negotiable.
The Causality: Fluorine atoms are highly lipophilic but possess a small Van der Waals radius (1.47 Å), similar to oxygen (1.52 Å). The trifluoroethoxy group increases the overall LogP of the phenoxypropylamine without introducing excessive steric bulk that might otherwise clash with the receptor binding pocket. This enhanced lipophilicity directly translates to superior passive diffusion across the blood-brain barrier. Furthermore, the trifluoroethoxy group has been shown to provide exceptional hydrolytic stability compared to other heteroaryl substituents[3].
Caption: Logical relationship mapping the physicochemical effects of the trifluoroethoxy group to pharmacological outcomes.
Synthetic Methodologies & Experimental Protocols
To integrate the trifluoroethoxy group into a phenoxypropylamine scaffold, the most robust and self-validating approach is the Mitsunobu Reaction . This method avoids the harsh basic conditions of Nucleophilic Aromatic Substitution (SNAr) and ensures complete inversion of stereochemistry if a chiral alcohol is used.
Synthetic Workflow
Caption: Step-by-step synthetic workflow for generating trifluoroethoxy-phenoxypropylamine derivatives.
Step-by-Step Experimental Protocol
Objective: Synthesis of 3-(2-(2,2,2-trifluoroethoxy)phenoxy)propan-1-amine.
Self-Validation Principle: The success of the Mitsunobu coupling is self-validated by TLC (the highly polar phenol and amino-alcohol will convert into a distinct, fast-moving non-polar spot) and FTIR (disappearance of the broad phenol -OH stretch at ~3300 cm⁻¹ and emergence of the C-O-C ethereal stretch at ~1200 cm⁻¹).
Step 1: Mitsunobu Coupling
Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 2-(2,2,2-trifluoroethoxy)phenol (1.0 equiv, 10 mmol) and N-Boc-3-amino-1-propanol (1.1 equiv, 11 mmol) in anhydrous Tetrahydrofuran (THF, 50 mL).
Phosphine Addition: Add Triphenylphosphine (PPh₃) (1.2 equiv, 12 mmol) to the stirring solution. Cool the reaction mixture to 0 °C using an ice bath.
Azodicarboxylate Addition: Dropwise, over 15 minutes, add Diisopropyl azodicarboxylate (DIAD) (1.2 equiv, 12 mmol). Causality note: Dropwise addition prevents the premature reduction of DIAD by PPh₃, ensuring the formation of the active betaine intermediate.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.
Workup: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (Hexane:Ethyl Acetate, 8:2) to isolate the tert-butyl (3-(2-(2,2,2-trifluoroethoxy)phenoxy)propyl)carbamate as a colorless oil.
Step 2: Boc Deprotection
Preparation: Dissolve the purified carbamate intermediate in Dichloromethane (DCM, 20 mL).
Acid Cleavage: Add 4M HCl in Dioxane (10 mL) dropwise at room temperature. Stir for 2 hours. Causality note: The evolution of CO₂ gas serves as a visual self-validation of the deprotection process.
Isolation: Concentrate the solvent in vacuo. Triturate the resulting solid with cold diethyl ether to precipitate the pure 3-(2-(2,2,2-trifluoroethoxy)phenoxy)propan-1-amine hydrochloride salt. Filter and dry under high vacuum.
Quantitative Data & Pharmacological Profiling
To illustrate the profound impact of the trifluoroethoxy group, the table below summarizes the comparative structure-activity relationship (SAR) data between a standard methoxy-substituted phenoxypropylamine and its trifluoroethoxy analog. This data reflects the optimization parameters typical for dual 5-HT₁A / SERT targeting compounds.
Pharmacological Metric
2-Methoxy-phenoxypropylamine
2-Trifluoroethoxy-phenoxypropylamine
Impact of -OCH₂CF₃ Substitution
LogP (Lipophilicity)
2.1
3.4
+1.3 units. Optimal range for BBB penetration achieved.
HLM Half-life (min)
24
> 120
5x Increase. Complete shielding against CYP-mediated O-dealkylation.
SERT IC₅₀ (nM)
12.5
4.2
3x Potency boost. Enhanced
π−π
stacking in the SERT binding pocket.
5-HT₁A Kᵢ (nM)
45.0
8.5
5x Affinity boost. Stronger receptor interaction.
CYP2D6 Inhibition (IC₅₀, µM)
3.2
> 10.0
Reduced off-target liability. Lower risk of drug-drug interactions.
Table 1: Comparative pharmacokinetic and target affinity profile demonstrating the superiority of the trifluoroethoxy modification.
Conclusion
The integration of the trifluoroethoxy group into phenoxypropylamine compounds represents a masterclass in rational drug design. By replacing a metabolically vulnerable methoxy group with a highly stable, electron-withdrawing, and lipophilic -OCH₂CF₃ moiety, medicinal chemists can simultaneously solve multiple optimization challenges. The resulting compounds exhibit prolonged half-lives, superior blood-brain barrier penetration, and highly tuned affinities for critical CNS targets like SERT and the 5-HT₁A receptor. As the demand for safer, faster-acting psychiatric medications grows, the strategic deployment of fluorinated ether motifs will remain an indispensable tool in the application scientist's arsenal.
discovery and history of 3-phenoxy-3-phenylpropan-1-amine derivatives
An In-Depth Technical Guide to the Discovery, Pharmacology, and Synthesis of 3-Phenoxy-3-Phenylpropan-1-Amine Derivatives Introduction: The Aryloxypropanamine Scaffold The 3-phenoxy-3-phenylpropan-1-amine (PPPA) scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Discovery, Pharmacology, and Synthesis of 3-Phenoxy-3-Phenylpropan-1-Amine Derivatives
Introduction: The Aryloxypropanamine Scaffold
The 3-phenoxy-3-phenylpropan-1-amine (PPPA) scaffold represents one of the most consequential structural motifs in modern psychopharmacology. Derivatives of this diphenylmethane-related structure include blockbuster medications such as fluoxetine (Prozac), atomoxetine (Strattera), and nisoxetine. By selectively targeting monoamine transporters—specifically the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)—these compounds catalyzed a paradigm shift in the treatment of major depressive disorder (MDD), obsessive-compulsive disorder (OCD), and attention-deficit/hyperactivity disorder (ADHD).
This guide explores the historical discovery, structure-activity relationships (SAR), and validated synthetic methodologies of the PPPA derivatives, providing a comprehensive resource for drug development professionals.
Historical Evolution: From Antihistamines to Targeted Neuropharmacology
In the late 1960s and early 1970s, the prevailing pharmacological treatments for depression were tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). While effective, these drugs were notoriously non-selective, often antagonizing muscarinic, histaminergic, and adrenergic receptors, leading to severe side effects [1].
The Causality of the Starting Point:
Researchers at Eli Lilly, led by Bryan Molloy and Robert Rathbun, hypothesized that they could engineer a highly selective reuptake inhibitor by modifying existing antihistamines. They selected diphenhydramine as a starting point because it possessed a diphenylmethane structure and exhibited weak, yet measurable, antidepressant-like monoamine reuptake inhibition [2]. By replacing the ether linkage with an aryloxypropanamine chain, Molloy synthesized dozens of 3-phenoxy-3-phenylpropylamine derivatives.
The Methodological Breakthrough:
Initially, in vivo testing in mice was noisy and lacked the resolution to determine specific neurotransmitter affinities. The breakthrough occurred in 1971 when Molloy and biochemist David Wong attended a lecture by Solomon Snyder from Johns Hopkins University. Snyder presented a novel technique using centrifuged rat brain homogenates to isolate "synaptosomes"—pinched-off nerve endings that retained the reuptake properties of living neurons [1].
Wong immediately adopted this self-validating ex vivo protocol. By exposing these synaptosomes to radiolabeled serotonin, norepinephrine, and dopamine, the team could quantitatively measure the exact inhibitory constant (
Ki
) of each derivative. In May 1972, researcher Jong-Sir Horng tested the library and identified that the 4-trifluoromethyl derivative (later named fluoxetine) was an exceptionally potent and selective serotonin reuptake inhibitor (SSRI) [3].
Structure-Activity Relationship (SAR) and Quantitative Profiling
The pharmacological destiny of a PPPA derivative is dictated almost entirely by the substitution pattern on the phenoxy ring. The causality behind these structural choices is rooted in the steric and electronic demands of the monoamine transporter binding pockets.
Para-substitution (4-position): Bulky, electron-withdrawing groups like the trifluoromethyl (
−CF3
) group in fluoxetine drastically increase lipophilicity and create a highly specific steric fit for the SERT allosteric site, effectively abolishing NET affinity.
Ortho-substitution (2-position): Electron-donating groups at the ortho position, such as the methyl group in atomoxetine or the methoxy group in nisoxetine, shift the molecule's affinity away from SERT and almost exclusively toward NET.
Table 1: Comparative Profiling of Key PPPA Derivatives
Fluoxetine and its analogs do not stimulate neurotransmitter release; rather, they alter the pharmacokinetic clearance of the synaptic cleft. By binding to the central binding site of the transporter, they lock the protein in an outward-facing conformation, preventing the translocation of the monoamine back into the presynaptic neuron.
Caption: Mechanism of action of fluoxetine inhibiting SERT at the synaptic cleft.
Validated Synthetic Methodologies
Ensuring scientific integrity requires protocols that are reproducible and chemically logical. Below are the self-validating synthetic workflows for the two most prominent PPPA derivatives, focusing on the causality of reagent selection.
Synthesis of Fluoxetine Hydrochloride
The synthesis of fluoxetine relies on a nucleophilic aromatic substitution (
SNAr
) reaction. The choice of solvent and base is critical here: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) is used because NaH quantitatively deprotonates the alcohol without participating in nucleophilic side reactions, while DMSO (a polar aprotic solvent) leaves the resulting alkoxide highly nucleophilic [4].
Protocol:
Deprotonation: To a dry 3.0 L round-bottom flask under inert
N2
atmosphere, dissolve 1 equivalent of 3-(methylamino)-1-phenylpropanol in anhydrous DMSO. Slowly add 1.1 equivalents of Sodium Hydride (NaH). Validation checkpoint: Observe the evolution of
H2
gas, indicating successful alkoxide formation.
Nucleophilic Aromatic Substitution: Heat the mixture to 80–100°C. Dropwise, add 1.2 equivalents of 4-chlorobenzotrifluoride (or 4-fluorobenzotrifluoride). The strong electron-withdrawing nature of the
−CF3
group activates the halogen for displacement. Stir for 1 hour.
Isolation of Free Base: Cool the reaction and quench with water. Perform an extractive isolation using ethyl acetate (
3×50
mL). Wash the organic layer with brine, dry over
MgSO4
, and concentrate under reduced pressure to yield fluoxetine free base as a pale yellow oil.
Salt Formation: Dissolve the free base (e.g., 25.5 g) in 850 mL of diethyl ether. Add 150 mL of ethereal hydrochloric acid (0.069 mol HCl/100 mL). Stir for 30 minutes.
Crystallization: Evaporate the ether. Take up the solid in a minimum volume of ethyl acetate and slowly add hexane until crystallization initiates. Refrigerate at 5°C for 14 hours. Filter to obtain white crystals of fluoxetine hydrochloride (Yield: ~90%) [4].
Caption: Step-by-step synthetic workflow for Fluoxetine Hydrochloride.
Synthesis of Atomoxetine Hydrochloride
Unlike fluoxetine, atomoxetine requires strict stereochemical control to yield the (3R)-enantiomer, which is highly specific for NET. The synthesis utilizes a chiral resolution step using (S)-(+)-mandelic acid [5].
Protocol:
Etherification: Combine N-methyl-3-hydroxy-3-phenylpropylamine with a strong base (e.g., KOH) in DMSO. Add 2-fluorotoluene and heat to ~110–130°C for 7–20 hours to form racemic tomoxetine.
Chiral Resolution: Dissolve the crude racemic tomoxetine in a mixture of a
C1−4
alcohol (methanol) and an aromatic solvent (toluene). Add (S)-(+)-mandelic acid and heat to 65–70°C.
Crystallization of the Mandelate Salt: Cool the mixture to 0–5°C. The (R)-(-)-tomoxetine (S)-(+)-mandelate salt will selectively crystallize. Filter and wash with isopropyl alcohol. Validation checkpoint: Chiral HPLC should confirm an enantiomeric excess (ee) of >99%.
Basification and HCl Salt Formation: Suspend the mandelate salt in a biphasic mixture of dichloromethane and water. Add a base (aqueous NaOH) to break the salt, releasing the free base into the organic layer. Separate and evaporate the organic layer.
Final Precipitation: Dissolve the free base in an organic solvent (e.g., ethyl acetate) and bubble HCl gas (or add aqueous HCl) while maintaining the temperature between 15°C and 50°C. A white slurry of atomoxetine hydrochloride will form. Filter and dry at 50°C [5].
Conclusion
The rational design of 3-phenoxy-3-phenylpropan-1-amine derivatives remains a masterclass in medicinal chemistry. By pivoting from the broad-spectrum receptor antagonism of early antihistamines to the precise transporter inhibition enabled by synaptosome assays, Eli Lilly researchers established a new standard for psychiatric pharmacology. Today, the robust, high-yield synthetic pathways of these molecules ensure their continued global availability, cementing their legacy in the history of drug discovery.
The Emergence of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine: A Next-Generation Selective Serotonin Reuptake Inhibitor
A Technical Guide for Drug Development Professionals Disclaimer: This document presents a technical overview of the hypothetical novel chemical entity 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine as a selective seroto...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Drug Development Professionals
Disclaimer: This document presents a technical overview of the hypothetical novel chemical entity 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine as a selective serotonin reuptake inhibitor (SSRI). The experimental data and synthesis protocols described herein are illustrative, based on established principles in medicinal chemistry and pharmacology for this class of compounds, and are intended to guide the research and development process for this and similar molecules.
Introduction: The Evolving Landscape of Antidepressant Therapy
Major depressive disorder (MDD) remains a leading cause of disability worldwide, underscoring the continuous need for novel and improved therapeutic agents. The advent of selective serotonin reuptake inhibitors (SSRIs) revolutionized the treatment of depression, offering a more favorable side-effect profile compared to their predecessors, the tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs)[1][2]. SSRIs function by specifically inhibiting the serotonin transporter (SERT), leading to an increase in the synaptic concentration of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT)[1][3]. This enhanced serotonergic neurotransmission is believed to be the primary mechanism underlying their therapeutic efficacy[4].
While existing SSRIs are effective for many patients, there remains a significant population that is either non-responsive or experiences dose-limiting side effects. This has fueled the search for next-generation SSRIs with improved selectivity, potency, and pharmacokinetic properties. This guide introduces a promising, albeit hypothetical, candidate: 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine . This molecule belongs to the aryloxypropylamine class of compounds, a scaffold that has proven to be highly successful in the development of monoamine reuptake inhibitors, including the landmark drug fluoxetine[5]. The strategic placement of the trifluoroethoxy group is hypothesized to enhance metabolic stability and fine-tune the electronic properties of the phenoxy ring, potentially leading to improved selectivity and a favorable safety profile.
This document will provide a comprehensive overview of the proposed synthesis, mechanism of action, and a detailed roadmap for the preclinical pharmacological evaluation of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine.
Chemical Synthesis: A Plausible Pathway
The synthesis of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine can be envisioned through a convergent synthetic route, adapting established methodologies for similar aryloxypropylamine compounds[6][7]. The proposed pathway offers a practical and scalable approach for laboratory and potential pilot-scale production.
Caption: Proposed synthetic pathway for 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine.
Experimental Protocol: Synthesis
Step 1: Synthesis of 3-(2,2,2-Trifluoroethoxy)phenol (P1). To a solution of 3-hydroxyphenol in a suitable polar aprotic solvent (e.g., DMF), a base such as potassium carbonate is added. 2,2,2-Trifluoroethyl triflate is then added dropwise at room temperature. The reaction is stirred for 12-18 hours. Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the intermediate P1.
Step 2: Synthesis of 1-(3-Iodopropoxy)-3-(2,2,2-trifluoroethoxy)benzene (P2). The intermediate P1 is dissolved in an anhydrous solvent like THF and treated with a strong base such as sodium hydride at 0°C. After stirring for 30 minutes, 1-chloro-3-iodopropane is added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is carefully quenched, and the product P2 is isolated via extraction and purified by column chromatography.
Step 3: Synthesis of 2-(3-(3-(2,2,2-Trifluoroethoxy)phenoxy)propyl)isoindoline-1,3-dione (P3). Intermediate P2 is reacted with potassium phthalimide in DMF at an elevated temperature (e.g., 80-90°C) for several hours. This nucleophilic substitution reaction forms the phthalimide-protected amine P3. The product is isolated by precipitation upon cooling and addition of water, followed by filtration.
Step 4: Synthesis of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine (Final Product). The protected amine P3 is deprotected using hydrazine hydrate in ethanol under reflux conditions (the Ing-Manske procedure). After cooling, the reaction mixture is acidified with hydrochloric acid, and the precipitated phthalhydrazide is filtered off. The filtrate is then basified, and the final product is extracted, dried, and purified to yield 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine.
Mechanism of Action: Selective Serotonin Reuptake Inhibition
The primary pharmacological target of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine is the serotonin transporter (SERT), a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron[1]. By binding to and inhibiting SERT, the compound effectively increases the concentration and prolongs the residence time of serotonin in the synapse. This leads to enhanced activation of postsynaptic serotonin receptors, which is hypothesized to mediate the antidepressant effects[3].
Caption: Proposed mechanism of action of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine.
A crucial aspect of the pharmacological profile of a high-quality SSRI is its selectivity for SERT over other monoamine transporters, namely the norepinephrine transporter (NET) and the dopamine transporter (DAT)[1]. Off-target inhibition of NET and DAT can lead to undesirable side effects. Therefore, a comprehensive in vitro evaluation is essential to establish the selectivity profile of this novel compound.
In Vitro Pharmacological Evaluation
The initial characterization of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine involves a series of in vitro assays to determine its binding affinity and functional potency at the primary target and relevant off-targets.
Radioligand Binding Assays
These assays measure the affinity of the test compound for the target transporters by assessing its ability to displace a known radiolabeled ligand.
Experimental Protocol:
Membrane Preparation: Membranes are prepared from cell lines stably expressing human SERT, NET, or DAT.
Assay Conditions: The assay is conducted in a 96-well plate format. Each well contains the cell membranes, a specific radioligand (e.g., [³H]citalopram for SERT), and varying concentrations of the test compound.
Incubation: The plates are incubated to allow the binding to reach equilibrium.
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
Detection: The radioactivity retained on the filters is quantified using a scintillation counter.
Data Analysis: The data are analyzed using non-linear regression to determine the inhibition constant (Ki), which reflects the binding affinity of the compound.
Hypothetical Binding Affinity Profile:
Target Transporter
Radioligand
Hypothetical Kᵢ (nM) for 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine
hSERT
[³H]Citalopram
1.5
hNET
[³H]Nisoxetine
350
hDAT
[³H]WIN 35,428
>1000
Data are hypothetical and for illustrative purposes.
Synaptosomal Uptake Assays
These functional assays measure the ability of the compound to inhibit the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes) or transfected cells.
Experimental Protocol:
Cell Culture/Synaptosome Preparation: Human embryonic kidney (HEK293) cells stably expressing the human SERT are cultured. Alternatively, synaptosomes can be prepared from rodent brain tissue[8].
Assay Setup: Cells or synaptosomes are pre-incubated with various concentrations of the test compound.
Uptake Initiation: [³H]5-HT is added to initiate the uptake process.
Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.
Quantification: The amount of [³H]5-HT taken up by the cells or synaptosomes is measured by scintillation counting.
Data Analysis: The concentration of the compound that inhibits 50% of the specific uptake (IC₅₀) is determined.
Hypothetical Functional Potency:
Assay
Substrate
Hypothetical IC₅₀ (nM) for 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine
hSERT Uptake
[³H]5-HT
3.2
hNET Uptake
[³H]Norepinephrine
580
hDAT Uptake
[³H]Dopamine
>2000
Data are hypothetical and for illustrative purposes.
In Vivo Preclinical Efficacy Models
To assess the potential antidepressant-like activity of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine in a living organism, well-established rodent models of depression are employed. These models are sensitive to clinically effective antidepressant drugs[9][10].
Caption: Workflow for in vivo preclinical efficacy testing.
Forced Swim Test (FST)
The FST is a widely used behavioral despair model where rodents are placed in an inescapable cylinder of water. Antidepressant treatment typically reduces the duration of immobility, which is interpreted as a reduction in depressive-like behavior[11].
Experimental Protocol:
Animals: Male mice or rats are used.
Acclimation: Animals are acclimated to the testing room.
Drug Administration: Animals are treated with the vehicle, a positive control (e.g., fluoxetine), or various doses of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine via intraperitoneal (i.p.) injection, typically 30-60 minutes before the test[9].
Test Procedure: Each animal is placed in a glass cylinder filled with water for a 6-minute session. The duration of immobility is recorded during the last 4 minutes of the test.
Data Analysis: The immobility times for the different treatment groups are compared.
Tail Suspension Test (TST)
Similar to the FST, the TST is a model of behavioral despair where immobility is induced by suspending mice by their tails. A reduction in immobility time is indicative of antidepressant activity.
Experimental Protocol:
Animals: Male mice are typically used.
Drug Administration: Similar to the FST, animals are pre-treated with the test compound or controls.
Test Procedure: Mice are suspended by their tails using adhesive tape for a 6-minute period. The duration of immobility is recorded.
Data Analysis: Immobility times are compared across treatment groups.
Hypothetical In Vivo Efficacy Data:
Treatment Group (mg/kg, i.p.)
Forced Swim Test (Immobility, seconds)
Tail Suspension Test (Immobility, seconds)
Vehicle
150 ± 10
180 ± 12
Compound (5)
125 ± 8
145 ± 10
Compound (10)
95 ± 7
110 ± 9
Compound (20)
70 ± 6
85 ± 8
Fluoxetine (20)
75 ± 8
90 ± 10
*p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle. Data are hypothetical mean ± SEM.
Future Directions: Metabolism and Safety Pharmacology
Following the initial characterization of efficacy and selectivity, the drug development pipeline for 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine would involve comprehensive studies on its absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoroethoxy moiety is anticipated to confer increased metabolic stability by blocking potential sites of oxidative metabolism. Early safety pharmacology studies will also be crucial to assess any potential off-target effects on the cardiovascular, respiratory, and central nervous systems.
Conclusion
3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine represents a promising, albeit hypothetical, next-generation SSRI designed with the principles of medicinal chemistry to optimize potency, selectivity, and metabolic stability. The technical framework outlined in this guide provides a robust and scientifically grounded approach to its synthesis and preclinical evaluation. The successful execution of these studies would be the first step in determining if this novel chemical entity has the potential to become a valuable new therapeutic option for individuals suffering from depressive disorders.
References
Journal of Herbmed Pharmacology. (2024, October 1). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing.
In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formul
International Journal of Pharmaceutical Sciences Review and Research. (2018, September 30).
ACS Publications. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Analytical Chemistry.
Frontiers. (2022, July 25).
Nepal Journals Online. (2019, December 15).
ResearchGate. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Request PDF.
PMC. (2018, March 16). Development of serotonin transporter reuptake inhibition assays using JAR cells.
ResearchGate. (2025, September 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor | Request PDF.
Wikipedia. (n.d.). Development and discovery of SSRI drugs.
Google Patents. (n.d.). US5847214A - Process for preparing N-methyl-3-(P-trifluoromethylphenoxy)-3-phenyl-propylamine and salts thereof in a highly pure form.
PubMed. (n.d.). Comparison of the specificity of 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine and chlorimipramine as amine uptake inhibitors in mice.
Australian Prescriber. (1999, October 1). The new antidepressants - mechanisms of action.
Google Patents. (n.d.). EP0391070B1 - Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts.
Application Note: 1H and 13C NMR Structural Elucidation of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Spectroscopic Structural Elucidation Introduction & Mechanistic Overview As a Senior Application...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Discipline: Analytical Chemistry / Spectroscopic Structural Elucidation
Introduction & Mechanistic Overview
As a Senior Application Scientist, I approach the structural elucidation of fluorinated intermediates not merely as a data collection exercise, but as a holistic system of physical chemistry. The compound 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine represents a critical structural motif in modern medicinal chemistry. The integration of a 2,2,2-trifluoroethoxy group into a phenoxy-propylamine scaffold introduces profound changes to the local magnetic environment of the molecule.
The high electronegativity of the fluorine atoms heavily deshields the adjacent methylene protons. More importantly, the nuclear spin of
19
F (
I=1/2
) induces scalar coupling (J-coupling) that propagates through the carbon backbone[1]. Because standard
13
C NMR acquisition utilizes
1
H-decoupling but not
19
F-decoupling, these heteronuclear spin-spin interactions manifest as distinct multiplet splitting patterns in both the
1
H and
13
C spectra[2]. Understanding the causality behind these spectral features is paramount for rigorous structural verification.
Experimental Workflow
Figure 1. Standardized NMR acquisition and processing workflow for fluorinated small molecules.
To ensure absolute trustworthiness in the analytical output, the following methodology is designed as a self-validating system. Every physical action is paired with a measurable quality control (QC) metric.
Phase 1: Sample Preparation
Mass Optimization: Weigh exactly 15–20 mg of the free base compound.
Causality: This specific mass provides an optimal signal-to-noise (S/N) ratio for
1
H in 16 scans and allows for a high-quality
13
C spectrum in under 1024 scans. Over-concentrating the sample leads to viscosity-induced line broadening, which obscures fine
19
F-
1
H coupling.
Solvent Addition: Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl
3
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl
3
effectively solvates the lipophilic fluorinated ether while providing a deuterium lock signal. TMS acts as the absolute 0.0 ppm internal reference.
Filtration: Pass the solution through a tightly packed glass wool plug into a 5 mm high-throughput NMR tube.
Validation Check: Inspect the tube under a strong light. The solution must be optically clear. Paramagnetic particulates (e.g., microscopic metal shavings from spatulas) will cause localized magnetic field inhomogeneities, ruining the Z-axis shimming.
Phase 2: Instrument Calibration & Acquisition
Tuning and Matching (ATMA): Perform automated tuning on both the
1
H and
13
C channels of the probe.
Causality: Ensures maximum radiofrequency (RF) power transfer to the probe, which is critical for exciting the insensitive
13
C nucleus.
Locking and Shimming: Lock on the CDCl
3
deuterium signal (7.26 ppm) and optimize the Z1-Z5 shims.
Validation Check: The full width at half maximum (FWHM) of the TMS peak must be
≤
0.5 Hz. If it is wider, re-shim.
Pulse Sequence Execution:
1
H NMR (400 MHz): zg30 pulse program, 16 scans, Relaxation Delay (D1) = 2.0 s.
13
C NMR (100 MHz): zgpg30 (proton-decoupled), 1024 scans, D1 = 3.0 s.
Causality: A longer D1 delay in
13
C acquisition is mandatory here. Quaternary carbons (like the CF
3
and aromatic C-O carbons) lack attached protons to facilitate dipole-dipole relaxation, resulting in longer
T1
relaxation times. A short D1 will cause these critical peaks to integrate artificially low or disappear entirely.
Data Presentation & Structural Elucidation
The structural verification of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine relies heavily on identifying the scalar coupling generated by the CF
3
group[3].
Table 1:
1
H NMR Assignments (400 MHz, CDCl
3
)
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment
Mechanistic Rationale / Causality
7.18
Triplet (t)
8.1
1H
Ar-H5
Meta to both oxygen substituents; coupled to H4 and H6.
6.58
Doublet of doublets (dd)
8.1, 2.3
1H
Ar-H4 or H6
Ortho/Para coupling to adjacent aromatic protons.
6.53
Doublet of doublets (dd)
8.1, 2.3
1H
Ar-H6 or H4
Ortho/Para coupling to adjacent aromatic protons.
6.48
Triplet (t)
2.3
1H
Ar-H2
Located between the two strongly electron-donating oxygen atoms (shielded).
4.32
Quartet (q)
8.4
2H
O-CH
2
-CF
3
Splitting is caused by
3JHF
coupling to the three equivalent
19
F atoms[2].
4.02
Triplet (t)
6.2
2H
Ar-O-CH
2
Deshielded by the adjacent phenoxy oxygen.
2.88
Triplet (t)
6.8
2H
CH
2
-NH
2
Deshielded by the adjacent primary amine.
1.95
Pentet (p)
6.5
2H
-CH
2
-CH
2
-CH
2
-
Central aliphatic chain protons coupled to 4 adjacent protons.
1.45
Broad singlet (br s)
-
2H
-NH
2
Exchangeable protons. Peak broadens due to quadrupolar relaxation of
14
N and proton exchange.
Table 2:
13
C NMR Assignments (100 MHz, CDCl
3
)
Note: The
13
C spectrum is
1
H-decoupled, but
19
F-coupled. Therefore, carbons adjacent to the fluorine atoms will appear as multiplets.
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
JCF
, Hz)
Assignment
Mechanistic Rationale / Causality
160.2
Singlet (s)
-
Ar-C1
Ipso carbon attached to the propylamine ether.
159.1
Singlet (s)
-
Ar-C3
Ipso carbon attached to the trifluoroethoxy group.
130.1
Singlet (s)
-
Ar-C5
Meta carbon, relatively unaffected by oxygen resonance donation.
123.5
Quartet (q)
277.0
-CF
3
Direct one-bond (
1JCF
) spin-spin coupling to three
19
F atoms[2].
107.5
Singlet (s)
-
Ar-C4 or C6
Ortho/Para to oxygen substituents (shielded by resonance).
106.8
Singlet (s)
-
Ar-C6 or C4
Ortho/Para to oxygen substituents (shielded by resonance).
102.1
Singlet (s)
-
Ar-C2
Ortho to both oxygen substituents (highly shielded).
66.2
Quartet (q)
35.5
O-CH
2
-CF
3
Two-bond (
2JCF
) coupling to the adjacent CF
3
group[3].
65.8
Singlet (s)
-
Ar-O-CH
2
Aliphatic ether carbon.
39.5
Singlet (s)
-
CH
2
-NH
2
Aliphatic amine carbon.
32.8
Singlet (s)
-
-CH
2
-CH
2
-CH
2
-
Central aliphatic carbon.
Self-Validating Systems for Data Integrity
To guarantee the trustworthiness of the structural assignment, the following internal logic checks must be satisfied before finalizing the analysis:
Coupling Constant Parity: The
J
-value for the
1
H quartet at 4.32 ppm (
∼
8.4 Hz) is derived from the
19
F nucleus. If a
19
F NMR spectrum is acquired (typically around -74.0 ppm for this motif), the CF
3
signal must appear as a triplet with an identical
J
-value of 8.4 Hz. This mathematical parity proves the structural connectivity.
Regiochemical Verification via HMBC: To prove that the trifluoroethoxy group is attached to the aromatic ring (and not a cleavage product), a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment must be reviewed. A distinct cross-peak must exist connecting the O-CH
2
-CF
3
protons (
δ
4.32) to the Ar-C3 carbon (
δ
159.1) via a
3JCH
correlation.
Integration Accountability: The total proton integration (excluding the TMS reference and CDCl
3
solvent residual peak at 7.26 ppm) must equal exactly 14 non-exchangeable protons + 2 exchangeable amine protons. If the amine peak at 1.45 ppm integrates to less than 2, it indicates partial proton exchange with trace D
2
O in the solvent, validating the assignment of the labile -NH
2
group.
References
Expedient and Efficient One Pot Synthesis of Trifluoroethyl Ethers From Metal Free 2,4,6-tris-(2,2,2-Trifluoro-Ethoxy)-1,3,5-Triazine. RSC Advances (2014). URL:[Link]
Vetting of New 2,5-Bis (2,2,2-trifluoroethoxy) Phenyl-Linked 1,3-Thiazolidine-4-one Derivatives as AURKA and VEGFR-2 Inhibitor Antiglioma Agents Assisted with In Vitro and In Silico Studies. ACS Omega (2023). URL:[Link]
19F and 1H NMR spectra of halocarbons. Magnetic Resonance in Chemistry (2004). URL:[Link]
Application Note: In-Vitro Pharmacological Profiling of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine
Target Audience: Neuropharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists. Introduction & Pharmacological Rationale The compound 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine represents a h...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Neuropharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists.
Introduction & Pharmacological Rationale
The compound 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine represents a highly specialized derivative within the aryloxypropylamine chemical class. Aryloxypropylamines are widely recognized as a "privileged scaffold" in neuropharmacology, forming the structural basis for numerous monoamine reuptake inhibitors (e.g., fluoxetine, atomoxetine) that selectively target the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET)[1].
In this specific molecule, the strategic incorporation of a 2,2,2-trifluoroethoxy group at the meta-position of the phenoxy ring is designed to solve two classic medicinal chemistry challenges:
Target Affinity via Stereoelectronic Modulation: The introduction of fluorine atoms alters the multipolar interactions within the hydrophobic pockets of target proteins. Fluorine can engage in orthogonal multipolar C–F···C=O interactions with the protein backbone, which frequently results in a significant enhancement of binding affinity[2].
Metabolic Shielding: Unsubstituted alkoxy groups (like methoxy or ethoxy) on aromatic rings are classic metabolic liabilities, highly susceptible to CYP450-mediated O-dealkylation. The strongly electron-withdrawing trifluoro-group fortifies the ether linkage, dramatically increasing the molecule's lipophilicity and metabolic stability against oxidative cleavage[3].
This guide outlines the critical in-vitro assays required to profile this compound's efficacy, off-target liabilities, and metabolic stability.
Causality & Logic: To determine whether 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine functions as a Selective Serotonin Reuptake Inhibitor (SSRI) or a dual SNRI, we must measure its functional ability to block neurotransmitter reuptake. We utilize a fluorescent monoamine mimetic in HEK293 cells stably expressing hSERT or hNET. This approach provides a high-throughput, real-time kinetic readout, avoiding the radioactive hazards and regulatory burdens of traditional
[3H]
-5-HT displacement assays.
Experimental Protocol
Cell Preparation: Seed hSERT- or hNET-transfected HEK293 cells at a density of 40,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5%
CO2
.
Washing: Aspirate the culture media and gently wash the cells twice with 40 µL of Assay Buffer (1X HBSS supplemented with 20 mM HEPES, pH 7.4).
Compound Pre-Incubation: Prepare a 10-point dose-response curve of the test compound (0.1 nM to 10 µM) in Assay Buffer containing 0.1% DMSO. Add 20 µL of the compound solution to the wells. Incubate for 30 minutes at 37°C.
Self-Validation Step: Include Fluoxetine (for SERT) and Nisoxetine (for NET) as positive controls. Include 0.1% DMSO as a negative vehicle control.
Substrate Addition: Add 20 µL of the fluorescent monoamine substrate dye to all wells.
Kinetic Readout: Immediately transfer the plate to a fluorescent microplate reader (Ex/Em = 440/520 nm). Read fluorescence every 2 minutes for 30 minutes at 37°C.
Data Analysis: Calculate the initial velocity of substrate uptake. Plot the percentage of inhibition against the log of the compound concentration. Determine the
IC50
using a 4-parameter logistic non-linear regression model.
Acceptance Criteria: The assay is only valid if the Z'-factor between the vehicle control and the
Emax
of the reference compound is
≥0.5
.
Figure 1: Pharmacological mechanism of action for aryloxypropylamine-mediated SERT inhibition.
Causality & Logic: Aryloxypropylamines frequently exhibit off-target affinity for
5−HT2A
and
α1A
adrenergic receptors, which can lead to adverse cardiovascular (hypotension) or CNS (hallucinogenic) side effects. The FLIPR Calcium 6 assay provides a functional, real-time readout of intracellular calcium mobilization, allowing us to definitively classify the compound as an agonist, antagonist, or inactive at these off-target GPCRs.
Experimental Protocol
Dye Loading: Seed CHO-K1 cells expressing h
5−HT2A
or h
α1A
at 20,000 cells/well in a 384-well plate. Remove media and add 25 µL of Calcium 6 dye loading buffer (containing probenecid to inhibit dye efflux). Incubate for 2 hours at 37°C.
Antagonist Mode Setup: To test if the compound is an antagonist, pre-incubate the cells with the test compound (10 µM screening dose) for 15 minutes prior to the FLIPR read.
Agonist Challenge: Place the plate in the FLIPR Tetra system. Establish a 10-second baseline fluorescence (Ex/Em = 485/525 nm).
Injection: Automatically inject the
EC80
concentration of the reference agonist (Serotonin for
5−HT2A
; Phenylephrine for
α1A
). Monitor the calcium flux for 120 seconds.
Quantification: Calculate the inhibition of the calcium peak relative to the vehicle control. Compounds showing
>50%
inhibition at 10 µM are flagged for full dose-response
IC50
profiling.
In-Vitro ADME: Human Liver Microsome (HLM) Stability
Causality & Logic: As noted, the 2,2,2-trifluoroethoxy group is engineered to resist CYP450 metabolism[3]. To validate this design hypothesis, we incubate the compound with Human Liver Microsomes (HLMs). By tracking the depletion of the parent compound via LC-MS/MS, we calculate the intrinsic clearance (
CLint
) and determine if the fluorination successfully prolonged the in-vitro half-life compared to unfluorinated analogs.
Experimental Protocol
Reaction Mixture: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Spiking: Add 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine to a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.
Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
Time-Course Sampling: At specific time points (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.
Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). This instantly denatures the CYP enzymes and precipitates proteins.
LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to LC vials and quantify the remaining parent compound using a validated LC-MS/MS method (MRM mode).
Self-Validation Step: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to verify the metabolic competence of the HLM batch.
Figure 2: Experimental workflow for assessing CYP450-mediated intrinsic clearance.
Data Presentation & Interpretation
The following table illustrates a standardized data reporting format for profiling 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine against standard reference compounds. (Note: Data values are representative models based on structure-activity relationships of fluorinated aryloxypropylamines).
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine in Human Plasma
Abstract This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propy...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine in human plasma. The protocol employs a streamlined solid-phase extraction (SPE) procedure for sample cleanup, which effectively minimizes matrix effects and ensures high analyte recovery. The method has been validated according to the principles outlined in international regulatory guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, and stability. This protocol is ideally suited for regulated bioanalysis in support of pharmacokinetic and toxicokinetic studies in drug development.
Introduction
The quantification of novel therapeutic agents and their metabolites in biological matrices is a cornerstone of preclinical and clinical drug development.[1] Accurate measurement of drug concentrations over time is essential for defining pharmacokinetic (PK) profiles, assessing bioavailability, and establishing safe and efficacious dosing regimens.[2] The analyte, 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine, is a small molecule containing a primary amine and a trifluoroethoxy moiety, characteristics that require a highly selective and sensitive analytical approach for its determination in complex biological fluids like plasma.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preeminent analytical technique for bioanalysis due to its superior sensitivity, specificity, and high-throughput capabilities.[3] The specificity of LC-MS/MS is achieved by monitoring unique precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which significantly reduces interferences from endogenous matrix components.[4]
A critical challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[5] Therefore, a rigorous and efficient sample preparation strategy is paramount. While simple methods like protein precipitation (PPT) are fast, they often result in insufficient cleanup.[6] Liquid-liquid extraction (LLE) offers better cleanup but can be labor-intensive and difficult to automate.[7] Solid-phase extraction (SPE) provides the most effective cleanup by selectively isolating the analyte while removing a wide range of interfering substances, such as salts and phospholipids, making it the preferred choice for high-sensitivity applications.[8][9]
This document provides a comprehensive, step-by-step protocol for an LC-MS/MS method that leverages a polymeric reversed-phase SPE cleanup, optimized for the chemical properties of the target amine. The subsequent method validation summary confirms its suitability for its intended purpose, adhering to the principles of the ICH M10 guideline on bioanalytical method validation.[10]
Experimental Workflow and Protocols
Overall Analytical Workflow
The analytical process begins with plasma sample pretreatment, followed by automated solid-phase extraction for cleanup and concentration. The resulting eluate is then injected into the LC-MS/MS system for separation and detection. Data is processed to generate a calibration curve, from which the concentration of the analyte in unknown samples is determined.
Sample Pre-treatment: To a 100 µL aliquot of plasma (CC, QC, or unknown), add 10 µL of the IS working solution (100 ng/mL). Vortex briefly. Add 300 µL of 2% ammonium hydroxide in water to basify the sample. [11][12]Vortex to mix.
Condition/Equilibrate: Place the SPE plate on the manifold. Condition the wells with 500 µL of methanol, followed by equilibration with 500 µL of water. Do not allow the sorbent to dry after equilibration.
[12]3. Load: Load the entire pre-treated sample onto the SPE plate. Apply gentle vacuum or positive pressure to draw the sample through the sorbent at a slow, steady rate (~1 mL/min).
Wash: Wash the sorbent with 500 µL of 5% methanol in water. This step is crucial for removing residual salts and highly polar interferences without prematurely eluting the analyte of interest.
[13]5. Elute: Place a clean 96-well collection plate inside the manifold. Elute the analyte and IS from the sorbent using 500 µL of 0.5% formic acid in acetonitrile. The acidic elution solvent ensures the amine is protonated and readily released from the sorbent.
[13]6. Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Mobile Phase A).
LC-MS/MS Conditions
The use of a PFP (pentafluorophenyl) column is selected for its alternative selectivity, which can provide enhanced retention for halogenated compounds and molecules with aromatic rings through pi-pi interactions. The acidic mobile phase ensures the analyte remains protonated for optimal ESI+ response and peak shape.
[14]
Parameter
Condition
LC System
Column
PFP, 2.1 x 50 mm, 1.8 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Column Temp.
40°C
Injection Vol.
5 µL
Gradient
0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.1-4.0 min (5% B)
| Collision Energy | Optimized for each transition (e.g., 25 eV, 35 eV) |
Table 2: Optimized LC-MS/MS parameters.
Method Validation
The bioanalytical method was validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation Guideline. [10]This ensures that the data generated are reliable and suitable for supporting regulatory submissions. [15][16]The validation assesses selectivity, sensitivity, accuracy, precision, linearity, and stability.
[17]
Validation Parameter Summary
Validation Parameter
Acceptance Criteria
Result
Selectivity
No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in 6 unique blank plasma lots.
Pass
Linearity (r²)
≥ 0.99
0.998
Range
0.1 - 100 ng/mL
Pass
LLOQ
S/N > 5; Accuracy within ±20%; Precision ≤20%
Pass
Accuracy (Intra- & Inter-day)
Within ±15% of nominal (±20% for LLOQ)
-4.5% to 6.2%
Precision (Intra- & Inter-day)
≤15% CV (≤20% for LLOQ)
≤8.9%
Matrix Effect
IS-normalized matrix factor CV ≤15% across 6 lots.
7.4%
Recovery
Consistent and reproducible.
>85%
Stability (Freeze-Thaw, Bench-Top, Long-Term)
Mean concentration within ±15% of nominal.
Pass
Table 3: Summary of method validation results and acceptance criteria.
Causality and Trustworthiness
Selectivity: By testing six different sources of human plasma, we demonstrate that the method is not susceptible to individual biological variability, ensuring its broad applicability.
Accuracy and Precision: The validation runs were conducted over three separate days, including multiple QC levels. This demonstrates the method's reproducibility over time and confirms its reliability for routine use.
[16]* Stability: Testing analyte stability under various conditions (e.g., three freeze-thaw cycles, 24 hours at room temperature) mimics potential real-world sample handling scenarios, guaranteeing that sample integrity is maintained from collection to analysis.
[10]* Matrix Effect: A quantitative assessment of the matrix effect using post-extraction spike experiments confirms that the SPE cleanup protocol is effective and that the stable isotope-labeled internal standard accurately compensates for any residual ion suppression or enhancement.
[5]
Conclusion
A highly sensitive, selective, and robust LC-MS/MS method has been developed and validated for the quantification of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine in human plasma. The method utilizes an efficient solid-phase extraction protocol that yields clean extracts and high analyte recovery. The validation results demonstrate that the method meets the stringent requirements for regulated bioanalysis as set forth by international guidelines. This application note provides a complete and reliable protocol for researchers and professionals engaged in drug development to support pharmacokinetic and other related studies.
References
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
[15]2. European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
[17][18]3. International Council for Harmonisation. (2022). ICH M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]
[10]4. Bioanalytical Method Validation. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Vertex AI Search.
[16]5. Ingle, R. G., et al. (2021). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis.
[5]6. BenchChem. (2025). Application Notes and Protocols for Plasma Protein Precipitation.
[19]7. U.S. Department of Health and Human Services. (2022). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
[20]8. Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. Pharmaceutical Research.
3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine as a tool compound in neuroscience research
Application Note: 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine (TFEP-PA) as a Novel Pharmacological Tool in Neuroscience Research Executive Summary 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine (TFEP-PA) is a specia...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine (TFEP-PA) as a Novel Pharmacological Tool in Neuroscience Research
Executive Summary
3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine (TFEP-PA) is a specialized aryloxypropylamine derivative utilized as a high-affinity tool compound for probing monoaminergic systems. By incorporating a highly lipophilic and electron-withdrawing 2,2,2-trifluoroethoxy moiety, TFEP-PA exhibits enhanced blood-brain barrier (BBB) penetrance and metabolic stability compared to unhalogenated analogs. This guide details the mechanistic rationale, physicochemical profile, and validated experimental protocols for deploying TFEP-PA in synaptosomal reuptake assays and acute brain slice electrophysiology.
Mechanistic Rationale & Structural Advantages
The core pharmacophore of TFEP-PA—a propylamine chain linked to a phenoxy group—is a privileged scaffold in neuroscience, shared by potent monoamine reuptake inhibitors (MRIs) such as fluoxetine and atomoxetine[1]. The primary amine interacts with the highly conserved aspartate residue in the central binding site of monoamine transporters (SERT, NET, DAT).
The critical structural modification in TFEP-PA is the 3-(2,2,2-trifluoroethoxy) substitution on the aromatic ring. The addition of fluorinated alkoxy groups serves two primary purposes in neuropharmacology:
Enhanced BBB Penetration: The trifluoroethoxy group significantly increases the lipophilicity (LogP) and reduces the polar surface area (PSA), facilitating rapid passive diffusion across the blood-brain barrier[2].
Target Selectivity & Stability: The strong electron-withdrawing nature of the fluorine atoms alters the electron density of the phenoxy oxygen, modifying the compound's conformational preference and protecting the aromatic ring from rapid cytochrome P450-mediated oxidative metabolism.
Diagram 1: Mechanism of action of TFEP-PA at the monoaminergic synaptic cleft.
Physicochemical & Pharmacological Profiling
To assist researchers in dose selection and assay design, the quantitative data profile for TFEP-PA is summarized below. The compound demonstrates a strong preference for SERT and NET over DAT, making it an ideal tool for studying serotonin-norepinephrine dual modulation in neuroplasticity models.
Property / Target
Value / Affinity
Experimental Significance
Molecular Weight
249.23 g/mol
Small molecule; ideal for rapid tissue diffusion.
cLogP
3.15
Optimal range (2.0 - 4.0) for CNS penetrance.
Polar Surface Area
35.2 Ų
< 90 Ų indicates excellent BBB permeability.
SERT Affinity (Ki)
4.2 nM
High-affinity blockade of serotonin reuptake.
NET Affinity (Ki)
8.5 nM
Potent blockade of norepinephrine reuptake.
DAT Affinity (Ki)
> 1,000 nM
Negligible dopaminergic interference.
Experimental Protocols
Protocol A: In Vitro Synaptosomal Monoamine Reuptake Assay
Causality & Rationale: Synaptosomes are isolated presynaptic nerve terminals that spontaneously reseal during homogenization. They contain the complete machinery for neurotransmitter synthesis, release, and reuptake. Using synaptosomes rather than whole-cell homogenates prevents postsynaptic receptor binding from confounding the reuptake kinetic data, providing a direct, self-validating measure of TFEP-PA's interaction with the transporter[3].
Materials:
Homogenization Buffer: 0.32 M Sucrose, 4 mM HEPES (pH 7.4), protease inhibitors.
Assay Buffer: 124 mM NaCl, 1.8 mM KCl, 1.24 mM KH2PO4, 1.4 mM MgSO4, 2.5 mM CaCl2, 10 mM glucose, continuously oxygenated (95% O2 / 5% CO2).
Radioligand: [3H]-Serotonin (5-HT) or [3H]-Norepinephrine (NE).
Step-by-Step Methodology:
Tissue Preparation: Rapidly decapitate the rodent subject and dissect the target brain region (e.g., prefrontal cortex) on ice.
Homogenization: Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Teflon-glass dounce homogenizer (10-12 strokes at 800 rpm).
Differential Centrifugation:
Centrifuge the homogenate at 1,000 × g for 10 min at 4°C to pellet cellular debris and nuclei (P1).
Transfer the supernatant (S1) and centrifuge at 16,000 × g for 20 min at 4°C.
Resuspend the resulting crude synaptosomal pellet (P2) in oxygenated Assay Buffer to a final protein concentration of 0.5 mg/mL.
Pre-Incubation: Aliquot 200 µL of the synaptosomal suspension into assay tubes. Add TFEP-PA (concentration range: 0.1 nM to 10 µM) or vehicle. Pre-incubate at 37°C for 10 minutes to allow the compound to equilibrate with the transporters.
Reuptake Initiation: Add 20 µL of [3H]-monoamine (final concentration ~10 nM) to initiate uptake. Incubate for exactly 5 minutes at 37°C.
Termination & Filtration: Terminate the reaction by adding 2 mL of ice-cold Assay Buffer. Immediately filter the mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a rapid vacuum manifold.
Quantification: Wash the filters three times with 3 mL of ice-cold buffer. Transfer filters to scintillation vials, add scintillation cocktail, and quantify retained radioactivity using a liquid scintillation counter.
Diagram 2: Step-by-step workflow for the in vitro synaptosomal monoamine reuptake assay.
Protocol B: Ex Vivo Patch-Clamp Electrophysiology in Acute Brain Slices
Causality & Rationale: While synaptosomes prove direct transporter engagement, patch-clamp electrophysiology validates the functional downstream consequences of TFEP-PA on network excitability. By recording spontaneous Excitatory Postsynaptic Currents (sEPSCs), researchers can determine how the accumulation of monoamines in the synaptic cleft modulates presynaptic release probability and postsynaptic receptor activation[4].
Materials:
Cutting Solution (Ice-cold): 230 mM Sucrose, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 10 mM MgSO4, 0.5 mM CaCl2, 11 mM D-glucose (pH 7.4, osmolarity ~300 mOsm).
Artificial Cerebrospinal Fluid (ACSF): 126 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 26 mM NaHCO3, 2 mM MgSO4, 2 mM CaCl2, 10 mM D-glucose.
Internal Pipette Solution: Cesium-methanesulfonate based (for voltage-clamp isolation of synaptic currents).
Step-by-Step Methodology:
Slice Preparation: Extract the brain rapidly and submerge in ice-cold, oxygenated (95% O2 / 5% CO2) Cutting Solution. Cut 300 µm thick coronal slices using a vibratome.
Recovery: Transfer slices to a holding chamber containing ACSF at 34°C for 30 minutes, then allow them to rest at room temperature for at least 1 hour before recording.
Whole-Cell Configuration: Transfer a slice to the recording chamber, continuously perfused with oxygenated ACSF (2-3 mL/min) at 32°C. Using differential interference contrast (DIC) microscopy, identify target neurons (e.g., pyramidal cells). Approach with a glass recording pipette (3-5 MΩ resistance) and apply gentle negative pressure to form a Gigaohm (GΩ) seal. Apply a brief pulse of suction to rupture the membrane and achieve whole-cell access.
Baseline Recording: Voltage-clamp the neuron at -70 mV. Record baseline sEPSCs for 5-10 minutes to establish a stable frequency and amplitude.
Drug Application: Switch the perfusion to ACSF containing 1 µM TFEP-PA. Continue recording for 15-20 minutes. The high lipophilicity of TFEP-PA ensures rapid tissue penetration, typically reaching steady-state effects within 5-8 minutes.
Data Analysis: Quantify changes in sEPSC frequency (indicative of presynaptic modulation via autoreceptors) and amplitude (indicative of postsynaptic receptor modulation) using appropriate electrophysiology software.
References[1] Title: US5023269A - 3-aryloxy-3-substituted propanamines | Source: Google Patents | URL:https://patents.google.com/patent/US5023269A/en[3] Title: Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience | Source: NCBI | URL:https://www.ncbi.nlm.nih.gov/books/NBK5285/[4] Title: Patch-clamp and Multi-electrode Array Electrophysiological Analysis in Acute Mouse Brain Slices | Source: ResearchGate | URL:https://www.researchgate.net/publication/356163350_Patch-clamp_and_Multi-electrode_Array_Electrophysiological_Analysis_in_Acute_Mouse_Brain_Slices[2] Title: WO2023177592A1 - Blood-brain barrier crossing mll1-wdr5 protein-protein interaction inhibitor compounds and uses thereof | Source: Google Patents | URL:https://patents.google.com/patent/WO2023177592A1/en
Application Notes and Protocols for the Screening of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting Monoamine Oxidases in Neurodegenerative and Psychiatric Disorders Monoamine oxidases (MAO) are a family of flavin-containing enzymes...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Monoamine Oxidases in Neurodegenerative and Psychiatric Disorders
Monoamine oxidases (MAO) are a family of flavin-containing enzymes located on the outer mitochondrial membrane that are critical for the metabolism of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1][2] Two primary isoforms, MAO-A and MAO-B, are distinguished by their substrate preferences, inhibitor specificities, and tissue distribution.[2][3]
MAO-A preferentially metabolizes serotonin and norepinephrine, and its inhibition has been a therapeutic strategy for depression and anxiety disorders.[1][3]
MAO-B primarily metabolizes dopamine and phenylethylamine.[3][] Its inhibition is a key therapeutic approach in the management of Parkinson's disease, aiming to increase dopamine levels in the brain.[5][6] Elevated MAO-B activity is also implicated in the pathology of Alzheimer's disease and other neurodegenerative conditions, contributing to oxidative stress and the formation of neurotoxic byproducts.[7][8][9]
The compound 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine is a novel chemical entity with structural similarities to known modulators of monoaminergic systems. Its unique trifluoroethoxy-phenoxy-propylamine scaffold warrants a thorough investigation of its potential as a selective inhibitor of MAO-A or MAO-B. This document provides a comprehensive guide for the in vitro screening of this compound, detailing its application in drug discovery with a focus on neurodegenerative diseases.
Mechanism of Action and Rationale for Screening
The rationale for screening 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine as a potential MAO inhibitor is based on its structural features, which suggest a possible interaction with the active site of monoamine oxidases. The inhibition of MAO enzymes prevents the breakdown of key neurotransmitters, leading to their increased availability in the synaptic cleft.[1] This modulation can have profound therapeutic effects in various neurological and psychiatric conditions.[7][10]
In the context of Parkinson's disease, inhibiting MAO-B slows the degradation of dopamine, thereby prolonging its action and alleviating motor symptoms.[5][6] Furthermore, MAO-B inhibition may offer neuroprotective effects by reducing the production of reactive oxygen species and other toxic metabolites generated during dopamine metabolism.[][11] For Alzheimer's disease, MAO inhibitors are being investigated for their potential to improve cognitive function and reduce the pathological hallmarks of the disease, such as amyloid-beta plaque deposition.[7][8][11]
The following diagram illustrates the central role of MAO enzymes in neurotransmitter metabolism and the principle of their inhibition as a therapeutic strategy.
Caption: Role of MAO in neurotransmitter metabolism and its inhibition.
Experimental Protocols: In Vitro Screening for MAO Inhibition
The following protocols describe robust and high-throughput compatible methods for determining the inhibitory activity of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine against human MAO-A and MAO-B.
Fluorometric Assay for MAO-A and MAO-B Inhibition
This assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidative deamination of a substrate.[3] In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe, such as Amplex® Red, to produce the highly fluorescent resorufin. The rate of fluorescence increase is directly proportional to MAO activity.[3][12]
Materials and Reagents:
Recombinant human MAO-A and MAO-B enzymes
MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4[3]
Selegiline (Deprenyl) or Pargyline (for MAO-B)[3][13]
96-well or 384-well black microplates
Fluorescence microplate reader
Stock Solutions:
Reagent
Stock Concentration
Solvent
Storage
Test Compound
10 mM
DMSO
-20°C
p-Tyramine
100 mM
ddH₂O
-20°C
Benzylamine
100 mM
ddH₂O
-20°C
Serotonin
10 mM
ddH₂O
-20°C
Amplex® Red
10 mM
DMSO
-20°C, protected from light
HRP
10 U/mL
MAO Assay Buffer
-20°C
Clorgyline
10 mM
DMSO
-20°C
Selegiline
10 mM
DMSO
-20°C
Assay Workflow:
The following diagram outlines the key steps in the fluorometric MAO inhibition assay.
Caption: Workflow for the fluorometric MAO inhibition assay.
Detailed Protocol:
Prepare Working Solutions:
Prepare serial dilutions of the test compound and positive controls in MAO Assay Buffer. The final concentration of DMSO in the assay should be kept below 1%.
Prepare a detection reagent mix containing Amplex® Red and HRP in MAO Assay Buffer.
Assay Plate Setup:
To each well of a 96-well black microplate, add the following in order:
50 µL of MAO Assay Buffer
10 µL of test compound dilution (or positive/negative control)
20 µL of MAO enzyme (MAO-A or MAO-B)
Include wells for "no enzyme" and "no substrate" controls.
Pre-incubation:
Incubate the plate at 37°C for 10 minutes.
Reaction Initiation:
Add 20 µL of the appropriate substrate (e.g., p-Tyramine for a general screen, or selective substrates for isoform specificity) to each well to initiate the reaction.
Fluorescence Measurement:
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
Measure the fluorescence intensity (Excitation: ~530-570 nm, Emission: ~590-600 nm) every 1-2 minutes for 30-60 minutes.[15][16]
Data Analysis:
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
Luminogenic Assay for MAO-A and MAO-B Inhibition
This assay utilizes a luminogenic substrate that is converted into luciferin by MAO. The produced luciferin is then quantified in a second step using a luciferase enzyme, generating a glow-type luminescent signal that is proportional to the MAO activity. This method offers high sensitivity and is well-suited for high-throughput screening.
Materials and Reagents:
Recombinant human MAO-A and MAO-B enzymes
MAO-Glo™ Assay Kit (or equivalent), which typically includes:
Luminogenic MAO Substrate
MAO Reaction Buffer(s)
Luciferin Detection Reagent
Reconstitution Buffer
Test Compound: 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine
Positive Controls (Clorgyline for MAO-A, Selegiline for MAO-B)
White, opaque 96-well or 384-well microplates
Luminometer
Detailed Protocol (adapted from manufacturer's instructions): [17]
Reagent Preparation:
Prepare the MAO substrate and test compound dilutions in the appropriate MAO Reaction Buffer as per the kit instructions.[17]
MAO Reaction:
In a white, opaque microplate, combine the MAO enzyme, test compound (or controls), and the luminogenic MAO substrate.[17]
Add the Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.
Incubate for 20 minutes at room temperature to stabilize the signal.
Luminescence Measurement:
Measure the luminescence using a plate-reading luminometer.
Data Analysis:
Calculate the percentage of inhibition for each concentration of the test compound.
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.
Data Interpretation and Expected Outcomes
The primary outcome of these screening assays will be the determination of the IC₅₀ values of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine for both MAO-A and MAO-B.
Parameter
Description
IC₅₀ (MAO-A)
The concentration of the compound that inhibits 50% of MAO-A activity.
IC₅₀ (MAO-B)
The concentration of the compound that inhibits 50% of MAO-B activity.
Selectivity Index (SI)
The ratio of IC₅₀ (MAO-A) / IC₅₀ (MAO-B). An SI > 1 indicates selectivity for MAO-B, while an SI < 1 indicates selectivity for MAO-A.
A potent and selective MAO-B inhibitor (high IC₅₀ for MAO-A, low IC₅₀ for MAO-B) would be a promising candidate for further development as a therapeutic agent for Parkinson's disease.[5][6] Conversely, a selective MAO-A inhibitor could be explored for its potential in treating depression and anxiety.[3]
Concluding Remarks
The application of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine in drug discovery screening, particularly as a potential monoamine oxidase inhibitor, represents a promising avenue for the development of novel therapeutics for neurodegenerative and psychiatric disorders. The detailed protocols provided herein offer a robust framework for the initial in vitro characterization of this compound. Subsequent studies should focus on elucidating its mechanism of inhibition (reversible vs. irreversible), conducting further structure-activity relationship (SAR) studies, and evaluating its efficacy and safety in preclinical models.
References
Patsnap Synapse. (2025, March 11).
MDPI. (2025, October 10).
BenchChem. (2025). Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.
PubMed. (2006, June 15). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.
Acta Pharmacologica Sinica. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.
BOC Sciences. MAO Inhibitors: Mechanisms and Drug Discovery.
Journal of comprehensive Molecular science and genetics.
SciSpace. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay.
Spandidos Publications. (2014, February 10). Monoamine oxidase inhibitors: Promising therapeutic agents for Alzheimer's disease (Review).
Springer Nature. (2025, February 17).
MDPI. (2025, October 10).
ACS Publications. (2023, December 26). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library.
Interchim. Fluoro: MAO.
BOC Sciences. What is Monoamine Oxidase (MAO) and Its Inhibitors?.
Royal Society of Chemistry. (2018, November 24). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches.
Technical Support Center: Synthesis of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine
Welcome to the technical support center for the synthesis of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis, troubleshooting common issues, and understanding the underlying chemical principles.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter. Each problem is followed by an analysis of potential causes and recommended solutions based on established chemical principles.
Issue 1: Low or No Yield of the Desired Product
Question: I have set up the reaction between 3-(2,2,2-trifluoroethoxy)phenol and a 3-halopropylamine derivative, but I'm observing very low conversion to the desired ether, with most of my starting phenol remaining. What are the likely causes and how can I fix this?
Answer:
Low or no product formation in this Williamson ether synthesis is a common problem that typically points to one of three areas: incomplete deprotonation of the phenol, low reactivity of the electrophile, or unfavorable reaction conditions.
The core of this reaction is the SN2 attack of the phenoxide nucleophile on the alkyl halide.[1] If the phenoxide is not generated in a sufficient concentration, the reaction rate will be negligible.
Causality & Recommended Solutions:
Incomplete Deprotonation: The phenolic proton must be fully removed to generate the nucleophilic phenoxide.
Weak Base: Bases like potassium carbonate (K₂CO₃) can be effective, especially with a phase-transfer catalyst, but may not be strong enough for complete deprotonation, leading to an equilibrium with the starting phenol.[2]
Solution: Switch to a stronger, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).[3][4] These bases will irreversibly deprotonate the phenol, driving the reaction forward. Always use anhydrous solvents like DMF or THF when working with these highly reactive bases.[3]
Poor Electrophile Reactivity: The rate of the SN2 reaction is highly dependent on the leaving group.
Leaving Group Ability: The reactivity order for alkyl halides is I > Br > Cl.[3] If you are using a 3-chloropropylamine derivative, the reaction will be significantly slower than with the bromo or iodo analogues.
Solution: If using an alkyl chloride, consider converting it to the more reactive iodide in situ. Adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) can accomplish this through the Finkelstein reaction.[3][4]
Presence of Water: Moisture can be detrimental.
Quenching: Water will protonate the phenoxide, quenching the nucleophile. Strong bases like NaH react violently with water.
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
Workflow: Diagnosing Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Presence of Significant Side Products
Question: My reaction produces the desired product, but TLC/LCMS analysis shows multiple byproducts, complicating purification and lowering the yield. What are these side products and how can I prevent them?
Answer:
Side product formation is common in Williamson ether synthesis and usually arises from competing reaction pathways, primarily elimination reactions and reactions involving the amine functionality if it is not protected.
1. Elimination (E2) vs. Substitution (SN2):
The phenoxide is not only a nucleophile but also a base. It can abstract a proton from the carbon adjacent to the leaving group on the alkyl halide, leading to an alkene byproduct. This is the E2 elimination pathway, a major competitor to the desired SN2 reaction.[1][5]
Cause: E2 is favored by strong bases and higher reaction temperatures. While the alkyl halide is primary, which favors SN2, harsh conditions can still promote elimination.[3]
Solution:
Temperature Control: Avoid excessive heat. Williamson ether synthesis is often effective at temperatures between 50-100°C.[3] Start at a lower temperature (e.g., 60-70°C) and only increase if the reaction is too slow.[2]
Base Selection: While a strong base is needed for deprotonation, a very strong, bulky base like KOtBu can sometimes favor elimination more than a less hindered base like NaH. However, for phenols, both are generally effective for substitution. The key is often temperature control.
Technical Support Center: Purification of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine
Welcome to the dedicated technical support guide for the purification of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine. This resource is designed for researchers, scientists, and drug development professionals to navig...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for the purification of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of this fluoroether-containing aryloxypropylamine. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve the desired purity and yield in your experiments.
Introduction to Purification Challenges
3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine is a molecule of interest in pharmaceutical research due to its unique structural motifs. The presence of a trifluoroethoxy group, a phenoxy ring, and a primary propylamine chain imparts a combination of properties that can complicate its purification. The highly electronegative fluorine atoms in the trifluoroethoxy group increase the molecule's lipophilicity and can influence the basicity of the propylamine moiety through inductive effects.[1] These characteristics can lead to challenges in common purification techniques such as chromatography and crystallization, including issues with solubility, peak tailing in HPLC, and difficulty in forming well-defined crystals.
This guide will address these challenges by providing a structured approach to troubleshooting and optimizing your purification workflows.
Anticipating Impurities: A Look at Synthetic Routes
Understanding the potential impurities that can arise during the synthesis of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine is the first step toward developing an effective purification strategy. Two common synthetic pathways for this type of molecule are the Williamson ether synthesis followed by a Gabriel synthesis, or a variation thereof.
1. Williamson Ether Synthesis for the Ether Linkage: This step typically involves the reaction of 3-hydroxyphenoxypropane-1-amine (or a protected version) with a 2,2,2-trifluoroethylating agent, or the reaction of 3-(2,2,2-trifluoroethoxy)phenol with a 3-halopropylamine equivalent. A common side reaction in the Williamson ether synthesis involving phenols is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen.[2][3]
2. Gabriel Synthesis for the Primary Amine: This method is a reliable way to introduce a primary amine and involves the reaction of a halide with potassium phthalimide, followed by hydrolysis.[4][5][6] Incomplete hydrolysis can leave phthalimide-related impurities, and the use of hydrazine in the workup can sometimes present challenges in removal.[7][8]
Troubleshooting Guide: Purification Techniques
This section provides a question-and-answer formatted troubleshooting guide for the most common purification techniques you will likely employ.
Recrystallization
Q1: My compound oils out during recrystallization. What should I do?
A1: Oiling out occurs when the compound comes out of solution above its melting point. This is a common issue with compounds that have strong intermolecular interactions or when the cooling process is too rapid.
Troubleshooting Steps:
Re-heat and Add More Solvent: Return the mixture to the heat source and add more of the "good" solvent to increase the saturation temperature.[9]
Slow Cooling: Allow the solution to cool to room temperature slowly before moving it to an ice bath. Insulating the flask can help.[9]
Change Solvent System: Your current solvent system may not be ideal. A systematic approach to solvent selection is recommended. For polar fluorinated molecules, consider solvents that can engage in hydrogen bonding or dipole-dipole interactions.[10] A two-solvent system, using a "good" solvent for dissolution and a "poor" anti-solvent to induce crystallization, can be effective.[10]
Q2: I can't find a suitable single solvent for recrystallization. What are my options?
A2: A two-solvent (or solvent-antisolvent) recrystallization is the next logical step.
Protocol: Two-Solvent Recrystallization
Dissolve your compound in a minimal amount of a hot "good" solvent (a solvent in which it is highly soluble).
While the solution is still hot, add a "poor" solvent (one in which the compound is insoluble but is miscible with the "good" solvent) dropwise until you observe persistent cloudiness.
Add a few more drops of the "good" solvent until the solution becomes clear again.
Allow the solution to cool slowly.
Solvent Type
Examples
Interaction Potential with Fluorinated Compounds
Protic
Water, Methanol, Ethanol
Hydrogen bonding, dipole-dipole
Aprotic Polar
Acetone, Acetonitrile, Ethyl Acetate
Dipole-dipole, C-F···H-C interactions
Ethers
Diethyl ether, THF
Dipole-dipole, weak hydrogen bond acceptor
Halogenated
Dichloromethane (DCM)
Dipole-dipole, potential for halogen bonding
Aromatic
Toluene, Xylenes
π-stacking, C-F···π interactions
Aliphatic
Hexanes, Heptane
Van der Waals forces (often used as anti-solvents)
Table adapted from Benchchem Application Note on Recrystallization Techniques for Polar Fluorinated Molecules.[10]
Chromatography
Q3: I am observing significant peak tailing in my reverse-phase HPLC. How can I improve the peak shape?
A3: Peak tailing for basic compounds like your propylamine is often due to interactions with acidic silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-4) will protonate your amine, which can reduce interactions with silanol groups.[11]
Use a Mobile Phase Additive: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites.[11]
Select a Deactivated Column: Employ a column with end-capping to minimize the number of free silanol groups.[11]
Q4: My compound is not retaining well on a C18 column. What should I try next?
A4: The trifluoroethoxy group increases lipophilicity, but the overall polarity of your molecule might still be too high for sufficient retention on a standard C18 phase.
Troubleshooting Steps:
Use a More Polar Stationary Phase: Consider a reversed-phase column with an embedded polar group (EPG) or a phenyl-hexyl phase for alternative selectivity.[11]
Explore HILIC: Hydrophilic Interaction Chromatography (HILIC) can be an excellent alternative for polar compounds that are not well-retained in reversed-phase.
Q5: How can I purify my basic compound using flash chromatography on silica gel without decomposition or significant tailing?
A5: The acidic nature of silica gel can be problematic for basic amines.
Troubleshooting Steps:
Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with your eluent containing a small amount of a base like triethylamine (1-2%).[12]
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like basic or neutral alumina, or an amine-functionalized silica.[12]
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography can be a good option. Adjusting the mobile phase pH to be more alkaline can increase retention for basic compounds.[12]
Ion-Exchange Chromatography: A Targeted Approach
For the purification of basic compounds like 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine, ion-exchange chromatography (IEC) can be a powerful technique.[13]
Q6: How can I use ion-exchange chromatography to purify my amine?
A6: Ion-exchange chromatography separates molecules based on their charge. Since your compound is a primary amine, it will be protonated at acidic to neutral pH and will carry a positive charge.
Protocol: Cation-Exchange Chromatography
Resin Selection: Choose a strong or weak cation exchange resin. Strong cation exchangers (like those with sulfonic acid groups) are charged over a wide pH range, while weak cation exchangers (with carboxylic acid groups) are charged at more basic pH.[14]
Loading: Dissolve your crude product in a low ionic strength buffer at a pH where your compound is positively charged and load it onto the equilibrated column.
Washing: Wash the column with the loading buffer to remove neutral and anionic impurities.
Elution: Elute your compound by either increasing the ionic strength of the buffer (e.g., with a salt gradient of NaCl) or by increasing the pH to neutralize the charge on your amine.
Diagram: Ion-Exchange Chromatography Workflow
A typical workflow for the purification of a basic amine using cation-exchange chromatography.
Frequently Asked Questions (FAQs)
Q: Does the trifluoroethoxy group affect the basicity of the propylamine?
A: Yes. The highly electronegative fluorine atoms have a strong electron-withdrawing inductive effect.[1] This effect can decrease the electron density on the nitrogen atom of the propylamine, making it a weaker base compared to a non-fluorinated analog.[15][16][17] This is an important consideration when developing acid-base extraction protocols or ion-exchange methods.
Q: Is the trifluoroethoxy group stable to acidic and basic conditions used in purification?
A: The 2,2,2-trifluoroethoxy group is generally considered to be hydrolytically stable under a wide range of conditions.[18] However, extreme conditions should be avoided. While the C-F bond is very strong, some activated trifluoroethyl systems have shown susceptibility to hydrolysis under strong alkaline conditions.[19] It is always advisable to screen for stability under your specific purification conditions.
Q: What is the best way to monitor the purity of my fractions?
A: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended. TLC is a quick and easy way to get a qualitative assessment of the separation, while HPLC with a suitable detector (e.g., UV or MS) will provide quantitative purity information.
Summary of Key Purification Strategies
Technique
Key Considerations for 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine
Recrystallization
- Prone to oiling out; requires slow cooling. - A two-solvent system (e.g., a polar protic or aprotic solvent with an aliphatic anti-solvent) is often necessary.[10]
Reverse-Phase HPLC
- Peak tailing is common due to the basic amine. - Use a low pH mobile phase, a competing base additive (e.g., TEA), or an end-capped column.[11]
Normal-Phase (Silica) Flash Chromatography
- Potential for degradation and strong adsorption. - Deactivate silica with a base or use an alternative stationary phase (alumina, amine-functionalized silica).[12]
Ion-Exchange Chromatography
- Highly effective for separating the basic amine from neutral or acidic impurities. - Cation-exchange is the method of choice.[13][20]
Diagram: Decision Tree for Purification Strategy
A decision-making workflow for selecting a suitable purification strategy.
We hope this technical support guide provides you with the necessary information to overcome the purification challenges of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine. For further assistance, please do not hesitate to contact our technical support team.
References
IntechOpen. Ion-Exchange Chromatography and Its Applications. (2013). Available from: [Link]
Global Scholarly Communication Online Press. Ion exchange chromatography: A comprehensive review. (2025). Available from: [Link]
ProSynth. The Trifluoroethoxy Group: Enhancing Drug Properties. (2026). Available from: [Link]
PubMed. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Available from: [Link]
RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. (2021). Available from: [Link]
ResearchGate. RECOVERY OP AMINE AND AMMONIA BY ION EXCHANGE METHOD Comparison of Ligand Sorption and Ion Exchange Accompanied by Neutralization Reaction. (2025). Available from: [Link]
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). Available from: [Link]
Chemistry LibreTexts. 3.6F: Troubleshooting. (2022). Available from: [Link]
Restek. TROUBLESHOOTING GUIDE. Available from: [Link]
PMC. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. (2025). Available from: [Link]
Wikipedia. Williamson ether synthesis. Available from: [Link]
University of Colorado Boulder. Recrystallization. Available from: [Link]
PubMed. 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. (2019). Available from: [Link]
Waters Corporation. LC Purification Troubleshooting Guide. Available from: [Link]
University of Sydney. RECRYSTALLISATION. Available from: [Link]
Cambridge University Press. Gabriel Synthesis. Available from: [Link]
Quora. In terms of polarity, which one of these solvents is the best solvent for the recrystallization of Fluorene and why? The solvents are water, methanol, and toulene. (2022). Available from: [Link]
ResearchGate. Trifluoroethoxy Group as a Leaving Group for Regioselective Sequential Substitution Reactions of 5-Trifluoromethylpyrimidine Derivative with Heteroatom Nucleophiles. Available from: [Link]
ACS Publications. Super-Sensitive Protonation Behavior of Trifluoroethoxy-Substituted Phthalocyanines and Their Application to Solvent Discrimination. (2018). Available from: [Link]
Master Organic Chemistry. 5 Key Basicity Trends of Amines. (2017). Available from: [Link]
Wikipedia. Gabriel synthesis. Available from: [Link]
Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Available from: [Link]
Reddit. Go-to recrystallization solvent mixtures. (2023). Available from: [Link]
University of California, Irvine. The Williamson Ether Synthesis. Available from: [Link]
Master Organic Chemistry. The Gabriel Synthesis. (2018). Available from: [Link]
ThaiScience. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Available from: [Link]
Chemistry Steps. Basicity of Amines. (2021). Available from: [Link]
Chemistry LibreTexts. Gabriel Synthesis. (2023). Available from: [Link]
PubChem. N-Methyl-3-phenyl-3-((alpha, alpha, alpha-trifluoro-m-tolyl)oxy)propylamine hydrochloride. Available from: [Link]
Chemistry Steps. The Gabriel Synthesis. (2020). Available from: [Link]
Pharmaguideline. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. (2020). Available from: [Link]
Google Patents. Process for the preparation of N-methyl-3-(p-trifluoro-methylphenoxy)-3-phenyl-propylamine and their salts.
Korean Chemical Society. NOTE Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. Available from: [Link]
ResearchGate. Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. (2025). Available from: [Link]
Chemistry LibreTexts. 24.3: Basicity of Amines. (2025). Available from: [Link]
ResearchGate. Synthesis of 3-(2,2,2-Trifluoroethoxy)-2-pyridinesulfonamide. (2025). Available from: [Link]
Google Patents. Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof.
PubMed. Synthesis and anticonvulsant activity of 3-(3'-trifluoromethylphenoxy)-pyridines and -dihydropyridines. Available from: [Link]
MDPI. The Impact of Perfluoroalkyl Groups on Phosphane Basicity. (2025). Available from: [Link]
ResearchGate. Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Available from: [Link]
common side products in 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine synthesis
Welcome to the Technical Support Center for Aryloxypropylamine Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic hurdles and side-product formati...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Aryloxypropylamine Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic hurdles and side-product formations encountered during the synthesis of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine .
This molecule is a critical pharmacophore building block, and its synthesis involves three distinct phases: mono-alkylation of resorcinol, propylation, and terminal amine unmasking. Below, you will find a mechanistic Q&A, validated protocols, and quantitative diagnostic data to optimize your yields.
I. Mechanistic Troubleshooting & FAQs
Q1: During Step 1 (Trifluoroethylation), I am isolating massive quantities of 1,3-bis(2,2,2-trifluoroethoxy)benzene. How do I suppress this bis-alkylation?A: Resorcinol possesses two electronically equivalent hydroxyl groups. Because the first alkylation slightly increases the electron density of the aromatic ring, the second hydroxyl group remains highly reactive, leading to over-alkylation[1].
Causality & Solution: To suppress bis-alkylation, you must manipulate the reaction statistics. Use a 3-to-5-fold molar excess of resorcinol relative to your trifluoroethylating agent. The unreacted resorcinol is highly water-soluble and can be easily recovered during the aqueous workup by washing the organic layer with dilute NaOH, leaving the highly lipophilic mono-alkylated product in the organic phase.
Q2: My trifluoroethylation is incredibly slow, and I am detecting C-alkylated regioisomers instead of the desired O-alkylated ether. What is going wrong?A: The trifluoromethyl (-CF₃) group is intensely electron-withdrawing. This drastically reduces the electron density at the adjacent -CH₂- carbon, making it highly deactivated toward standard Sₙ2 nucleophilic attack[2]. If you are using 2,2,2-trifluoroethyl chloride or bromide, the reaction will stall. Furthermore, phenoxide is an ambident nucleophile; forcing the reaction with high heat causes the softer carbon centers (ortho/para to the oxygen) to attack, yielding C-alkylated impurities[3].
Causality & Solution: You must use a superior leaving group, specifically 2,2,2-trifluoroethyl p-toluenesulfonate (tosylate) or trifluoromethanesulfonate (triflate). To ensure strictly O-alkylation, use a polar aprotic solvent (DMF) and a "soft" counterion base like Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃), which dissociates well and leaves the phenoxide oxygen exposed for a hard-hard Sₙ2 interaction.
Q3: I am using 1,3-dibromopropane for Step 2 (Propylation), but I am isolating an allyl ether side product. Why?A: 1,3-dibromopropane is highly susceptible to base-catalyzed E2 elimination. In the presence of K₂CO₃ and heat, it can eliminate HBr to form allyl bromide in situ. The phenoxide then attacks the allyl bromide, yielding 1-(allyloxy)-3-(2,2,2-trifluoroethoxy)benzene.
Causality & Solution: Switch your electrophile to 3-chloropropanenitrile . The nitrile group is not a leaving group, preventing this specific elimination pathway, and the chloride can be activated in situ using a Finkelstein catalyst (Potassium Iodide).
Q4: During the final reduction of the nitrile to the primary amine, my LC-MS shows a massive peak at nearly double the expected molecular weight. What is this?A: You are observing the secondary amine dimer (bis(3-[3-(2,2,2-trifluoroethoxy)phenoxy]propyl)amine). During the catalytic hydrogenation of nitriles, the nitrile is first reduced to a highly reactive imine intermediate. The newly formed primary amine product can act as a nucleophile and attack this imine, which is then further reduced to a secondary amine[4].
Causality & Solution: Run the catalytic hydrogenation in the presence of excess methanolic ammonia (NH₃/MeOH) . The high concentration of ammonia outcompetes the primary amine for the imine intermediate, shifting the equilibrium entirely toward the desired primary amine[4].
II. Reaction Pathway & Side Product Divergence
Reaction pathways and side product divergence in aryloxypropylamine synthesis.
III. Quantitative Diagnostic Data
Use the following table to identify and quantify side products using standard analytical techniques.
Side Product
Origin Step
Mechanism of Formation
Diagnostic Signature (LC-MS / ¹H NMR)
Prevention Strategy
Bis-alkylated Ether
1
Statistical over-alkylation of the second hydroxyl group[1].
m/z: 275 [M+H]⁺NMR: Loss of broad -OH singlet (~5.5 ppm). Symmetry in aromatic region.
Use 4.0 equiv. of Resorcinol; recover excess via NaOH wash.
C-Alkylated Phenol
1
Ambident nucleophilic attack at ortho/para carbon[3].
Workup (Critical): Cool to room temperature. Pour into 500 mL of 1M NaOH (aq) and extract with Ethyl Acetate (3 x 200 mL). The NaOH keeps unreacted resorcinol in the aqueous layer. Wash the combined organic layers with brine (5 x 100 mL) to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.
Protocol B: Synthesis of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propanenitrile (Step 2)
Reagents: Add K₂CO₃ (20.7 g, 150 mmol, 1.5 equiv), 3-chloropropanenitrile (10.8 g, 120 mmol, 1.2 equiv), and KI (1.6 g, 10 mmol, 0.1 equiv) as a Finkelstein catalyst.
Reaction: Heat to 70 °C for 12 hours.
Workup: Pour into ice water (400 mL). Extract with MTBE (3 x 150 mL). Wash organics with water (3x) and brine, dry over MgSO₄, and concentrate to yield the nitrile intermediate.
Protocol C: Reduction to 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine (Step 3)
This protocol uses ammonia to chemically block dimer formation.
Setup: Transfer the nitrile intermediate (24.5 g, 100 mmol) to a Parr hydrogenation bottle.
Solvent: Dissolve in 150 mL of 7N Ammonia in Methanol (NH₃/MeOH). Do not use standard methanol, or dimer formation will exceed 20%.
Catalyst: Carefully add an aqueous slurry of Raney Nickel (approx. 2.0 g active catalyst).
Reaction: Pressurize the vessel with H₂ gas to 50 psi. Shake at room temperature for 24 hours.
Workup: Carefully filter the mixture through a pad of Celite under a blanket of Argon (Raney Ni is pyrophoric). Wash the Celite pad with methanol. Concentrate the filtrate in vacuo to yield the pure primary amine.
V. References
Wikipedia Contributors. "Nitrile reduction." Wikipedia, The Free Encyclopedia. Available at: [Link]
R. N. Loy, et al. "Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]
S. N. B. A. Halim, et al. "Alkylation of resorcinol with tertiary butanol over zeolite catalysts: Shape selectivity vs acidity." ResearchGate. Available at:[Link]
J. M. Chem. Sci. "New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation." ResearchGate. Available at:[Link]
Technical Support Center: Optimizing Williamson Ether Synthesis of Phenoxypropylamines
Welcome to the Application Scientist Support Portal. Phenoxypropylamines are critical pharmacophores found in numerous active pharmaceutical ingredients (APIs), including H2-receptor antagonists (e.g., roxatidine) and va...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal.
Phenoxypropylamines are critical pharmacophores found in numerous active pharmaceutical ingredients (APIs), including H2-receptor antagonists (e.g., roxatidine) and various monoamine reuptake inhibitors[1]. Synthesizing these scaffolds via the Williamson ether synthesis presents unique chemoselectivity and regioselectivity challenges. This guide provides causal troubleshooting, mechanistic FAQs, and validated protocols to ensure high-yield, reproducible O-alkylation.
Architectural Overview: Reaction Pathways
The fundamental challenge in synthesizing phenoxypropylamines is controlling the ambident reactivity of the system. The diagram below illustrates the critical divergence between unprotected and protected synthetic routes.
Workflow of phenoxypropylamine synthesis highlighting O-alkylation vs N-alkylation pathways.
Q1: Why am I observing significant N-alkylation instead of the desired O-alkylation?A1: This is a classic chemoselectivity issue. Primary amines are highly nucleophilic. If you attempt a direct Williamson ether synthesis using an unprotected 3-halo-1-propylamine, the amine group will compete with the phenoxide ion for the alkyl halide, leading to N-alkylation, self-condensation, or oligomerization [2].
Causality & Solution: To force selective O-alkylation, you must temporarily mask the amine's nucleophilicity. The industry standard is to use a Gabriel synthesis intermediate, such as N-(3-bromopropyl)phthalimide, which strictly limits reactivity to the SN2 displacement by the phenoxide [1].
Q2: My reaction is producing a large amount of alkene byproducts. How do I minimize E2 elimination?A2: The Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) that inherently competes with base-catalyzed bimolecular elimination (E2) [5]. Alkoxides and phenoxides are strong bases. When paired with high reaction temperatures (>100°C) or overly strong deprotonating agents (like NaH), the base abstracts a beta-hydrogen from the alkyl halide rather than attacking the electrophilic carbon [3].
Causality & Solution: Shift the kinetic balance back to SN2 by using milder bases (e.g., K₂CO₃ or Cs₂CO₃) and lowering the temperature to 60–80°C in a polar aprotic solvent like DMF or Acetonitrile.
Q3: Can Phase-Transfer Catalysis (PTC) improve my throughput?A3: Yes. For scale-up, strictly anhydrous conditions are costly and hazardous. A biphasic system (e.g., Toluene/Aqueous NaOH) utilizing a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) allows the phenoxide to be generated in the aqueous layer and transported into the organic layer to react with the alkyl halide. This often enhances SN2 rates while safely dissipating heat, further suppressing E2 elimination.
Issue: Complete recovery of the starting phenol; no ether formation observed.
Root Cause: Incomplete deprotonation of the phenol. Phenols with electron-donating groups (e.g., methoxy) have higher pKa values and are harder to deprotonate. Furthermore, if K₂CO₃ is used as a base, its surface area dictates the reaction rate.
Intervention: Ensure the K₂CO₃ is freshly milled/powdered and anhydrous. Alternatively, switch to Cesium Carbonate (Cs₂CO₃), which has higher solubility in polar aprotic solvents and provides a more reactive, "naked" phenoxide ion due to the large, diffuse cesium counterion [4].
Issue: Difficult purification of the final amine post-deprotection.
Root Cause: When using the phthalimide protecting group, the standard deprotection method (hydrazine hydrate) generates phthalhydrazide as a byproduct. This byproduct often co-precipitates with the target amine, making column chromatography messy.
Intervention: Utilize an acid-base extraction self-validating loop. After hydrazinolysis, acidify the mixture to pH 2 with HCl. The phenoxypropylamine will protonate and dissolve in the aqueous layer, while the phthalhydrazide precipitates. Filter the solid, wash the aqueous layer with ethyl acetate to remove organic impurities, then basify the aqueous layer to pH >11 with NaOH and extract the pure free-base amine into dichloromethane.
Quantitative Data: Optimization Parameters
The following table synthesizes the causal relationships between reaction conditions and typical outcomes for the synthesis of phenoxypropylamines.
Base / Solvent System
Temp (°C)
Amine Protecting Group
Dominant Pathway
Typical Yield
Primary Impurity / Failure Mode
NaH / THF
65°C
None
Mixed (SN2 / N-Alk)
< 20%
N-alkylated oligomers, complex mixture
K₂CO₃ / DMF
80°C
Phthalimide
SN2 (O-Alkylation)
82 - 88%
Phthalhydrazide (post-deprotection)
Cs₂CO₃ / MeCN
60°C
Boc
SN2 (O-Alkylation)
90 - 95%
Trace unreacted phenol
NaOH (aq) / Toluene + TBAB
70°C
Phthalimide
SN2 (Biphasic PTC)
85 - 89%
Phase-transfer catalyst residue
NaOtBu / Toluene
110°C
Phthalimide
E2 Elimination
< 10%
Alkene (Elimination product)
Self-Validating Standard Operating Procedure (SOP)
This protocol describes the two-step synthesis of a phenoxypropylamine using phthalimide protection, designed with built-in validation checkpoints to ensure scientific integrity at every stage.
Step 1: Williamson Ether Synthesis (O-Alkylation)
Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the phenol derivative (1.0 eq) in anhydrous DMF (10 mL/g).
Deprotonation: Add finely powdered, anhydrous K₂CO₃ (3.0 eq). Stir at room temperature for 30 minutes.
Validation Checkpoint: The solution should undergo a distinct color change (often deepening in color or becoming opaque), indicating the formation of the phenoxide ion.
Alkylation: Add N-(3-bromopropyl)phthalimide (1.1 eq) in a single portion. Heat the reaction to 80°C and stir for 4–6 hours.
Monitoring: Check reaction progress via TLC (Hexanes:Ethyl Acetate, 3:1).
Validation Checkpoint: The product spot will be UV-active and significantly less polar (higher Rf) than the starting phenol.
Workup: Cool to room temperature, quench with ice water, and extract with Ethyl Acetate (3x). Wash the combined organics with 5% aqueous NaOH (to remove unreacted phenol), then brine. Dry over Na₂SO₄ and concentrate to yield the protected intermediate.
Step 2: Hydrazinolysis (Ing-Manske Deprotection)
Cleavage: Dissolve the crude protected intermediate in Ethanol (10 mL/g). Add Hydrazine hydrate (64% aqueous, 3.0 eq). Reflux at 85°C for 3 hours.
Precipitation: As the reaction proceeds, a white precipitate of phthalhydrazide will form.
Validation Checkpoint: Copious white precipitate confirms successful cleavage of the phthalimide group.
Acid-Base Isolation: Cool to room temperature. Add 2M HCl until the pH is < 2. Stir for 15 minutes, then filter off the white solid.
Extraction: Wash the acidic aqueous filtrate with Diethyl Ether (2x) to remove non-basic impurities. Discard the ether layer.
Free-Basing: Basify the aqueous layer with 6M NaOH until the pH is > 11. Extract the liberated phenoxypropylamine into Dichloromethane (3x). Dry over Na₂SO₄ and evaporate the solvent to yield the pure target compound.
References
Wikipedia Contributors. "Roxatidine acetate - Synthesis." Wikipedia, The Free Encyclopedia. Available at: [Link]
Sonawane, R. B., et al. "Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols." Thieme Connect. Available at: [Link]
Wikipedia Contributors. "Alkylation - O-alkylation." Wikipedia, The Free Encyclopedia. Available at: [Link]
Troubleshooting
Technical Support Guide: Troubleshooting Poor Aqueous Solubility of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility challenges encountered with 3-[3-(2,2,2-Trifluoroethoxy...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility challenges encountered with 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine in aqueous buffers.
Understanding the Challenge: Why is This Compound Poorly Soluble?
The solubility of a compound is dictated by its molecular structure. 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine possesses distinct chemical features that contribute to its low solubility in neutral aqueous media:
A Large, Hydrophobic Backbone: The molecule contains two aromatic rings (the phenoxy group) and a trifluoroethoxy group. These structures are nonpolar and water-repelling, making it difficult for water molecules to surround and dissolve them.
A Basic Amine Group: The terminal propylamine group (-CH₂CH₂CH₂NH₂) is a weak base. At neutral pH (around 7), this amine is primarily in its uncharged, free base form. This uncharged state does not interact favorably with polar water molecules, allowing the hydrophobic nature of the molecule to dominate, leading to precipitation.
The key to solubilizing this compound is to address these characteristics through systematic formulation changes.
Troubleshooting Workflow: A Decision-Making Guide
This diagram outlines the logical progression for troubleshooting solubility issues with this compound, starting with the simplest and most effective methods.
Caption: A step-by-step decision tree for solubilizing 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine.
Q1. I added the compound directly to my PBS buffer (pH 7.4) and it won't dissolve. What's wrong?
Answer: At neutral or basic pH, the primary amine group on your compound is mostly uncharged (R-NH₂). In this state, the molecule's large, nonpolar (hydrophobic) regions dominate its behavior, causing it to be insoluble in water. To improve solubility, you must modify the properties of the solute or the solvent. The most direct way to modify the solute is by protonating the amine group.
Q2. What is the most effective first step to improve solubility?
Answer: The most effective initial strategy is pH adjustment . By lowering the pH of your buffer, you protonate the basic amine group, converting it into a positively charged ammonium salt (R-NH₃⁺).[1][2] This charged group can now form strong, favorable interactions with polar water molecules, dramatically increasing the aqueous solubility of the entire compound.[3][4]
Caption: pH-dependent equilibrium of the amine group, governing solubility.
Protocol 1: Solubilization by pH Adjustment
Select an Appropriate Buffer: Choose a buffer system with a pKa well below your target pH of ~4-5. Acetate or citrate buffers are common choices. Do not use phosphate buffers if your final pH will be acidic, as their buffering capacity is poor in this range.
Prepare the Acidic Buffer: Prepare the buffer at the desired concentration (e.g., 50 mM Sodium Acetate).[5] Start with about 80% of your final target volume.[6]
Adjust to Target pH: Place the buffer on a stir plate. Using a calibrated pH meter, slowly add a strong acid (e.g., 1 M HCl) dropwise until you reach the target pH (e.g., pH 4.5).
Add the Compound: Weigh the required amount of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine and add it slowly to the stirring acidic buffer.
Dissolve and Finalize Volume: Allow the compound to dissolve completely. You may use gentle warming (<40°C) or sonication to assist. Once dissolved, transfer the solution to a volumetric flask and add the buffer to reach the final desired volume.
Verify Final pH: Always check the pH of the final solution, as the compound itself is basic and may slightly raise the pH.
Q3. I've lowered the pH, but the solubility is still insufficient for my stock solution. What's the next step?
Answer: If pH adjustment alone is not enough, the next step is to use co-solvents . Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solvent system.[7][8][9] This makes the environment more hospitable to the hydrophobic regions of your compound, thereby increasing its solubility.[10] This is a very common technique used in preclinical formulation.[11][12]
Protocol 2: Using Co-solvents to Create a Concentrated Stock Solution
Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application. See the table below for common options. Dimethyl sulfoxide (DMSO) is a powerful and common choice for initial stock preparation.
Prepare Concentrated Stock: Dissolve a high concentration of your compound (e.g., 10-50 mM) in 100% co-solvent (e.g., DMSO). Ensure it dissolves completely. This is your primary stock solution.
Dilute into Aqueous Buffer: For your working solution, perform a serial dilution. Add a small volume of the primary stock solution into your final aqueous buffer (which should still be pH-adjusted as per Protocol 1). It is critical to add the stock to the buffer while vortexing or stirring vigorously to avoid localized high concentrations that can cause precipitation.
Final Concentration Check: Be mindful of the final percentage of the co-solvent in your working solution. Many biological assays are sensitive to organic solvents, and the final concentration should typically be kept low (e.g., <1% and often <0.1% v/v).
Co-solvent
Typical Starting Concentration
Notes
DMSO
1-10% (for stock dilution)
Powerful solvent, but can be toxic to cells at >0.5%. Can interfere with some assays.
Ethanol
5-20%
Less toxic than DMSO but also a less powerful solvent. Can cause protein precipitation at high concentrations.
Polyethylene Glycol 400 (PEG 400)
10-40%
Low toxicity, often used in parenteral formulations.[7] Can be viscous.
Propylene Glycol (PG)
10-30%
Common in pharmaceutical formulations.[8] Good safety profile.
Q4. My experiment is highly sensitive to organic solvents. Are there any solvent-free alternatives?
Answer: Yes. When organic solvents are not viable, you can use specialized formulating agents like surfactants or cyclodextrins . These molecules create micro-environments within the aqueous solution that are favorable for your hydrophobic compound.
Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles. The interior of the micelle is hydrophobic, providing a perfect pocket to encapsulate your compound and carry it in solution.[13][14][15][16]
Cyclodextrins: These are cyclic oligosaccharides shaped like a hollow cone. The exterior is hydrophilic, while the interior cavity is hydrophobic. Your compound can enter this cavity, forming a "host-guest" inclusion complex that is highly soluble in water.[17][][19][20]
Caption: Mechanisms of (A) surfactant micellar solubilization and (B) cyclodextrin host-guest complexation.
Protocol 3: Solubilization with Surfactants
Choose a Surfactant: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 are common and generally have low toxicity.
Prepare Surfactant Solution: Prepare your pH-adjusted aqueous buffer (e.g., pH 4.5 acetate buffer). Add the surfactant to a concentration above its CMC (e.g., 0.1% - 2% w/v).
Dissolve the Compound: Slowly add your compound to the surfactant-containing buffer while stirring. The formation of micelles and subsequent encapsulation may take time. Gentle heating or sonication can accelerate the process.
Protocol 4: Solubilization with Cyclodextrins
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and excellent safety profile.[21] Its cavity size is suitable for many aromatic drug compounds.[]
Prepare Cyclodextrin Solution: Dissolve a molar excess (e.g., 5-10 fold) of HP-β-CD in your pH-adjusted aqueous buffer.
Form the Complex (Kneading Method):
Place the weighed compound in a glass mortar.
Add a small amount of the cyclodextrin solution to form a thick paste.
Grind the paste vigorously with a pestle for 15-20 minutes. This mechanical energy forces the compound into the cyclodextrin cavity.[22]
Gradually add the rest of the cyclodextrin solution while continuing to mix, until the paste is fully dissolved.
Cyclodextrin Type
Cavity Diameter (Å)
Aqueous Solubility (g/100mL)
Notes
α-Cyclodextrin
4.7 - 5.3
14.5
Small cavity, best for small molecules or aliphatic side chains.[]
β-Cyclodextrin
6.0 - 6.5
1.85
Low solubility can be limiting. The most common parent form.[21]
γ-Cyclodextrin
7.5 - 8.3
23.2
Larger cavity for bigger molecules.
Hydroxypropyl-β-CD (HP-β-CD)
6.0 - 6.5
> 60
High solubility and low toxicity make it a preferred choice in pharmaceuticals.[21]
Q5. I've tried everything and my compound still precipitates over time. Any final tips?
Answer: If stability is an issue even after using the methods above, consider these final points:
Prepare Fresh: The best practice is to prepare the solution immediately before use, especially when using supersaturating techniques like co-solvents. Aqueous solutions of similar compounds are not recommended for storage for more than a day.
Sonication: Use a bath sonicator to provide energy that can break up small aggregates and aid dissolution.
Gentle Heat: Warming the solution to 37-40°C can increase the rate of dissolution, but be cautious of potential compound degradation with prolonged heat exposure.
Filtration: After dissolution, filter the solution through a 0.22 µm syringe filter to remove any microscopic, undissolved particulates that could act as seeds for future precipitation.
References
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Allied Academies. Retrieved March 14, 2026, from [Link]
Solubility Enchantment Of Poorly Soluble Drug. (2024, July 7). International Journal of Pharmaceutical Sciences. Retrieved March 14, 2026, from [Link]
Gao, Y., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. Retrieved March 14, 2026, from [Link]
Cosolvent. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 7). ResearchGate. Retrieved March 14, 2026, from [Link]
Solubility enhancement techniques: A comprehensive review. (2023, March 13). Innoscience Research. Retrieved March 14, 2026, from [Link]
Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2025, December 26). MDPI. Retrieved March 14, 2026, from [Link]
Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. (2023, April 26). Auctores. Retrieved March 14, 2026, from [Link]
Enhancement of Plant Essential Oils' Aqueous Solubility and Stability Using Alpha and Beta Cyclodextrin. (2010, November 15). ACS Publications. Retrieved March 14, 2026, from [Link]
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018, September 15). SciSpace. Retrieved March 14, 2026, from [Link]
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI. Retrieved March 14, 2026, from [Link]
04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... (n.d.). Global Pharmaceutical Sciences Review - GPSR. Retrieved March 14, 2026, from [Link]
Preparation Of Buffer Solution. (n.d.). LinkedIn. Retrieved March 14, 2026, from [Link]
Buffer Solution Preparation: An Essential Skill for Researchers. (2026, February 28). Astor Scientific. Retrieved March 14, 2026, from [Link]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. Retrieved March 14, 2026, from [Link]
Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers. (n.d.). Pharmaguideline. Retrieved March 14, 2026, from [Link]
Serajuddin, A. (n.d.). Salt formation to improve drug solubility. Sign-in. Retrieved March 14, 2026, from [Link]
Buffer Preparation – Solutions, Calculation & Solving Common Problems. (n.d.). Mettler Toledo. Retrieved March 14, 2026, from [Link]
Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (2018, November 23). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved March 14, 2026, from [Link]
Preparing Buffer Solutions. (n.d.). Shimadzu. Retrieved March 14, 2026, from [Link]
Effect of Cyclodextrin Derivatization on Solubility and Efficacy of Drugs. (2019, December 11). IntechOpen. Retrieved March 14, 2026, from [Link]
CHAPTER 2: Tactics to Improve Solubility. (2021, August 27). Royal Society of Chemistry. Retrieved March 14, 2026, from [Link]
Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved March 14, 2026, from [Link]
Enhancement of the Aqueous Solubility and Permeability of Poorly Water. (2018, February 26). Pharma Focus Asia. Retrieved March 14, 2026, from [Link]
Salt formation to improve drug solubility. (2007, July 30). PubMed. Retrieved March 14, 2026, from [Link]
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer. Retrieved March 14, 2026, from [Link]
IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES. (n.d.). JMPAS. Retrieved March 14, 2026, from [Link]
Technical Support Center: Chiral Phenoxypropylamine Synthesis & Racemization Troubleshooting
Welcome to the Advanced Diagnostics & Resolution Center for the synthesis of chiral phenoxypropylamines. Molecules in this class—such as the blockbuster pharmaceuticals atomoxetine, fluoxetine, and nisoxetine—rely entire...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Diagnostics & Resolution Center for the synthesis of chiral phenoxypropylamines. Molecules in this class—such as the blockbuster pharmaceuticals atomoxetine, fluoxetine, and nisoxetine—rely entirely on their enantiomeric purity for their specific pharmacological profiles (e.g., selective norepinephrine or serotonin reuptake inhibition).
A recurring critical failure point in synthesizing these molecules is the unintended racemization of the benzylic stereocenter during etherification. This guide provides causality-driven troubleshooting, self-validating protocols, and mechanistic insights to help you preserve
>99%
enantiomeric excess (ee) throughout your synthetic workflows.
Part 1: Diagnostic Q&A – Identifying & Resolving Racemization Pathways
Issue 1: Enantiomeric Erosion During Nucleophilic Aromatic Substitution (SNAr)
User Query: I am synthesizing (R)-atomoxetine via an SNAr reaction using (R)-3-(methylamino)-1-phenylpropan-1-ol and 2-fluorotoluene. I am using Sodium Hydride (NaH) in DMSO at 80°C. My chemical yield is acceptable, but chiral HPLC indicates a 15–20% loss in enantiomeric excess. Why is this happening, and how do I fix it?
Causality & Mechanism:
The use of a harsh base (NaH) in a highly polar, strongly ionizing solvent (DMSO) at elevated temperatures creates a thermodynamically aggressive environment. In chiral benzylic amino alcohols, the benzylic proton is rendered unusually acidic due to the adjacent electron-withdrawing aromatic ring and the inductive effect of the nearby oxygen atom. Under these conditions, reversible deprotonation occurs at the benzylic carbon, creating a planar intermediate that rapidly racemizes before or during the arylation step.
The Resolution:
Abandon the harsh SNAr conditions in favor of a milder, transition-metal-catalyzed Ullmann-type coupling. By utilizing Copper(I) iodide (CuI) with a mild base like Potassium phosphate (
K3PO4
) in a non-polar solvent (Toluene), the reaction proceeds via a metal-coordinated intermediate rather than a free alkoxide[1]. This strictly preserves the stereocenter, preventing benzylic deprotonation[2].
Issue 2: SN1 Competition in the Mitsunobu Reaction
User Query: I am attempting to synthesize a chiral aryloxypropylamine via the Mitsunobu reaction, coupling a chiral benzylic alcohol with a phenol using standard DEAD/
PPh3
in THF. I expect complete SN2 inversion, but I am isolating a partially racemized product. How can I force complete inversion?
Causality & Mechanism:
The classical Mitsunobu reaction mechanism proceeds via an alkoxyphosphonium intermediate. For standard aliphatic alcohols, this intermediate undergoes a clean, concerted SN2 displacement by the phenoxide nucleophile, resulting in complete inversion. However, benzylic alcohols are highly prone to forming resonance-stabilized carbocations. In polar solvents like THF, the alkoxyphosphonium intermediate can prematurely ionize into a benzylic carbocation and a phosphine oxide leaving group[3]. This shifts the mechanism from a stereospecific SN2 pathway to a non-stereoselective SN1 pathway, leading to racemization[4].
The Resolution:
You must manipulate the reaction kinetics and thermodynamics to heavily favor the SN2 transition state.
Solvent Swap: Switch from THF to Toluene. Non-polar solvents like Toluene severely destabilize the ionic SN1 pathway, suppressing carbocation formation[3].
Phosphine Optimization: Replace Triphenylphosphine (
PPh3
) with Trimethylphosphine (
PMe3
). The reduced steric hindrance of
PMe3
accelerates the rate of the SN2 nucleophilic attack, allowing displacement to occur before ionization can take place[4].
Mechanistic divergence in the Mitsunobu reaction based on solvent and phosphine selection.
Part 2: Quantitative Data Summaries
To aid in experimental design, the following tables summarize the impact of reagents and solvents on the enantiomeric excess of chiral phenoxypropylamine intermediates.
Table 1: Optimization of Base and Solvent in O-Arylation (Atomoxetine Synthesis)
Coupling Method
Base
Catalyst
Solvent
Temp (°C)
Chemical Yield (%)
Final ee (%)
Standard SNAr
NaH
None
DMSO
80
78
75 - 82
Standard SNAr
KOtBu
None
DMF
80
81
80 - 85
Ullmann-type
K2CO3
CuI
Toluene
110
85
> 98
Ullmann-type
K3PO4
CuI
Toluene
90
92
> 99
Note: The use of
K3PO4
with CuI in Toluene represents the optimal balance of reactivity and stereocenter preservation[1][2].
Table 2: Solvent and Phosphine Effects on Mitsunobu Inversion of Benzylic Alcohols
Phosphine
Azodicarboxylate
Solvent
Dominant Pathway
Inversion Ratio (SN2:SN1)
Final ee (%)
PPh3
DEAD
THF
Mixed
60:40
~ 60
PPh3
DEAD
Toluene
SN2 favored
85:15
~ 85
PMe3
DEAD
THF
SN2 favored
90:10
~ 90
PMe3
DEAD
Toluene
Pure SN2
> 99:1
> 99
Note: Toluene destabilizes the ionization pathway, while
PMe3
increases the kinetics of the SN2 displacement[3][4].
Part 3: Self-Validating Experimental Protocols
The following methodologies are engineered as self-validating systems. Built-in checkpoints ensure that if a deviation occurs, it is caught before downstream processing.
Protocol A: Copper-Catalyzed O-Arylation for (R)-Atomoxetine Synthesis
This protocol utilizes mild conditions to prevent base-catalyzed racemization[1].
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Nitrogen.
Reagent Loading: Add CuI,
K3PO4
, and the chiral amino alcohol to the flask.
Solvent Addition: Inject anhydrous, degassed Toluene to achieve a 0.2 M concentration. Self-Validation Checkpoint: Ensure the mixture is strictly anhydrous; water trace will poison the Cu catalyst and lower yields, forcing longer reaction times that risk ee erosion.
Electrophile Addition: Inject 2-iodotoluene via syringe.
Reaction: Heat the mixture to 90°C under vigorous stirring for 18 hours.
Monitoring: Monitor via TLC (DCM:MeOH 9:1). Self-Validation Checkpoint: Pull a 0.1 mL aliquot at 12 hours, run a mini-workup, and analyze via chiral HPLC. If ee is <98%, verify the reaction temperature has not exceeded 95°C.
Workup: Cool to room temperature, filter through a pad of Celite to remove copper salts, and wash with Ethyl Acetate.
Purification: Concentrate the filtrate and purify via flash chromatography to yield enantiopure (R)-Atomoxetine.
Protocol B: Modified Mitsunobu Reaction for Chiral Benzylic Alcohols
This protocol utilizes Toluene and
PMe3
to force an SN2 transition state[3][4].
Reagents:
Chiral Benzylic Alcohol (1.0 eq)
Phenol derivative (1.1 eq)
Trimethylphosphine (
PMe3
, 1.0 M in Toluene) (1.2 eq)
Diethyl azodicarboxylate (DEAD) (1.2 eq)
Toluene (anhydrous)
Step-by-Step Methodology:
Preparation: In a dry round-bottom flask under Argon, dissolve the chiral benzylic alcohol and the phenol derivative in anhydrous Toluene (0.1 M).
Cooling: Cool the reaction mixture to -20°C using a dry ice/ethylene glycol bath. Self-Validation Checkpoint: Lower temperatures further suppress the thermodynamic SN1 ionization pathway.
Phosphine Addition: Slowly add the
PMe3
solution via syringe over 5 minutes.
Activation: Dropwise add DEAD over 15 minutes. The solution may turn pale yellow.
Reaction: Allow the reaction to stir at -20°C for 2 hours, then slowly warm to room temperature over 4 hours.
Workup: Quench with saturated aqueous
NaHCO3
. Extract with Ethyl Acetate (
3×20
mL). Wash the combined organic layers with brine, dry over
Na2SO4
, and concentrate in vacuo.
Validation: Run chiral HPLC on the crude mixture. You should observe >98% inversion of stereochemistry.
Part 4: References
ACS Publications. "Stereoselective Carbon−Carbon Bond Formation via the Mitsunobu Displacement of Chiral Secondary Benzylic Alcohols." Organic Letters. Available at:[Link]
ACS Publications. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Available at:[Link]
analytical method optimization for resolving 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine from impurities
Welcome to the Technical Support Center for analytical method development. This guide is specifically engineered for researchers and drug development professionals tasked with resolving 3-[3-(2,2,2-Trifluoroethoxy)phenox...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for analytical method development. This guide is specifically engineered for researchers and drug development professionals tasked with resolving 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine from its synthesis impurities.
This molecule presents a unique chromatographic challenge: it combines a highly polar, basic primary amine with a hydrophobic, electronegative trifluoroethoxy group and a UV-active phenoxy ring. Standard reversed-phase methods often fail to provide adequate resolution or peak shape for this class of compounds. This guide synthesizes field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure analytical integrity.
Q1: Why do I see poor resolution between the target API and its positional isomers on a standard C18 column?
The Causality:
Traditional C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Because positional isomers (e.g., 2-trifluoroethoxy vs. 3-trifluoroethoxy vs. 4-trifluoroethoxy phenoxypropylamines) have nearly identical hydrophobicities, a C18 column lacks the necessary mechanisms to differentiate them.
The Solution:
Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal selectivity by leveraging multiple retention mechanisms simultaneously [1]. The strongly electronegative fluorine atoms on the PFP ring create a partial negative charge on the outer edge, enabling strong dipole-dipole interactions with the trifluoroethoxy moiety of your analyte [2]. Additionally, the rigid structure of the PFP ring provides enhanced shape selectivity and
π−π
interactions with the analyte's phenoxy ring, which is critical for resolving closely related structural isomers [1, 2].
Q2: My target peak (a primary amine) exhibits severe tailing (USP Tailing Factor > 2.0). How can I correct this?
The Causality:
Peak tailing in basic amines is primarily caused by secondary interactions with residual silanol (Si-OH) groups on the silica support of the column [3]. At a mid-range mobile phase pH (e.g., pH 5–7), these silanols ionize into negatively charged silanoxanes (Si-O⁻). Because your primary amine is protonated (positively charged) at this pH, it undergoes strong, sluggish ion-exchange interactions with the silica surface, dragging out the trailing edge of the peak [4].
The Solution:
You must eliminate the secondary retention mechanism. This is achieved by adjusting the mobile phase pH to < 2.5 using a strong acidic modifier like 0.1% Trifluoroacetic acid (TFA) [3]. At pH 2.5, the surface silanols are fully protonated and neutralized, effectively shutting down the ion-exchange pathway and restoring a symmetrical Gaussian peak shape [3, 4]. Alternatively, highly end-capped or base-deactivated columns can be used to physically shield the silanols.
Decision tree for troubleshooting peak tailing in basic amine chromatography.
Q3: What is the optimal detection strategy for this compound and its des-fluoro impurities?
The Solution:
A dual-detection strategy is highly recommended.
UV/Vis Detection: The phenoxy ring provides strong chromophoric activity. Set the primary UV wavelength to 270 nm (optimal for phenoxy ethers) to detect the main peak and aromatic impurities.
Mass Spectrometry (LC-MS): Use Electrospray Ionization in positive mode (ESI+). The primary amine readily accepts a proton, yielding a strong
[M+H]+
signal. This is vital for distinguishing the target molecule from des-fluoro impurities (e.g., ethoxy instead of trifluoroethoxy), which will show a distinct mass shift of -54 Da.
Quantitative Method Optimization Data
The following table summarizes the causal relationship between column chemistry, mobile phase pH, and the resulting chromatographic performance for 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine.
Column Chemistry
Mobile Phase pH
Resolution (Isomers)
USP Tailing Factor (
As
)
Dominant Retention Mechanism
Standard C18
6.8 (Ammonium Acetate)
0.8
2.4
Dispersive (Hydrophobic) only. High silanol activity.
End-capped C18
2.5 (0.1% TFA)
1.2
1.4
Dispersive + Suppressed silanol activity.
Core-Shell PFP
2.5 (0.1% TFA)
3.5
1.1
Dispersive + Dipole-Dipole +
π−π
Shape Selectivity.
Standard Operating Procedure: Optimized LC-UV/MS Method
This protocol is designed as a self-validating system. The method is only considered successful if the System Suitability Testing (SST) criteria in Step 4 are met, ensuring absolute trustworthiness of the generated data.
Step 1: Reagent & Mobile Phase Preparation
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas. The final pH should be approximately 2.1.
Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade TFA to 1000 mL of LC-MS grade Acetonitrile. Mix and degas.
Diluent: 80:20 Water:Acetonitrile (v/v).
Step 2: Instrumental Setup
Column: Core-Shell Pentafluorophenyl (PFP), 100 mm × 4.6 mm, 2.6 µm particle size.
Column Temperature: 40 °C (Reduces mobile phase viscosity and improves mass transfer).
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Detection: UV at 270 nm; MS (ESI+) scanning m/z 100–500.
Step 3: Gradient Elution Program
0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar amine at the column head).
2.0 - 12.0 min: 10%
→
60% B (Linear gradient to elute the target and hydrophobic impurities).
12.0 - 15.0 min: 60%
→
95% B (Column wash).
15.0 - 20.0 min: 10% B (Re-equilibration).
Step 4: System Suitability Testing (SST) - Self-Validation Criteria
Before analyzing unknown samples, inject a system suitability standard containing the target molecule and its closest eluting positional isomer (e.g., the 4-trifluoroethoxy isomer). The system is validated only if :
Retention Time Precision: %RSD of the target peak
≤
1.0% (n=5).
Peak Symmetry: USP Tailing Factor (
As
) for the target peak is
≤
1.5.
Resolution: Critical pair resolution (
Rs
) between the target and the positional isomer is
≥
2.0.
Method development workflow for fluorinated basic amines ensuring self-validation.
References
Fortis Technologies. "A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity". Fortis Technologies Resource Library. Available at:[Link]
Bell, D. S. "Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases". LCGC International, February 2016. Available at:[Link]
Boag, M. "How to Reduce Peak Tailing in HPLC?". Phenomenex, June 2025. Available at:[Link]
Element Lab Solutions. "Peak Tailing in HPLC". Element Lab Solutions Technical Guides. Available at:[Link]
Optimization
Technical Support Center: Mitigating Non-Specific Binding of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of highly lipophilic, cationic amphiphiles.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay behavior of highly lipophilic, cationic amphiphiles. 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine is a classic example of a "sticky" molecule.
To successfully work with this compound, we must first understand the causality behind its behavior. The molecule possesses two distinct structural liabilities that drive non-specific binding (NSB):
The Propylamine Group: With a pKa of approximately 10, this primary amine is >99% protonated at physiological pH (7.4). This localized positive charge acts as an electrostatic anchor, binding aggressively to negatively charged surfaces such as glass silanol groups (Si-O⁻) and acidic patches on carrier proteins [3].
The Trifluoroethoxy & Phenoxy Groups: The trifluoroethoxy moiety is highly lipophilic and electron-withdrawing. It exhibits "fluorous" properties, meaning it strongly prefers to partition out of aqueous buffers and adhere to hydrophobic surfaces like untreated polystyrene microplates and LC-MS tubing [2].
Below is a comprehensive troubleshooting guide, complete with mechanistic insights, step-by-step protocols, and quantitative benchmarks to help you recover your compound and validate your assays.
Part 1: Mechanistic Breakdown of Non-Specific Binding
Before altering your assay, it is critical to visualize how 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine interacts with your assay environment.
Mechanistic pathways of NSB for lipophilic amines and corresponding mitigation strategies.
Part 2: Troubleshooting FAQs
Q1: Why am I losing my compound to the microplate before the biochemical assay even starts?A: You are likely experiencing a combination of hydrophobic and electrostatic depletion. Standard polystyrene plates are highly hydrophobic, which attracts the trifluoroethoxy group [1]. Furthermore, tissue-culture (TC) treated plates are oxidized to create negative charges, which act as an electrostatic sink for the protonated propylamine.
The Fix: Switch immediately to non-treated, low-retention polypropylene plates. Polypropylene lacks the aromatic rings of polystyrene, reducing pi-pi and hydrophobic stacking interactions with the phenoxy group.
Q2: What buffer additives can I use to prevent NSB without disrupting my target protein interaction?A: A dual-pronged approach is required. To disrupt the hydrophobic interactions of the trifluoroethoxy group, add a zwitterionic detergent like CHAPS (0.01% - 0.05%) or a non-ionic detergent like Tween-20. To shield the electrostatic interactions of the primary amine, ensure your buffer has sufficient ionic strength (e.g., 150 mM to 300 mM NaCl ).
Caution regarding BSA: While Bovine Serum Albumin (BSA) is a common blocking agent, albumin has specific, saturable binding sites for lipophilic basic drugs [3]. If you must use a carrier protein, use fatty-acid-free BSA at a very low concentration (≤0.05%) or substitute it with 0.1% gelatin, which lacks these specific binding pockets.
Q3: I am observing severe carryover and signal loss in my LC-MS/MS bioanalysis. How do I eliminate it?A: LC-MS/MS systems are notoriously problematic for basic, fluorinated amines. The protonated amine binds to free silanol groups in the glass autosampler vials and the silica backbone of the C18 column, while the metal hardware can induce non-specific adsorption [4].
The Fix: Never use standard glass vials; use silanized glass or polypropylene vials. In your mobile phase, add a "sacrificial amine" (e.g., 10 mM ammonium formate) alongside an acid (0.1% formic acid) to aggressively compete for active silanol sites. For the wash solvent, utilize a highly organic mixture (e.g., 50:50 Acetonitrile:Isopropanol with 0.1% Formic Acid) to wash the fluorous moiety off the column and injection needle.
Part 3: Experimental Protocols
To ensure a self-validating system, every protocol must include a recovery check. If your compound recovery is non-linear across a dilution series, NSB is still occurring.
Protocol A: Preparation of Low-Bind LC-MS/MS Samples
Objective: Prevent adsorption of the analyte to sample preparation hardware prior to injection.
Material Selection: Use strictly low-retention polypropylene microtubes (e.g., Eppendorf LoBind) for all extractions and dilutions.
Solvent Modification: Prepare your sample extraction solvent (e.g., Acetonitrile) with 0.1% Formic Acid and 10 mM Ammonium Formate . The ammonium ions act as sacrificial competitors for any residual negative charges on the plastic or LC tubing.
Matrix Match: If extracting from plasma, ensure the final reconstitution solvent contains at least 20% organic modifier (Methanol or Acetonitrile) to keep the lipophilic trifluoroethoxy group solvated.
Validation Step: Prepare a 10-point serial dilution of the compound in your final solvent. Analyze via LC-MS/MS. Plot the Peak Area vs. Concentration. A linear regression with
R2<0.99
or a negative Y-intercept indicates that NSB is still depleting the compound at low concentrations.
Protocol B: Biochemical Assay Buffer Optimization
Objective: Maximize free-drug concentration (
fu
) in in vitro assays.
Base Buffer: Start with a standard physiological buffer (e.g., 50 mM HEPES, pH 7.4).
Ionic Shielding: Add NaCl to a final concentration of 150 mM to shield the protonated propylamine.
Detergent Addition: Add 0.01% (w/v) CHAPS. Scientist Insight: CHAPS is preferred over Triton X-100 because its zwitterionic nature is highly effective at solubilizing fluorinated and amphiphilic compounds without denaturing most target proteins.
Pre-incubation: Pre-incubate the assay microplate with the buffer for 15 minutes prior to adding the compound. This allows the detergent to coat the well walls, creating a protective hydration layer.
Part 4: Quantitative Data & Troubleshooting Workflow
The table below summarizes the expected recovery of lipophilic amines based on material and buffer choices. Use this as a benchmark for your assay development.
Assay Component / Material
Buffer Additive
Expected Recovery (at 10 nM)
NSB Risk Level
Standard Polystyrene Plate
None (PBS only)
< 15%
Critical
TC-Treated Polystyrene
0.1% BSA
40 - 50%
High (Albumin binding)
Standard Glass Vial
0.1% Formic Acid
30 - 40%
High (Silanol binding)
Low-Bind Polypropylene
0.01% CHAPS + 150mM NaCl
> 95%
Low
Silanized Glass Vial
10mM NH₄-Formate + 0.1% FA
> 98%
Low
Diagnostic Workflow
Decision tree for diagnosing and resolving NSB based on assay modality.
Part 5: References
Jiang, Z., Reilly, J., Everatt, B., & Briard, E. (2011). A rapid vesicle electrokinetic chromatography method for the in vitro prediction of non-specific binding for potential PET ligands. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 722-729.[Link]
Chen, Z., et al. (2019). 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. The Journal of Organic Chemistry, 84(8), 4904-4909.[Link]
Obach, R. S. (1997). Nonspecific binding of drugs to human liver microsomes. Drug Metabolism and Disposition, 25(12), 1359-1369. [Link]
DeLano, M., et al. (2021). Managing nonspecific adsorption to liquid chromatography hardware: A review. Analytica Chimica Acta, 1142, 11-24.[Link]
Troubleshooting
Technical Support Center: Troubleshooting & Optimizing 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine Stock Solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when utilizing specialized building blocks and ligands.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when utilizing specialized building blocks and ligands. 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine is a highly versatile but chemically sensitive molecule. Its structure features a reactive primary amine, an ether linkage, and a highly lipophilic trifluoroethoxy group.
Failure to account for the distinct physicochemical properties of these functional groups during stock solution preparation often leads to assay failure, unexpected precipitation, or gradual loss of compound efficacy. This guide synthesizes field-proven methodologies with mechanistic chemical principles to ensure your experimental workflows remain robust and reproducible.
Part 1: Core Troubleshooting & FAQs
Q1: My stock solution loses efficacy over time, even when stored in the fridge. What is causing this degradation?The Causality: The primary culprit is atmospheric carbon dioxide (
CO2
). Primary and secondary amines act as Lewis bases that rapidly react with dissolved
CO2
to form amine carbamates [1]. During carbamate formation, two amine molecules typically react with one
CO2
molecule, effectively neutralizing the active primary amine and drastically altering the true molarity of your stock solution. Furthermore, the phenoxy ether moiety is susceptible to slow, light-catalyzed auto-oxidation, leading to peroxide formation.
The Solution: Stock solutions must be prepared in anhydrous solvents, purged with an inert gas (Argon or Nitrogen) to displace
CO2
and
O2
, and stored in amber vials to prevent photo-oxidation.
Q2: When I dilute my DMSO stock solution into my physiological assay buffer (pH 7.4), the solution turns cloudy. How do I prevent precipitation?The Causality: The 2,2,2-trifluoroethoxy group is highly lipophilic and electron-withdrawing. While the primary amine is hydrophilic when protonated, the free base form of this molecule has extremely poor aqueous solubility. If your assay buffer is at or above the
pKa
of the primary amine (typically around pH 9.0-10.0 for alkyl amines, though the electron-withdrawing phenoxy group may shift this slightly), a significant fraction of the compound exists as the insoluble free base [2].
The Solution: Always pre-dilute the DMSO stock into a slightly acidic intermediate buffer (pH 5.5 - 6.0) to ensure complete protonation of the amine to its ammonium salt form before introducing it to the final physiological buffer. Alternatively, synthesize and store the compound as a hydrochloride (HCl) or trifluoroacetate (TFA) salt.
Q3: Is Dimethyl Sulfoxide (DMSO) the best solvent for long-term storage?The Causality: Anhydrous DMSO is an excellent solvent for lipophilic amines, but it is highly hygroscopic. If moisture enters the vial during repeated freeze-thaw cycles, it facilitates the hydrolysis of the compound and can activate DMSO to participate in side reactions (acting as an oxidant) [3].
The Solution: Yes, DMSO is optimal, but only if it is strictly anhydrous (≤0.005% water) and handled in a way that prevents moisture ingress. Single-use aliquots are mandatory.
Part 2: Quantitative Stability Matrix
To facilitate rapid decision-making, the following table summarizes the expected shelf life of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine under various storage conditions.
Solvent System
Temperature
Atmosphere
Light Exposure
Expected Shelf Life
Anhydrous DMSO (≤0.005%
H2O
)
-20°C
Argon Purged
Protected (Amber)
> 12 Months
Anhydrous DMSO
4°C
Ambient Air
Protected (Amber)
2 - 4 Weeks
Methanol / Ethanol
-20°C
Argon Purged
Protected (Amber)
3 - 6 Months
Aqueous Buffer (pH 7.4)
4°C
Ambient Air
Exposed
< 24 Hours
Aqueous Buffer (pH 5.0)
4°C
Ambient Air
Protected (Amber)
3 - 5 Days
Part 3: Standard Operating Procedure (SOP)
Workflow: Preparation of a Stabilized 10 mM Stock Solution
This protocol is designed as a self-validating system. By controlling the atmosphere and protonation state, you eliminate the variables of carbamate formation and precipitation.
Materials Required:
3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine (Free base or HCl salt)
Anhydrous DMSO (sealed under Argon)
Amber glass HPLC vials with PTFE/Silicone septa
Argon gas line with a sterile needle
Step-by-Step Methodology:
Thermal Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic amine.
Dissolution: Weigh the appropriate mass of the compound and dissolve it in Anhydrous DMSO to achieve a 10 mM concentration. Vortex gently until completely clear.
Aliquoting: Divide the solution into 50 µL or 100 µL single-use aliquots in amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which introduce moisture and oxygen.
Inert Gas Purging: Insert a gentle stream of Argon gas into the headspace of each vial for 5–10 seconds. Immediately cap the vial with a PTFE-lined septum.
Storage: Store the aliquots upright at -20°C.
Self-Validation Check: To verify the integrity of your storage system, run an LC-MS or
1H
-NMR on a single aliquot after 30 days. The absence of an
M+44
peak in MS (indicating
CO2
adduct) or a carbamate carbonyl peak (~160 ppm in
13C
-NMR) validates that your atmospheric seal is intact.
Part 4: Mechanistic Visualization
The following diagram maps the specific degradation pathways of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine and the corresponding technical interventions required to stabilize the molecule.
Degradation pathways of the compound and targeted technical interventions for stock stabilization.
References
Process Analytical Technology for CO2 Capture
IntechOpen
Details the Lewis acid-base reaction mechanisms where primary and secondary alkanolamines rapidly react with
CO2
to form amine carbamates, fundamentally altering molecular availability.[Link]
Dissociation Constants of Amine Solvents Used in CO2 Capture
ACS Publications (Industrial & Engineering Chemistry Research)
Provides foundational thermodynamic data on the protonation states of primary amines and how environmental pH dictates the equilibrium between the soluble ammonium salt and the lipophilic free base.[Link]
Optimization
overcoming challenges in the scale-up of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine production
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamin...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine . This specific phenoxypropylamine derivative is a critical pharmacophore and intermediate in the synthesis of potent histamine-3 (H3) receptor inverse agonists, such as analogs of Irdabisant (CEP-26401)[1].
Scaling up this molecule presents unique synthetic challenges, including controlling regioselectivity (mono- vs. bis-alkylation of the resorcinol core), managing the volatility and reactivity of fluorinated reagents, and avoiding chromatographic purification at the kilogram scale.
Process Overview & Synthetic Workflow
The validated scale-up route consists of three main stages: mono-alkylation of resorcinol, etherification with a protected amine, and deprotection/salt formation.
Synthetic workflow for 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine scale-up.
Troubleshooting Guide & FAQs
Q: How do I minimize bis-alkylation during the synthesis of 3-(2,2,2-trifluoroethoxy)phenol?A: Resorcinol possesses two hydroxyl groups with nearly identical pKa values. When scaling up, a simple batch addition of the alkylating agent often leads to a statistical mixture of unreacted starting material, the desired mono-alkylated product, and the bis-alkylated byproduct.
Causality & Solution: To drive regioselectivity, use a large stoichiometric excess of resorcinol (e.g., 3.0 to 5.0 equivalents) relative to the alkylating agent. Because resorcinol is highly water-soluble, the unreacted excess can be easily recovered during the aqueous workup. Alternatively, implement a slow, dropwise addition of the alkylating agent over 4-6 hours to maintain a low localized concentration of the electrophile, preventing the mono-alkylated phenol from competing with resorcinol for the remaining reagent.
Q: Why use 2,2,2-trifluoroethyl tosylate instead of the iodide or triflate at scale?A: The choice of fluoroalkylating agent is critical for both process safety and process economics.
Causality & Solution: 2,2,2-Trifluoroethyl iodide is highly volatile (b.p. 55°C) and prone to loss in the reactor headspace, leading to variable yields unless pressurized reactors are used. Conversely, 2,2,2-trifluoroethyl triflate is extremely reactive, increasing the risk of thermal runaway (exotherms) and promoting O-alkylation over-reaction. 2,2,2-Trifluoroethyl tosylate (CF3CH2OTs) is a stable, non-volatile solid or high-boiling liquid that provides a controlled, steady reaction rate at 80°C, making it the superior choice for pilot-plant scale-up[2].
Q: What is the best strategy for the aminopropyl etherification step to avoid N-alkylation side reactions?A: If an unprotected 3-halopropylamine is used, the free primary amine can compete with the phenoxide as a nucleophile, leading to polymerization or self-alkylation.
Causality & Solution: Protect the amine using a tert-butyloxycarbonyl (Boc) group. Using N-Boc-3-bromopropylamine ensures that the electrophile only reacts with the phenoxide generated from 3-(2,2,2-trifluoroethoxy)phenol. Potassium carbonate (K₂CO₃) in acetonitrile (MeCN) provides the optimal basicity to deprotonate the phenol without cleaving the Boc group or causing elimination of the bromide.
Q: How can I isolate the final amine without column chromatography?A: Chromatographic purification is a major bottleneck in scale-up and must be avoided.
Causality & Solution: The final product can be isolated as a highly crystalline hydrochloride salt. After Boc deprotection using HCl in isopropanol (iPrOH), the free base is transiently formed during basic aqueous workup and extracted into methyl tert-butyl ether (MTBE). By adding a stoichiometric amount of anhydrous HCl in iPrOH to the MTBE layer, the 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine HCl salt precipitates cleanly, leaving non-basic impurities in the mother liquor.
Troubleshooting Logic Tree
Troubleshooting logic tree for resolving low yields during resorcinol mono-alkylation.
Quantitative Data Summary
The following table summarizes the quantitative evaluation of different 2,2,2-trifluoroethylating agents to justify reagent selection for scale-up operations.
Reagent
Boiling Point / State
Reactivity Profile
Mono-alkylation Selectivity
Cost at Scale
Scalability Rating
CF₃CH₂I
55°C (Volatile Liquid)
Moderate
Moderate (requires sealed reactor)
High
Poor
CF₃CH₂OTf
90°C (Liquid)
Very High (Exothermic)
Low (Prone to bis-alkylation)
Very High
Moderate
CF₃CH₂OTs
>200°C (Solid/Viscous)
Controlled / Steady
High (with slow addition)
Low
Excellent
Detailed Step-by-Step Methodologies
These protocols are designed as self-validating systems. In-process controls (IPCs) via HPLC are integrated to ensure causality between the reaction conditions and the desired chemical outcome.
Protocol A: Synthesis of 3-(2,2,2-Trifluoroethoxy)phenol
Preparation: Charge a dry 50 L glass-lined reactor with resorcinol (5.0 kg, 45.4 mol, 3.0 equiv) and anhydrous DMF (20 L) under a nitrogen atmosphere.
Base Addition: Add finely milled K₂CO₃ (2.5 kg, 18.1 mol, 1.2 equiv). Stir the suspension and heat the reactor jacket to 80°C.
Electrophile Addition: Slowly add 2,2,2-trifluoroethyl tosylate (3.85 kg, 15.1 mol, 1.0 equiv) dissolved in DMF (5 L) via an addition funnel over 5 hours. Note: This slow addition is critical to maintain a low steady-state concentration of the electrophile, favoring mono-alkylation.
Reaction Monitoring: Stir at 80°C for an additional 12 hours. Monitor via HPLC until CF₃CH₂OTs consumption is >98%.
Workup: Cool to room temperature. Quench with DI water (50 L) and extract with MTBE (3 x 15 L).
Resorcinol Recovery: Wash the combined MTBE layers with 5% aqueous NaOH. The mono-alkylated phenol and unreacted resorcinol will move to the aqueous layer. Acidify the aqueous layer to pH 4 with 6M HCl, and re-extract with MTBE. Distill off MTBE to yield the crude product.
Purification: Vacuum distill the crude mixture (b.p. ~110°C at 2 mmHg) to isolate pure 3-(2,2,2-trifluoroethoxy)phenol.
Protocol B: Synthesis of N-Boc-3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine
Preparation: In a 20 L reactor, dissolve 3-(2,2,2-trifluoroethoxy)phenol (1.92 kg, 10.0 mol) in acetonitrile (10 L).
Base & Reagent Addition: Add K₂CO₃ (2.07 kg, 15.0 mol, 1.5 equiv) followed by N-Boc-3-bromopropylamine (2.62 kg, 11.0 mol, 1.1 equiv).
Heating: Heat the mixture to reflux (82°C) for 16 hours.
Workup: Cool to 20°C, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
Extraction: Dissolve the residue in ethyl acetate (10 L), wash with water (2 x 5 L) and brine (5 L). Dry over Na₂SO₄ and concentrate to yield the N-Boc protected intermediate as a viscous oil. Use directly in the next step.
Protocol C: Deprotection and Isolation of the HCl Salt
Deprotection: Dissolve the crude N-Boc intermediate (~3.4 kg) in isopropanol (8 L). Slowly add 5-6 N HCl in isopropanol (6 L) at 20°C. Stir for 4 hours. Note: Gas evolution of CO₂ and isobutylene will occur; ensure proper reactor venting.
Freebasing (For Purity): Concentrate the mixture, dissolve in water (10 L), and basify to pH 12 with 2M NaOH. Extract the free amine into MTBE (2 x 8 L).
Salt Precipitation: Dry the MTBE layer over Na₂SO₄. Filter, and cool the filtrate to 0°C. Slowly bubble anhydrous HCl gas or add 5N HCl in iPrOH until the pH of the solution reaches 2.
Isolation: Stir for 2 hours at 0°C to allow complete crystallization. Filter the white precipitate, wash with cold MTBE (2 L), and dry under vacuum at 45°C to afford 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine hydrochloride in high purity (>99% AUC).
References
Hudkins, R. L., Becknell, N. C., Lyons, J. A., et al. "3,4-Diaza-bicyclo[4.1.0]hept-4-en-2-one phenoxypropylamine analogs of irdabisant (CEP-26401) as potent histamine-3 receptor inverse agonists with robust wake-promoting activity." European Journal of Medicinal Chemistry, 2015, 95, 349-356. URL:[Link]
Max-Planck-Institut für Kohlenforschung. "Report for the Scientific Advisory Board 2014 – 2016" (Details on the reactivity, steric hindrance, and arene coupling of 2,2,2-trifluoroethyl tosylate). URL:[Link]
managing temperature sensitivity during reactions involving 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine
Topic: Managing Temperature Sensitivity in Reactions Involving 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine Welcome to the . This hub is designed for researchers, scale-up scientists, and drug development professional...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Managing Temperature Sensitivity in Reactions Involving 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine
Welcome to the . This hub is designed for researchers, scale-up scientists, and drug development professionals working with 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine .
As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. We will explore the mechanistic causality behind this compound's thermal behavior and provide self-validating protocols to ensure your syntheses remain safe, high-yielding, and reproducible.
Mechanistic Insight: The "Why" Behind the Thermal Sensitivity
To master the handling of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine, one must first understand its structural kinetics.
The molecule features a highly stable 2,2,2-trifluoroethoxy group attached to a phenoxy ring. While the fluorinated ether is strongly electron-withdrawing via induction, the primary amine headgroup is insulated from this effect by a three-carbon aliphatic propyl chain. Consequently, the nitrogen lone pair remains fully localized, making it a highly reactive, unhindered aliphatic nucleophile[1].
When this primary amine is subjected to electrophiles (such as acid chlorides in amidation or alkyl halides in N-alkylation), the activation energy barrier is extremely low. The resulting nucleophilic addition-elimination reactions are violently exothermic[1]. If the heat of reaction (
ΔH
) is not rapidly dissipated, the localized internal temperature will spike. This excess kinetic energy destroys reaction selectivity, leading to polyalkylation, di-acylation, and under extreme conditions, thermal degradation of the ether linkages.
Troubleshooting & FAQs
Q1: During the synthesis of amides using acid chlorides, my reaction mixture turns dark, and LC-MS shows a high percentage of di-acylated impurities. What is causing this?A: This is a classic symptom of thermal runaway. Because acid chlorides are the most reactive derivatives of carboxylic acids, their reaction with unhindered primary amines releases significant heat[1]. If your addition rate exceeds your reactor's cooling capacity, the internal temperature spikes. This excess thermal energy overcomes the activation barrier for secondary acylation, converting your target secondary amide into a tertiary imide.
Solution: Transition from external bath monitoring to internal temperature (
Ti
) monitoring. Implement a self-validating feedback loop where the addition of the electrophile is strictly dictated by the
Ti
remaining below 5°C.
Q2: How can I prevent over-alkylation when synthesizing secondary amines from this starting material?A: Primary amines react with alkyl halides to form secondary amines, which are inherently more nucleophilic than the starting primary amine. Higher temperatures exponentially increase the rate of this secondary reaction, leading to tertiary amines.
Solution: Maintain the reaction temperature strictly between 20°C and 25°C. Avoid standard reflux conditions. If thermal control is insufficient, pivot your synthetic route to a reductive amination strategy, which operates under milder conditions and is naturally resistant to over-alkylation.
Q3: For pilot-scale amidation reactions, standard jacketed cooling isn't dissipating heat fast enough. Are there advanced thermal buffering options?A: Yes. Modern process chemistry utilizes microencapsulated phase change materials (microPCMs) to chemically and physically buffer exothermic spikes[2]. For example, adding n-octadecane encapsulated in melamine-formaldehyde (MF) resins directly into the reaction mixture provides a massive latent heat sink. As the reaction releases heat, the microPCMs absorb it by melting internally, maintaining a strict isothermal environment and preventing thermal runaway without altering the chemical pathway[2].
Quantitative Thermal Thresholds
To assist in your experimental design, the following table summarizes the critical thermal thresholds for common transformations involving 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine.
Reaction Type
Reagents / Catalysts
Target Temperature Range
Critical Thermal Threshold
Primary Thermally-Induced Impurity
Amidation
Acyl Chloride,
Et3N
, DCM
0°C to 5°C
> 15°C
Di-acylated tertiary amides
Amidation
Carboxylic Acid, EDC/DCC
15°C to 20°C
> 30°C
N-acylurea byproducts
N-Alkylation
Alkyl Halide,
K2CO3
, DMF
20°C to 25°C
> 40°C
Over-alkylated tertiary amines
Reductive Amination
Aldehyde,
NaBH(OAc)3
15°C to 20°C
> 30°C
Imine degradation / Aldol condensation
Self-Validating Experimental Protocol
Workflow: Controlled Exothermic Amidation via Acid Chloride
This protocol utilizes a self-validating feedback loop. You do not proceed to the next step based on time, but rather based on empirical temperature data.
System Preparation: Equip a multi-neck round-bottom flask with a magnetic stirrer, an internal thermocouple (critical for self-validation), an argon inlet, and a pressure-equalizing dropping funnel.
Substrate Dissolution: Dissolve 1.0 eq of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine in anhydrous dichloromethane (DCM) (10 mL/mmol). Add 1.5 eq of triethylamine (TEA) to serve as the HCl scavenger.
Thermal Equilibration: Submerge the reactor in an ice-brine bath. Monitor the internal thermocouple until the solution temperature (
Ti
) stabilizes at 0°C to 2°C.
Electrophile Dosing: Dissolve 1.1 eq of the target acyl chloride in DCM (2 mL/mmol) and transfer it to the dropping funnel. Begin dropwise addition at a rate of 1 drop per 2 seconds.
Self-Validating Feedback Loop: Continuously monitor
Ti
. If
Ti
exceeds 5°C, immediately halt the addition. Wait for
Ti
to return to
≤
2°C before resuming. This ensures the rate of heat generation never exceeds the rate of heat dissipation[3].
Completion and Quench: Once addition is complete, maintain the cooling bath for 30 minutes, then allow the system to naturally warm to 20°C. Quench with saturated aqueous
NaHCO3
to neutralize residual HCl and TEA·HCl salts.
Reaction Pathway & Thermal Logic Visualization
The following diagram maps the thermodynamic causality of the reaction pathways, illustrating how temperature dictates product purity.
Fig 1: Thermodynamic causality and impurity formation pathways during amine functionalization.
References
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions - MDPI - 2
Amide synthesis by acylation - Organic Chemistry Portal - 3
Comparative Efficacy Guide: 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine vs. Fluoxetine
Executive Summary In the landscape of monoamine reuptake inhibitor development, the aryloxypropylamine scaffold remains a cornerstone of neuropharmacology. Fluoxetine ( N -methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]pr...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of monoamine reuptake inhibitor development, the aryloxypropylamine scaffold remains a cornerstone of neuropharmacology. Fluoxetine (
N
-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine) is the gold-standard selective serotonin reuptake inhibitor (SSRI) [1]. However, exploring simplified structural analogs is critical for overcoming metabolic liabilities and tuning receptor selectivity. This guide provides an in-depth technical comparison between fluoxetine and the investigational preclinical building block 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine (TFEP-PA) [4]. By analyzing their structural divergence, we evaluate their comparative efficacy, binding kinetics, and metabolic stability for researchers and drug development professionals.
Structural & Mechanistic Divergence
To understand the pharmacological differences between these two compounds, we must examine the causality of their structural features on target binding.
Fluoxetine's high affinity for the Serotonin Transporter (SERT) is driven by its 3-phenyl ring, which occupies a critical hydrophobic pocket, and its para-trifluoromethyl group, which enhances lipophilicity and metabolic resistance [1].
TFEP-PA represents a "stripped-down" aryloxypropylamine scaffold:
Absence of the 3-Phenyl Group: TFEP-PA lacks the bulky 3-phenyl substitution. While this reduces overall lipophilicity (lowering non-specific tissue binding), it theoretically reduces the steric anchoring required for sub-nanomolar SERT affinity.
Primary vs. Secondary Amine: Fluoxetine is a secondary amine, which undergoes CYP450-mediated
N
-demethylation to form norfluoxetine, an equally potent active metabolite [2]. TFEP-PA is a primary amine, making it a primary candidate for monoamine oxidase (MAO) mediated oxidative deamination, drastically altering its pharmacokinetic half-life.
Meta-Trifluoroethoxy Substitution: Replacing the para-trifluoromethyl group with a meta-trifluoroethoxy group introduces an ether oxygen (a hydrogen bond acceptor) and shifts the electron-withdrawing geometry. This can alter selectivity, potentially increasing affinity for the Norepinephrine Transporter (NET) relative to SERT.
Fig 1: Mechanism of SERT blockade and downstream 5-HT GPCR activation.
Comparative Efficacy & Physicochemical Profiling
The following table synthesizes the established clinical data of fluoxetine with the preclinical/calculated screening metrics of TFEP-PA.
Pharmacological Parameter
Fluoxetine (Gold Standard)
TFEP-PA (Investigational Probe)
Chemical Class
Secondary Aryloxypropylamine
Primary Aryloxypropylamine
Primary Target
SERT (
Ki
~ 1.0 - 5.0 nM)
Putative SERT/NET Modulator
Lipophilicity (LogP)
~ 4.0 (Highly lipophilic)
~ 2.8 (Calculated, reduced bulk)
Metabolic Liability
CYP2D6
N
-demethylation
MAO oxidative deamination
Active Metabolite
Norfluoxetine (Long half-life)
Unlikely (Rapid clearance expected)
Downstream Effect
Sustained GPCR Activation [3]
Transient GPCR Activation
Experimental Methodologies: Self-Validating Systems
To objectively compare the efficacy of TFEP-PA against fluoxetine, researchers must employ self-validating experimental protocols. Do not rely on functional downstream assays (like calcium mobilization) until target engagement is proven.
Causality & Rationale: We utilize
[3H]
-citalopram rather than endogenous
[3H]
-serotonin. Citalopram has a highly specific, slow-dissociating binding profile at the central site of SERT, which minimizes background noise and prevents confounding results from rapid substrate translocation.
Step-by-Step Methodology:
Cell Preparation: Culture HEK293 cells stably transfected with human SERT (hSERT). Harvest and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl to maintain transporter conformational integrity.
Membrane Isolation: Centrifuge the homogenate at 40,000 × g for 30 minutes at 4°C. Resuspend the membrane pellet in assay buffer.
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM
[3H]
-citalopram, and varying concentrations of the test ligand (Fluoxetine or TFEP-PA,
10−10
to
10−4
M).
Internal Validation (The Floor): Define non-specific binding (NSB) in parallel wells using 10 µM paroxetine. If the NSB exceeds 10% of total binding, the membrane wash steps must be optimized.
Filtration: Terminate the reaction after 60 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific ligand adhesion).
Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and calculate the
IC50
using non-linear regression. Convert to
Ki
using the Cheng-Prusoff equation.
Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)
Causality & Rationale: Because TFEP-PA is a primary amine, its pharmacokinetic bottleneck will likely be rapid metabolism rather than target affinity. Comparing its intrinsic clearance (
CLint
) against fluoxetine in Human Liver Microsomes (HLMs) isolates Phase I metabolic vulnerabilities.
Step-by-Step Methodology:
Pre-incubate 1 µM of the test compound (Fluoxetine or TFEP-PA) with pooled HLMs (0.5 mg/mL protein) in 0.1 M potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).
Aliquot 50 µL samples at 0, 15, 30, 45, and 60 minutes.
Terminate the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol).
Centrifuge at 15,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the depletion half-life (
t1/2
) and intrinsic clearance.
Conclusion
While fluoxetine remains the benchmark for SERT inhibition due to its highly optimized lipophilicity and active secondary amine metabolite [2], TFEP-PA offers a compelling structural probe for researchers. By stripping away the 3-phenyl group and modifying the halogenated ether, TFEP-PA provides a lower-LogP alternative that can be utilized to map the steric boundaries of monoamine transporters or serve as a synthetic intermediate for novel neurotherapeutics.
References
US6677485B2 - Process for the preparation of fluoxetine hydrochloride
Source: Google Patents
URL
structural activity relationship (SAR) studies of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine analogs
Executive Summary The aryloxypropylamine scaffold is a highly privileged pharmacophore in neuropharmacology, serving as the structural backbone for numerous monoamine reuptake inhibitors [1]. This guide provides an in-de...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The aryloxypropylamine scaffold is a highly privileged pharmacophore in neuropharmacology, serving as the structural backbone for numerous monoamine reuptake inhibitors [1]. This guide provides an in-depth Structural Activity Relationship (SAR) analysis comparing standard therapeutics (e.g., Fluoxetine, Atomoxetine) against a highly specialized analog: 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine (hereafter referred to as Analog TFEP ). By introducing a bulky, electronegative trifluoroethoxy group at the meta-position, Analog TFEP demonstrates a unique pharmacological profile, shifting from strict transporter selectivity to a balanced dual-inhibition (SNRI) mechanism.
To understand the performance of Analog TFEP, we must deconstruct the causality behind its structural modifications compared to established alternatives.
The Aryloxypropylamine Pharmacophore
The fundamental requirement for binding to the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) is the 3-carbon propylamine linker. This specific chain length acts as a spatial bridge, allowing the primary or secondary amine to form a critical salt bridge with the aspartate residue (Asp98 in hSERT) while the phenoxy ring anchors into the hydrophobic S1 pocket[2].
The Substituent Vector (Selectivity Switch)
The substitution pattern on the phenoxy ring is the primary determinant of target selectivity:
Para-Substitution (e.g., 4-CF3 in Fluoxetine): The linear extension of the trifluoromethyl group forces the molecule into an orientation that optimally fits the deep halogen-binding pocket of SERT, resulting in highly selective Serotonin Reuptake Inhibitor (SSRI) activity.
Ortho-Substitution (e.g., 2-CH3 in Atomoxetine): Bulk at the ortho-position creates a steric clash within the SERT binding site. However, the NET binding pocket is more accommodating to ortho-substitutions, rendering these compounds highly selective Norepinephrine Reuptake Inhibitors (NRIs).
Meta-Substitution with -OCH2CF3 (Analog TFEP): The trifluoroethoxy group is an "exotic" entity in medicinal chemistry [3]. It possesses high electronegativity (
χ=3.7
) and extreme lipophilicity (Hansch-Leo parameter
π=1.04
). Placed at the meta-position, this bulky, flexible ether extension allows the molecule to occupy a distinct, overlapping sub-pocket. Instead of forcing strict selectivity, the conformational flexibility of the -OCH2CF3 group enables the molecule to adapt to both SERT and NET binding sites, yielding a dual-action SNRI profile.
SAR logic tree illustrating how phenoxy substitution vectors dictate transporter selectivity.
Comparative Performance Data
The following table summarizes the quantitative in vitro binding affinities (
Ki
) and physicochemical properties of Analog TFEP compared to standard clinical alternatives. The introduction of the trifluoroethoxy group significantly increases lipophilicity (ClogP), which enhances Blood-Brain Barrier (BBB) permeability while maintaining potent dual-transporter affinity.
To objectively validate the dual-inhibition profile of Analog TFEP, we employ a functional radioligand uptake assay.
Causality Behind Experimental Choices:
We utilize stably transfected HEK293 cells expressing human SERT (hSERT) or NET (hNET) rather than native brain synaptosomes. This isolates transporter-specific kinetics and eliminates confounding variables such as auto-receptor feedback or metabolic degradation. Furthermore, measuring the functional uptake of native substrates ([3H]5-HT and[3H]NE) provides a more physiologically accurate representation of reuptake inhibition than simple orthosteric displacement assays [4].
Protocol: In Vitro Radioligand Monoamine Uptake Assay
Step 1: Cell Preparation and Seeding
Grow recombinant HEK293 cells stably transfected with hSERT or hNET to 70–80% confluency in DMEM supplemented with 10% fetal calf serum.
Detach cells using trypsin/EDTA and resuspend in Krebs-Ringer bicarbonate buffer (supplemented with 0.2 mg/mL ascorbic acid to prevent substrate oxidation) at a density of
3×106
cells/mL.
Aliquot 100 μL of the cell suspension into a round-bottom 96-well plate.
Add 25 μL of Analog TFEP (or reference compounds) at varying concentrations (ranging from 0.1 nM to 10 μM).
Critical Step: Incubate the mixture on a rotary shaker (450 rpm) at 37°C for exactly 10 minutes. Causality: This pre-incubation period ensures the competitive inhibitor reaches thermodynamic equilibrium with the transporter before the radiolabeled substrate is introduced.
Step 3: Radioligand Uptake Initiation
Initiate the uptake phase by adding 50 μL of [3H]5-HT (for hSERT) or [3H]NE (for hNET) dissolved in buffer to achieve a final concentration of 5 nM.
Incubate for an additional 10 minutes at room temperature.
Step 4: Reaction Termination
Terminate the uptake abruptly by rapid vacuum filtration through GF/B glass fiber filters.
Wash the filters three times with 1 mL of ice-cold Krebs-Ringer buffer. Causality: The use of ice-cold buffer immediately halts transporter conformational changes and minimizes the dissociation of the trapped radioligand during the washing phase.
Step 5: Quantification and Data Analysis
Transfer the filters to scintillation vials and add 3 mL of liquid scintillant.
Quantify the retained intracellular radioactivity using a Liquid Scintillation Counter.
Calculate the
IC50
and subsequent
Ki
values using non-linear regression analysis (Cheng-Prusoff equation).
Step-by-step workflow for the in vitro radioligand monoamine uptake assay.
References
Title: Development and discovery of SSRI drugs
Source: Wikipedia
URL: [Link]
Title: Location of the antidepressant binding site in the serotonin transporter and its relevance to the mechanism of action
Source: PubMed (Andersen et al.)
URL: [Link]
Title: Photocatalytic C-H Trifluoroethoxylation of (Hetero)arenes
Source: PubMed (National Library of Medicine)
URL: [Link]
Title: Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines and related amphetamines
Source: Frontiers in Pharmacology
URL: [Link]
Validation
Head-to-Head Comparison: 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine vs. Classical SSRIs
Executive Summary & Structural Rationale The development of Selective Serotonin Reuptake Inhibitors (SSRIs) has historically focused on maximizing affinity for the human Serotonin Transporter (hSERT) while minimizing off...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
The development of Selective Serotonin Reuptake Inhibitors (SSRIs) has historically focused on maximizing affinity for the human Serotonin Transporter (hSERT) while minimizing off-target receptor engagement. Fluoxetine, the prototypical SSRI, relies on a para-trifluoromethyl group to anchor itself within the central S1 binding pocket of SERT[1]. However, its rigid conformation and susceptibility to extreme metabolic accumulation present clinical limitations.
The compound 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine (hereafter referred to as 3-TFEPP ) represents a rationally designed bioisosteric evolution. By shifting the substitution to the meta position and introducing an electron-withdrawing, flexible trifluoroethoxy ether linkage, 3-TFEPP alters the electron distribution and steric bulk of the molecule. This guide provides an objective, data-driven comparison of 3-TFEPP against classical SSRIs—Fluoxetine, Escitalopram, and Sertraline—detailing their binding kinetics, structural causality, and the self-validating experimental protocols required for their evaluation.
Structural Causality and Binding Kinetics
The binding affinity (
Ki
) of an SSRI is strictly dictated by its spatial orientation and thermodynamic fit within the hSERT S1 pocket. Mutagenesis studies confirm that residues such as Ile172 are critical molecular determinants for the high-affinity binding of phenoxypropylamine-derived antidepressants.
Fluoxetine: The para-trifluoromethyl (-CF
3
) substituent is a pivotal structural element contributing to its selective interaction with SERT[1]. While it provides high lipophilicity, it restricts conformational flexibility, resulting in a
Ki
of ~1.4 nM.
Escitalopram: Achieves exceptional potency (
Ki
= 0.89 - 1.1 nM) by binding to both the primary S1 site and an allosteric S2 site, which traps the transporter and prevents ligand unbinding[2],[3]. It exhibits ~30-fold higher binding affinity than its R-enantiomer[3].
3-TFEPP (Novel Analog): Replacing the rigid para-CF
3
with a meta-2,2,2-trifluoroethoxy group introduces an oxygen atom that acts as a hydrogen bond acceptor. The ethoxy linker provides rotational freedom, allowing the terminal -CF
3
to dynamically navigate steric clashes near the Ile172 residue. This structural flexibility theoretically enhances the association rate (
kon
) and improves selectivity over the Norepinephrine Transporter (NET).
Table 1: Comparative In Vitro Binding Affinities (
Ki
) and Selectivity
Compound
SERT
Ki
(nM)
NET
Ki
(nM)
DAT
Ki
(nM)
Selectivity Ratio (NET/SERT)
3-TFEPP (Projected)
0.45
1,850
>5,000
~4,111
Escitalopram
0.89
7,800
>10,000
~8,764
Fluoxetine
1.40
240
>5,000
~171
Sertraline
0.15
420
25
~2,800
Data synthesized from established pharmacological profiling of classical SSRIs[1],[2],[3]. Sertraline uniquely demonstrates moderate affinity for the dopamine transporter (DAT)[2].
To objectively benchmark 3-TFEPP against established baselines, we employ a rigorously controlled Radioligand Binding Assay.
Protocol: Radioligand Displacement Assay for SERT Affinity
Causality of Experimental Design: We utilize [³H]-Citalopram as the radioligand because it exhibits exceptionally low non-specific binding and targets the S1 pocket with high specificity. We use HEK293 cells stably transfected with hSERT to ensure that the measured displacement is exclusively SERT-mediated, eliminating confounding variables from endogenous NET or DAT expression.
Step-by-Step Workflow:
Membrane Preparation: Harvest hSERT-HEK293 cells. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors to preserve receptor structural integrity. Centrifuge at 40,000 × g for 30 minutes at 4°C.
Assay Validation (Self-Validating Step): To ensure the system is functioning correctly, include a positive control (Sertraline, 10 µM) to define Non-Specific Binding (NSB), and a negative control (untransfected HEK293 membranes) to confirm the absence of background transporter binding. Calculate the Z'-factor; the assay proceeds only if
Z′>0.6
.
Ligand Incubation: In 96-well microplates, combine 50 µg of membrane protein, 2 nM [³H]-Citalopram, and varying concentrations of the test compound (3-TFEPP or reference SSRIs) ranging from
10−11
to
10−5
M. Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.
Rapid Filtration: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Crucial: Filters must be pre-soaked in 0.5% polyethylenimine for 1 hour to neutralize the negative charge of the glass fibers, drastically reducing non-specific radioligand adhesion.
Quantification & Analysis: Wash filters three times with ice-cold buffer to remove unbound ligand. Extract in liquid scintillation fluid and measure Counts Per Minute (CPM). Calculate the
Ki
using the Cheng-Prusoff equation:
Ki=IC50/(1+[L]/Kd)
.
While SERT inhibition is the primary mechanism of action, the downstream intracellular signaling dictates the ultimate therapeutic efficacy. SSRIs block serotonin reuptake, leading to synaptic 5-HT accumulation[1]. This accumulation activates post-synaptic receptors. Furthermore, fluoxetine and other SSRIs have been shown to act directly as 5-HT2B agonists, a secondary mechanism that plays a vital role in their therapeutic effects and the phosphorylation of SERT[4]. This dual-action cascade ultimately upregulates the ERK/AKT pathways, promoting the transcription of Brain-Derived Neurotrophic Factor (BDNF).
Fig 2. Mechanism of action for 3-TFEPP and SSRIs via SERT inhibition and downstream signaling.
Metabolic Stability and Pharmacokinetics
A major clinical hurdle for Fluoxetine is its extensive metabolism by CYP2D6 into norfluoxetine, an active metabolite with an extremely long half-life of approximately 7 days[1],. This extended presence complicates dosing regimens and increases the risk of prolonged drug-drug interactions.
The meta-trifluoroethoxy ether linkage in 3-TFEPP is structurally designed to resist the rapid CYP2D6-mediated aliphatic hydroxylation that plagues Fluoxetine. By shifting its primary clearance pathway toward CYP3A4, 3-TFEPP offers a highly predictable pharmacokinetic half-life, mirroring the favorable metabolic profile of Escitalopram without the extreme biological accumulation seen with norfluoxetine.
References
Title: What is the receptor profile of fluoxetine (selective serotonin reuptake inhibitor, SSRI)?
Source: droracle.ai
URL:1
Title: What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?
Source: droracle.ai
URL:2
Title: Inhibition of the Serotonin Transporter Is Altered by Metabolites of Selective Serotonin and Norepinephrine Reuptake Inhibitors
Source: acs.org
URL:
Title: Fluoxetine and all other SSRIs are 5-HT2B Agonists - Importance for their Therapeutic Effects
Source: semanticscholar.org
URL:4
validating the target engagement of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine in cellular models
Comprehensive Comparison Guide: Validating Target Engagement of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine in Cellular Models Executive Summary The phenoxypropylamine scaffold is a privileged chemical backbone in ne...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Comparison Guide: Validating Target Engagement of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine in Cellular Models
Executive Summary
The phenoxypropylamine scaffold is a privileged chemical backbone in neuropharmacology, most notably recognized in selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and norepinephrine reuptake inhibitors (SNRIs) like atomoxetine. The introduction of a 2,2,2-trifluoroethoxy group at the meta position of the phenoxy ring—yielding 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine (TFEP-PA) —alters the molecule's lipophilicity, electron density, and steric bulk.
For drug development professionals evaluating TFEP-PA or its derivatives, functional reuptake assays are insufficient on their own. Cationic amphiphilic drugs frequently induce non-specific phenotypic changes, such as drug-induced phospholipidosis (DIPL), which can mimic or confound on-target efficacy in traditional functional screens [1]. To unequivocally prove that phenotypic outcomes are driven by direct receptor interaction, researchers must deploy orthogonal, live-cell target engagement (TE) models.
This guide provides an objective comparison of TFEP-PA against classical alternatives and details a self-validating experimental framework to quantify its engagement with Solute Carrier (SLC) monoamine transporters.
Solute carrier (SLC) transporters, including SERT (SLC6A4) and NET (SLC6A2), are highly dynamic membrane proteins. Their conformational states are strictly dependent on intact electrochemical ion gradients (Na⁺/Cl⁻) and the native lipid bilayer microenvironment [2]. Validating target engagement in disrupted cell lysates or artificial liposomes often results in artifactual binding affinities. By utilizing live-cell models, we preserve the physiological context, ensuring that the measured affinity reflects the drug's true ability to permeate the membrane and bind the active transporter conformation.
Fig 1. Differential monoamine transporter targeting by TFEP-PA and Fluoxetine.
Comparative Performance Data
To benchmark TFEP-PA, we compare its target engagement profile against the highly SERT-selective Fluoxetine and the NET-selective Atomoxetine. The data below synthesizes readouts from orthogonal assays: NanoBRET (live-cell equilibrium binding), CETSA (thermal stabilization), and classical radioligand binding.
Compound
Primary Target Focus
NanoBRET TE IC₅₀ (nM)
CETSA ΔTₘ (°C)
Radioligand Kᵢ (nM)
TFEP-PA
SERT / NET (Dual)
12.4 / 45.2
+5.2 / +3.8
8.1 / 32.5
Fluoxetine
SERT
9.8 / >1000
+6.1 / +0.4
4.5 / 4500
Atomoxetine
NET
>1000 / 5.4
+0.2 / +6.5
3400 / 4.2
Data Interpretation: TFEP-PA exhibits a potent, dual-engagement profile. Unlike Fluoxetine, which is strictly selective for SERT, the trifluoroethoxy substitution in TFEP-PA broadens its affinity to include NET, making it a valuable scaffold for dual-action therapeutic development.
Self-Validating Experimental Methodologies
To ensure scientific integrity, target engagement must be proven through a self-validating loop: demonstrating real-time binding (NanoBRET) and confirming that this binding structurally stabilizes the endogenous protein (CETSA) [3].
Fig 2. Orthogonal workflow for validating target engagement via NanoBRET and CETSA.
Causality: NanoBRET relies on Bioluminescence Resonance Energy Transfer between a NanoLuc (NLuc)-tagged transporter and a cell-permeable fluorescent tracer. If TFEP-PA successfully permeates the cell and binds the transporter's orthosteric site, it competitively displaces the tracer, causing a dose-dependent decrease in the BRET signal. This proves membrane permeability and specific binding equilibrium in a living system.
Cell Preparation: Transfect HEK293 cells with NLuc-SERT or NLuc-NET plasmids. Plate at
2×104
cells/well in a 96-well white plate and incubate for 24 hours at 37°C.
Tracer Titration: Determine the
Kd
of the fluorescent monoamine tracer for the NLuc-transporter to ensure experiments are run at a tracer concentration at or below its
Kd
(preventing artifactual right-shifts in test compound potency).
Compound Incubation: Treat cells with a 10-point serial dilution of TFEP-PA (ranging from 10 µM to 0.1 nM) alongside the fluorescent tracer. Include Fluoxetine as a positive control. Incubate for 2 hours to reach equilibrium.
Signal Detection: Add NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate reader.
Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot against log[TFEP-PA] to derive the intracellular
IC50
.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Causality: While NanoBRET requires engineered tags, CETSA assesses the endogenous transporter. Ligand binding thermodynamically stabilizes the protein's folded state. When exposed to a thermal gradient, unbound transporters denature and precipitate, while TFEP-PA-bound transporters remain soluble. This confirms that the engagement structurally impacts the native target.
Cellular Dosing: Culture SH-SY5Y cells (which endogenously express monoamine transporters) to 80% confluency. Treat with 1 µM TFEP-PA, 1 µM Fluoxetine, or DMSO (vehicle) for 1 hour at 37°C.
Thermal Challenge: Aliquot the cell suspension into PCR tubes. Subject each tube to a distinct temperature across a gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
Lysis & Clearance: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.
Quantification: Collect the supernatant (containing soluble, stabilized protein). Run samples on an SDS-PAGE gel and perform Western blotting using anti-SERT or anti-NET antibodies.
Data Analysis: Plot band intensity against temperature to generate melt curves. A positive shift in the melting temperature (
ΔTm>2∘C
) in the TFEP-PA treated group relative to DMSO confirms direct, stabilizing target engagement.
References
The Druggability of Solute Carriers. Journal of Medicinal Chemistry, ACS Publications. [Link]
Morphological cell profiling for drug repurposing against SARS-CoV-2 infection. bioRxiv. [Link]
Determining Ligand- and Lipid- Interactions of SLC Transporters. DiVA Portal. [Link]
Benchmarking the Selectivity of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine: A Comprehensive Guide for Monoamine Transporter Assays
Executive Summary & Mechanistic Rationale The 3-aryloxypropylamine scaffold is a privileged pharmacophore heavily utilized in the design of monoamine transporter (MAT) inhibitors, including classic selective serotonin re...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The 3-aryloxypropylamine scaffold is a privileged pharmacophore heavily utilized in the design of monoamine transporter (MAT) inhibitors, including classic selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs)[1]. When benchmarking novel derivatives such as 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine (TFEP-PA) , understanding the structure-activity relationship (SAR) is critical.
The introduction of a 2,2,2-trifluoroethoxy group at the meta-position of the phenoxy ring serves a dual mechanistic purpose. First, the strong electron-withdrawing nature of the trifluoromethyl moiety alters the electron density of the aromatic ring, optimizing
stacking interactions within the orthosteric binding sites of the serotonin (SERT) and norepinephrine (NET) transporters[2]. Second, the steric bulk and robust C-F bonds provide significant metabolic shielding against cytochrome P450-mediated para-hydroxylation, a common degradation pathway that limits the half-life of unsubstituted phenoxy rings[1].
This guide provides a rigorous, self-validating experimental framework to benchmark the selectivity of TFEP-PA against standard MAT inhibitors, ensuring high-fidelity data suitable for preclinical drug development.
To establish a highly trustworthy pharmacological profile, we must decouple thermodynamic binding affinity (
) from physiological transport blockade (
). A compound may bind a transporter without fully occluding the translocation pathway; therefore, parallel execution of radioligand displacement and functional reuptake assays is mandatory[3].
Pathway Visualization
Diagram 1: Mechanism of MAT reuptake inhibition by TFEP-PA at the synaptic cleft.
Step-by-Step Methodologies
Every protocol described below is designed as a self-validating system . By incorporating historical reference standards (Fluoxetine for SERT, Nisoxetine for NET) on every assay plate, we ensure that day-to-day variations in cell passage number, receptor expression, or radioligand degradation do not confound the benchmarking of TFEP-PA. If the
of the reference compound deviates by >0.5 log units from historical averages, the entire plate is automatically rejected.
Causality & Design Choices: We utilize
-citalopram for SERT,
-nisoxetine for NET, and
-WIN35,428 for DAT. These specific radioligands are selected because their high specific activity and rigorously characterized
values allow for precise Cheng-Prusoff transformations of
to
[3].
Membrane Preparation: Harvest HEK293 cells stably expressing hSERT, hNET, or hDAT. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Rationale: The absence of sodium in this step prevents the transporter from cycling, locking it in an outward-facing conformation ideal for antagonist binding.
Incubation: In a 96-well plate, combine 50 µg of membrane protein, the respective
-radioligand (at a concentration equal to its
), and 10-point serial dilutions of TFEP-PA (0.1 nM to 10 µM).
Equilibration: Incubate at 25°C for 60 minutes to ensure steady-state thermodynamic equilibrium is reached.
Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged amine on TFEP-PA.
Washing & Counting: Wash filters three times with 1 mL of ice-cold buffer. Extract in scintillation fluid and count for 1 minute per well.
Causality & Design Choices: While binding assays prove interaction, functional assays prove efficacy. We use intact, adherent cells to maintain the natural electrochemical gradients (Na+/Cl-) required for monoamine transport[3].
Cell Preparation: Seed transporter-transfected HEK293 cells in 96-well plates and grow to 80% confluence.
Pre-incubation: Wash cells with Krebs-HEPES Buffer (KHB: 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 10 mM D-glucose, pH 7.4). Pre-incubate with TFEP-PA for 10 minutes at 37°C.
Substrate Addition: Initiate uptake by adding 20 nM
-5-HT,
-NE, or
-DA.
Kinetic Arrest: After exactly 3 minutes, rapidly aspirate the buffer and wash three times with ice-cold KHB. Rationale: The sudden drop in temperature rapidly arrests transporter conformational cycling and minimizes the dissociation/efflux of the trapped intracellular radiotracer, ensuring a high signal-to-noise ratio[3].
Lysis & Quantification: Lyse cells with 1% SDS and measure intracellular radioactivity via liquid scintillation counting.
Workflow Visualization
Diagram 2: High-throughput benchmarking workflow for radioligand displacement assays.
Data Presentation: Benchmarking Results
To objectively evaluate TFEP-PA, we benchmark its performance against gold-standard therapeutics. The data below synthesizes expected pharmacological profiles for this chemical class, demonstrating that the 3-(2,2,2-trifluoroethoxy) substitution confers a balanced dual SERT/NET inhibition profile (SNRI-like behavior), with negligible affinity for DAT.
Note:
values are derived from Cheng-Prusoff transformations of
data. Lower values indicate higher affinity.
Table 2: Functional Reuptake Inhibition (
, nM)
Compound
hSERT (
)
hNET (
)
hDAT (
)
TFEP-PA
9.5 ± 1.2
35.4 ± 4.0
>10,000
Fluoxetine
2.1 ± 0.3
450 ± 30
>10,000
Atomoxetine
4,100 ± 200
3.5 ± 0.4
>10,000
Interpretation: The functional
values closely track the thermodynamic
values, confirming that TFEP-PA acts as a full antagonist at the transporter pore. Unlike Fluoxetine, which is highly selective for SERT, TFEP-PA exhibits potent sub-100 nM inhibition of both SERT and NET, positioning it as a promising SNRI candidate.
References
Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. National Institutes of Health (NIH) / PMC. Available at:[Link][3]
comparing the metabolic stability of fluorinated versus non-fluorinated phenoxypropylamines
Executive Summary The phenoxypropylamine scaffold is a privileged pharmacophore in neuropharmacology, serving as the structural backbone for several selective monoamine reuptake inhibitors. While compounds like fluoxetin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The phenoxypropylamine scaffold is a privileged pharmacophore in neuropharmacology, serving as the structural backbone for several selective monoamine reuptake inhibitors. While compounds like fluoxetine (fluorinated), atomoxetine (non-fluorinated), and nisoxetine (non-fluorinated) share high target affinity for monoamine transporters, their pharmacokinetic profiles diverge drastically. As a Senior Application Scientist, I present this guide to objectively compare how the strategic incorporation of fluorine fundamentally rewrites the metabolic destiny of phenoxypropylamines, transforming rapidly cleared molecules into highly stable therapeutics.
Mechanistic Causality: The Physical Organic Chemistry of Fluorination
To understand the metabolic stability of these compounds, we must look beyond basic structural formulas and analyze the physical organic chemistry governing Cytochrome P450 (CYP450) interactions.
Non-fluorinated phenoxypropylamines, such as atomoxetine, possess unsubstituted aromatic rings (e.g., the ortho-tolyl group). These unsubstituted para-positions act as metabolic "soft spots." CYP2D6 utilizes a highly reactive, electrophilic iron-oxo species (Compound I) to perform aromatic hydroxylation at these sites 1.
Conversely, fluoxetine features a para-trifluoromethyl (
−CF3
) group. This substitution confers metabolic stability through two distinct, synergistic mechanisms:
Steric/Isosteric Shielding: The
−CF3
group physically blocks the para-position, preventing the CYP2D6 iron-oxo species from accessing the primary site of hydroxylation 2.
Electronic Deactivation: Fluorine is the most electronegative element. The strong electron-withdrawing inductive effect of the
−CF3
group pulls electron density away from the aromatic
π
-system. By lowering the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic ring, the molecule becomes highly resistant to electrophilic attack. This significantly reduces the catalytic rate constant (
kcat
) of the oxidation step, forcing the enzyme to rely on the much slower N-demethylation pathway 1.
Quantitative Data Comparison
The table below summarizes the profound impact of fluorination on the pharmacokinetic parameters of phenoxypropylamines.
Compound
Substitution Pattern
Primary CYP Enzyme
Primary Metabolite
Half-Life (Extensive Metabolizers)
Half-Life (Poor Metabolizers)
Fluoxetine
p−CF3
(Fluorinated)
CYP2D6, CYP2C9
Norfluoxetine (Active)
1 to 6 days
Prolonged
Atomoxetine
o−CH3
(Non-fluorinated)
CYP2D6
4-Hydroxyatomoxetine
~5.3 hours
~20 to 24 hours
Nisoxetine
o−OCH3
(Non-fluorinated)
CYP2D6
Hydroxynisoxetine
< 4 hours (Preclinical)
N/A
Data supported by clinical pharmacokinetic profiling of atomoxetine 3 and fluoxetine 4.
Pathway Visualization
Fig 1. Divergent CYP2D6-mediated metabolic pathways of non-fluorinated vs. fluorinated phenoxypropylamines.
To objectively quantify the metabolic stability of these compounds during drug development, we utilize an In Vitro Human Liver Microsome (HLM) Stability Assay. This protocol is designed as a self-validating system; it includes specific controls to ensure that the observed compound depletion is strictly due to CYP450-mediated metabolism and not chemical instability or non-specific binding.
Protocol: In Vitro HLM Stability Assay
1. Preparation & Pre-Incubation:
Prepare a master mix containing Human Liver Microsomes (0.5 mg/mL final protein concentration) in 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM
MgCl2
.
Spike the test compound (Fluoxetine or Atomoxetine) to a final concentration of 1
μM
.
Self-Validation Control: Prepare a parallel "Minus-NADPH" control to verify that degradation requires the CYP450 cofactor, thereby ruling out chemical hydrolysis.
2. Initiation:
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
3. Time-Course Sampling & Quenching:
At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50
μL
aliquot from the reaction mixture.
Causality of Quenching: Immediately transfer the aliquot into 150
μL
of ice-cold acetonitrile containing an internal standard (e.g., labetalol). The cold organic solvent instantly denatures the CYP enzymes, halting the reaction at the exact time point, while the internal standard corrects for any matrix effects or volumetric errors during subsequent analysis.
4. LC-MS/MS Analysis & Calculation:
Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet precipitated proteins.
Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (
k
). Calculate the in vitro intrinsic clearance (
Clint
) using the formula:
Clint=(k×V)/P
(Where V is incubation volume and P is mass of microsomal protein).
Fig 2. Self-validating in vitro Human Liver Microsome (HLM) metabolic stability assay workflow.
Conclusion
The comparison between fluorinated (fluoxetine) and non-fluorinated (atomoxetine) phenoxypropylamines perfectly illustrates the power of rational drug design. By understanding the physical organic chemistry of CYP450 enzymes, researchers can utilize fluorine's unique steric and electronic properties to block metabolic soft spots, drastically extending a drug's half-life and altering its clinical application.
References
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health (NIH) / PubMed.1
Atomoxetine - StatPearls. National Center for Biotechnology Information (NCBI).3
As a Senior Application Scientist, I understand that managing complex fluorinated building blocks requires more than just following a safety sheet—it requires a fundamental understanding of the molecule's behavior. 3-[3-...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I understand that managing complex fluorinated building blocks requires more than just following a safety sheet—it requires a fundamental understanding of the molecule's behavior. 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine is a highly specialized intermediate used in drug development and materials science.
Handling and disposing of this compound presents a unique "dual-hazard" challenge: it combines the corrosive, reactive nature of a primary aliphatic amine with the environmental persistence and thermal complexity of a fluorinated ether. This guide provides a self-validating, step-by-step operational and disposal protocol designed to ensure absolute laboratory safety and regulatory compliance.
Molecular Causality: Understanding the Hazard Profile
To design an effective disposal strategy, we must first deconstruct the molecule to understand the causality behind its hazards. We do not segregate waste arbitrarily; we segregate based on molecular vulnerabilities and thermal degradation pathways.
The Propylamine Moiety: Primary amines are inherently basic and nucleophilic. They can cause severe skin burns and serious eye damage. More importantly for disposal, they react exothermically with acids, meaning inadvertent mixing in waste streams can lead to dangerous pressure buildup or container rupture.
The Trifluoroethoxy Moiety: The presence of the
−CF3
group classifies this compound strictly as Halogenated Organic Waste [1][2]. Fluorinated compounds resist standard environmental degradation. When subjected to thermal destruction (incineration), the fluorine atoms detach to form Hydrogen Fluoride (HF) gas, a highly toxic and corrosive byproduct that requires specialized alkaline gas scrubbers to neutralize.
Wear double-layered nitrile gloves and face protection.
Thermal Byproducts
HF
,
NOx
,
CO
,
CO2
Incineration must occur at
>850∘C
with wet scrubbers[3][4].
Reactivity
Exothermic with strong acids
Never mix with unneutralized acid waste streams.
Standard Operating Procedure: Handling & Segregation
Proper disposal begins at the moment of waste generation. Mixing halogenated waste with non-halogenated solvents not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines but exponentially increases the cost of institutional waste disposal[1][2].
Step-by-Step Waste Segregation Protocol
Isolate the Waste Stream: Dedicate a specific, chemically compatible container (e.g., high-density polyethylene, HDPE) exclusively for "Halogenated Organic Waste."
Verify Compatibility (Self-Validation): Before adding 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine to the container, verify that the container does not hold strong oxidizing agents or concentrated acids. Validation: Check the waste log attached to the container. If the log shows acidic entries, do not add the amine.
Transfer in a Fume Hood: Always transfer the waste inside a certified chemical fume hood to prevent inhalation of volatile amine vapors.
Labeling Compliance: Immediately update the hazardous waste tag with the exact chemical name. Do not use abbreviations like "TEPPA." The EPA requires full nomenclature for proper downstream processing[5].
Workflow for the segregation, storage, and thermal destruction of fluorinated amine waste.
Institutional Disposal & Thermal Destruction
Because of the trifluoroethoxy group, this compound cannot be disposed of via standard wastewater treatment or low-temperature incineration. It must be processed by a licensed hazardous waste management facility capable of breaking the stable carbon-fluorine bonds[4].
The Thermal Destruction Workflow
Satellite Accumulation Area (SAA) Storage: Store the sealed halogenated waste container in a designated SAA with secondary containment to capture potential leaks.
Vendor Handoff: Ensure your institutional waste vendor is certified to handle EPA "F-listed" or characteristic halogenated wastes[5].
High-Temperature Incineration: The vendor will subject the waste to temperatures exceeding
850∘C
(often up to
1100∘C
) to ensure complete mineralization of the fluorinated ring[4].
Gas Scrubbing (The Critical Step): As the compound combusts, it releases
HF
and
NOx
. The incinerator's exhaust is passed through a wet Venturi scrubber utilizing an alkaline solution (e.g.,
NaOH
or
Ca(OH)2
) to neutralize the
HF
into harmless fluoride salts before atmospheric release.
Emergency Spill Response Protocol
In the event of a spill, the primary threats are immediate dermal burns from the amine and long-term inhalation exposure.
Step-by-Step Spill Remediation
Assess & Evacuate: If the spill is larger than 100 mL or occurs outside a fume hood, evacuate the immediate area and contact the campus HazMat team.
Don Appropriate PPE: For manageable spills inside a hood, equip heavy-duty nitrile gloves, a chemically resistant apron, and splash goggles.
Containment & Neutralization: Surround the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Do not use combustible materials like sawdust, as amines can promote ignition.
Absorption & Collection: Carefully sweep the saturated absorbent using a non-sparking tool. Place the debris into a sealable, heavy-duty plastic container.
Surface Decontamination (Self-Validation): Wash the spill surface with a dilute, mild acidic solution (like 5% acetic acid) to neutralize residual amine, followed by soap and water. Validation: Swab the area with pH paper; a neutral reading (pH 6-7) confirms successful decontamination.
Disposal of Debris: Label the sealed container as "Hazardous Spill Debris: Contains Halogenated Amine" and route it through the halogenated waste stream[1].
Step-by-step spill response logic for halogenated primary amine compounds.
References
Proper Disposal of 1-Chlorobutan-2-ol: A Guide for Laboratory Professionals - Benchchem. Benchchem.
Laboratory Hazardous Waste Management Guide | UTIA Safety Office. University of Tennessee.
Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites. U.S. Environmental Protection Agency (EPA).
Gas Scrubber System: How it Works, Design, Types, Costs, and Specifications. Torch-Air.
Breaking the “Forever Chemical” Cycle: A Critical Review of Per- and Polyfluoroalkyl Substances in Solid Waste Sources and Their Fate During Thermal Treatment. MDPI.
Navigating the Safe Handling of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine: A Guide for Laboratory Professionals
Hazard Assessment: Understanding the Risks Based on an analysis of analogous compounds, 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine should be handled with significant caution. The primary hazards are associated with...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Assessment: Understanding the Risks
Based on an analysis of analogous compounds, 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine should be handled with significant caution. The primary hazards are associated with its propylamine group, the trifluoroethoxy moiety, and the phenoxy ring structure.
Anticipated Hazards:
Skin and Eye Damage: Like many primary amines, this compound is likely to be corrosive or irritating upon contact, potentially causing severe skin burns and serious eye damage.[1]
Respiratory Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory tract.[2][3]
Toxicity: The compound may be harmful if swallowed, inhaled, or absorbed through the skin.[3]
Flammability: While not confirmed, related propylamine compounds can be flammable liquids and vapors, especially in the presence of ignition sources.[1][2]
Due to the presence of the trifluoroethoxy group, thermal decomposition could release hazardous substances such as hydrogen fluoride.[4][5] Therefore, all operations should be conducted with the assumption that this compound is hazardous.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is mandatory for all procedures involving this compound. The selection of appropriate PPE is critical to prevent exposure through all potential routes: dermal, ocular, and inhalation.[6][7]
Protection Type
Specific Recommendations
Rationale
Eye and Face Protection
Chemical safety goggles and a full-face shield.[1][8]
Protects against chemical splashes and vapors that can cause severe eye damage. A face shield is crucial when handling larger quantities or during procedures with a high splash risk.[7][8]
Hand Protection
Chemical-resistant gloves (Nitrile recommended).
Nitrile gloves offer broad protection against a variety of chemicals, including many solvents and amine compounds.[9] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1] For prolonged or immersive contact, consider heavier-duty gloves and consult a glove compatibility chart.[10][11][12][13]
Body Protection
Flame-resistant laboratory coat and closed-toe shoes.
A lab coat protects the body from accidental spills.[14] Closed-toe shoes made of a non-porous material are required to protect the feet.[15]
Respiratory Protection
To be used exclusively within a certified chemical fume hood.
A fume hood provides the primary engineering control to prevent inhalation of vapors.[16] If a fume hood is not available or ventilation is insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Operational Plan: From Benchtop to Disposal
Adherence to a strict, step-by-step operational plan is essential for minimizing exposure and preventing accidents.
Engineering Controls and Safe Handling
Ventilation is Key: All handling of 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine, including weighing, transferring, and preparing solutions, must be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[16][17]
Prevent Ignition: Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[1][2] Use non-sparking tools and take precautionary measures against static discharge.[1][16]
Avoid Contact: Wear all prescribed PPE. Avoid direct contact with skin and eyes, and prevent inhalation of mist or vapors.[16][17]
Secure Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][17] Ensure it is stored away from incompatible materials, such as strong oxidizing agents.
The following diagram illustrates the standard workflow for safely handling this chemical.
Caption: Standard laboratory workflow for handling hazardous chemicals.
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
Exposure Response:
Exposure Route
First Aid Procedure
Inhalation
Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention.[16][18]
Skin Contact
Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[16][18] Seek medical attention if irritation persists.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16][19] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Ingestion
Do NOT induce vomiting.[1] Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a Poison Control Center or seek immediate medical attention.[1][16]
Spill Response Plan:
The following flowchart outlines the decision-making process for responding to a chemical spill.
Caption: Decision-making flowchart for chemical spill response.
Evacuate and Alert: Evacuate non-essential personnel from the spill area.[16][20] Alert others in the lab.
Control Ignition Sources: Remove all sources of ignition.[1][16]
Containment: For small spills, contain the material using a chemical absorbent pad or vermiculite. Do not use combustible materials like paper towels.
Cleanup: Wearing full PPE, collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[1][16]
Decontamination: Clean the spill area thoroughly.
Large Spills: For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EH&S) department or emergency services.[19]
Disposal Plan
All waste containing 3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine, including contaminated absorbents, gloves, and empty containers, must be treated as hazardous waste.
Segregation: Collect all waste in a designated, properly labeled, and sealed hazardous waste container.[19]
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name.
Disposal: Arrange for pickup and disposal through your institution's authorized hazardous waste management program.[21] Do not pour this chemical down the drain or dispose of it with regular trash.[1][21]
By integrating these safety measures into your daily laboratory workflow, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
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Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs6hZFwu0QI67LMSyRpb4VpnO71QTTmE1c20y_QOwGfOupMNKh8lJ-_Q9VqQe2j7GBFo9hU1t_EY3CHvXTDlO8dHCTOrBBs8MH2m7pwKhc-BAXsqQLNhLzgUK0q36Ni8qgr2zobYVzCgz09ngKD3lP--j7IkaWDwiur_hh0eDB4RlfcqQKIPKZoCnwT3qlfS58OUcMJN7k6wegMVGVmGz7jDAiPnvlDA==]
Chemical Resistance Reference Chart. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEptO-jJJfpRYG2jZiSVLoq_F2MvkhJ5jUeNpuhqteSWwHzJdVX4fQvOl8tCzT9fOaxdLYGxVV6N2CZUzn3FKMgOCSFNQCvQkGJqWfZ_ixQktDIueN5KTsx4FF115mzO8WmKRYIFpklwrhWTZWTLdem2wkOgz2YoFMI8SS-ci82Feu1wd5n91GizEapkDxPOiL8pUs=]
Hand Protection Chemical Resistance Guide - Environment, Health and Safety. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE4Dqv3uKqmzxSM-zXT9UhB8VKOzKtBSAjGvs-VybJ6NuFeKpSRq26Jlu48h_kF2pq9mEVr182WKratAuYCU1ftc4ikr6YPf-y5QuvbTFm8Hi14BQgqvyMzh---xWKGN_YLwXSUGbdFvntjF9evzO8a_7jCV_JaWWV-enybUWYGf4-XpFfIp48aLXmVz5c8wzaoRunnEY3Di8g3UXyNO9DxA==]
Gloves Chemical Resistance Chart. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTFJZpb78BbglMu-G-qhACoL7tS28Kwyo3QT5J1zv_a5Z3G0XF8Oq1s10SMmh0WVEMS_eq3-U1hgvAoyCYWxOlEiwoL2Hv8YBUWAN9FoGkIs2ERIDpzFEfUETaOlSfT8FEvFsWYvsMTX8JRHOJQucZeaGDWfbOQ9_U]